Reactive Green 19
Descripción
Propiedades
Fórmula molecular |
C40H23Cl2N15Na6O19S6 |
|---|---|
Peso molecular |
1418.9 g/mol |
Nombre IUPAC |
hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-24(26(15-20)79(65,66)67)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-10-8-21(16-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |
Clave InChI |
WOSYRUIVNDCHHH-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
Reactive Green 19 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Green 19 is a synthetic, poly-aromatic sulfonated azo dye that has found significant utility beyond the textile industry, emerging as a valuable tool in biochemical and pharmaceutical research. Its unique chemical structure allows for specific interactions with a variety of proteins, making it an effective ligand for affinity chromatography and a potential modulator of enzyme activity. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in protein purification, and a discussion of its role in enzyme kinetics.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule characterized by a multi-ring aromatic structure, multiple sulfonate groups, and reactive dichlorotriazine moieties. These features contribute to its vibrant green color, high water solubility, and its ability to form covalent bonds with hydroxyl-containing matrices and interact with the active sites of various proteins.
A visual representation of the chemical structure of this compound is provided below.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate | [1] |
| CAS Number | 61931-49-5 | [1] |
| Molecular Formula | C40H23Cl2N15Na6O19S6 | [2][3] |
| Molecular Weight | 1418.93 g/mol | [2][3] |
| Appearance | Dark green to black powder | [2] |
| Solubility in Water | 120 g/L at 20°C, 150 g/L at 50°C | [3] |
| Hydrogen Bond Donor Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 34 | [4] |
| Rotatable Bond Count | 12 | [4] |
Applications in Protein Purification: Dye-Ligand Affinity Chromatography
The structural complexity of this compound, particularly its triazine ring and polyaromatic system, allows it to act as a pseudo-affinity ligand, mimicking the binding of biological cofactors like NAD+ or ATP to the active sites of various enzymes.[2] This property is exploited in dye-ligand affinity chromatography for the purification of a wide range of proteins.
Principles of this compound Affinity Chromatography
Dye-ligand affinity chromatography is a powerful protein purification technique that utilizes the specific binding interaction between a dye molecule, immobilized on a solid support, and the target protein.[5] The process involves three main stages:
-
Equilibration: The chromatography column, containing a solid matrix (e.g., sepharose, agarose) to which this compound is covalently bound, is equilibrated with a binding buffer. This buffer is optimized to promote the binding of the target protein to the immobilized dye.
-
Sample Application and Washing: The crude protein sample is loaded onto the column. The target protein binds to the this compound ligand, while unbound proteins and contaminants are washed away with the binding buffer.
-
Elution: The bound protein is recovered by changing the buffer conditions to disrupt the protein-dye interaction. This is typically achieved by increasing the ionic strength of the buffer (e.g., with a high concentration of salt like NaCl or KCl) or by introducing a competing molecule that has a higher affinity for the dye or the protein.
The general workflow for protein purification using this compound affinity chromatography is illustrated in the following diagram.
Experimental Protocol: Purification of Glutathione Reductase
This protocol provides a general guideline for the purification of glutathione reductase from a cell lysate using a this compound-agarose column.
Materials:
-
This compound-Agarose column
-
Cell lysate containing glutathione reductase
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Spectrophotometer
-
Protein assay reagents (e.g., Bradford or BCA)
-
SDS-PAGE equipment and reagents
Methodology:
-
Column Equilibration: Equilibrate the this compound-Agarose column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the clarified cell lysate onto the column at a flow rate of approximately 1 mL/min. Collect the flow-through for analysis.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance of the eluate at 280 nm returns to baseline. This step removes unbound proteins.
-
Elution: Elute the bound glutathione reductase from the column by applying the Elution Buffer. Collect fractions of 1-2 mL.
-
Analysis:
-
Measure the protein concentration of the collected fractions using a standard protein assay.
-
Assay the fractions for glutathione reductase activity.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Interaction with Enzymes: A Tool for Kinetic Studies
Beyond its use in purification, this compound can serve as a tool to study enzyme kinetics. Its ability to bind to the active sites of certain enzymes can lead to inhibition, providing insights into the enzyme's mechanism of action.
Principles of Enzyme Inhibition by this compound
This compound typically acts as a competitive or non-competitive inhibitor.
-
Competitive Inhibition: The dye binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The dye binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
The interaction between an enzyme and an inhibitor like this compound can be represented by the following signaling pathway diagram.
Experimental Protocol: Determining the Inhibition Kinetics of an Enzyme
This protocol outlines a general method for determining the type and extent of enzyme inhibition by this compound.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound solution of known concentration
-
Assay buffer specific to the enzyme
-
Spectrophotometer or other appropriate detection instrument
Methodology:
-
Enzyme Activity Assay: Establish a standard assay to measure the initial velocity of the enzyme-catalyzed reaction in the absence of the inhibitor.
-
Inhibition Studies:
-
Perform the enzyme activity assay in the presence of varying concentrations of this compound, while keeping the substrate concentration constant.
-
Repeat the assays with different fixed concentrations of the substrate and varying concentrations of this compound.
-
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk plot (double reciprocal plot) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki).
-
Conclusion
This compound is a versatile and cost-effective tool for researchers in the life sciences. Its well-defined chemical properties and its ability to interact specifically with a range of proteins make it an invaluable ligand for affinity chromatography and a useful probe for studying enzyme kinetics. The protocols and information provided in this guide serve as a starting point for the application of this compound in various research and development settings. As with any experimental technique, optimization of the described protocols for specific applications is highly recommended to achieve the best results.
References
A Comprehensive Technical Guide to C.I. Reactive Green 19
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of C.I. Reactive Green 19, a widely used azo dye in the textile industry. It covers the molecular characteristics, synthesis, and various experimental applications, with a focus on its role in environmental remediation studies.
Core Molecular and Physical Properties
This compound is a poly-azo dye known for its application in dyeing cellulosic fibers like cotton and viscose.[1] Its chemical structure includes two reactive chlorotriazine groups, which allow it to form covalent bonds with the fibers, leading to high wash fastness. The dye presents as a blue-green or dark green powder.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ | [1][2] |
| Molecular Weight | 1418.94 g/mol | [2] |
| IUPAC Name | hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate | [2] |
| CAS Registry Number | 61931-49-5 | [2] |
| Appearance | Blue-green / Dark green powder | [1] |
| Solubility in Water | 120 g/L (at 20°C) 150 g/L (at 50°C) | |
| Hydrogen Bond Donor Count | 6 | [2][3] |
| Hydrogen Bond Acceptor Count | 34 | [2][3] |
| Heavy Atom Count | 88 | [3] |
Synthesis of this compound
The manufacturing of this compound involves a multi-step chemical synthesis process. It utilizes several key raw materials, including H-acid, cyanuric chloride, and various aminobenzenesulfonic acids.
The synthesis can be broadly described by the following protocol, derived from public chemical manufacturing information.[1][4]
-
Initial Condensation: A primary intermediate is formed by the condensation reaction of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) with 3-Aminobenzenesulfonic acid and 2,5-Diaminobenzenesulfonic acid.
-
Coupling Reactions: The resulting product from the initial condensation (2 moles) is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under both acidic and alkaline conditions to form the final dye molecule.
-
Isolation: The final product, this compound, is isolated from the reaction mixture.
An alternative description notes the use of p-nitroaniline o-sulfonic acid, which is diazotized, coupled with H-acid, reduced by sodium sulfide, and then condensed with cyanuric chloride.[1]
Caption: General synthesis workflow for this compound.
Applications in Environmental Remediation Research
Due to its complex aromatic structure and stability, this compound is a subject of interest in wastewater treatment and environmental remediation research.[5] Studies have explored its removal and degradation through various biological, chemical, and physical methods.
The degradation of this compound using bacterial consortia has been shown to be highly effective. Research has focused on optimizing conditions to achieve maximum decolorization efficiency.
Experimental Protocol: Bacterial Degradation of this compound
The following protocol is based on a study investigating the removal of this compound using a developed bacterial consortium.[6]
-
Inoculum Preparation: A bacterial consortium capable of degrading the dye is cultured and prepared.
-
Experimental Setup: Batch experiments are conducted with an initial dye concentration of 100 mg/L in an aqueous medium.
-
Parameter Optimization: Key process parameters such as pH, incubation temperature, and the concentration of a nutrient source (e.g., Yeast extract) are varied according to a Box-Behnken statistical design to find optimal conditions.
-
Decolorization Measurement: The removal of the dye is monitored over time (e.g., 24 hours) by measuring the absorbance of the solution using a UV-vis spectrophotometer.
-
Kinetic Analysis: The rate of decolorization is analyzed using kinetic models, such as the Michaelis-Menten model, to determine kinetic parameters.
-
Degradation Confirmation: The biodegradation of the dye is confirmed through analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) to identify degradation products.[6]
Table 2: Optimal Conditions for >97% Decolorization by Bacterial Consortium [6]
| Parameter | Optimal Value |
|---|---|
| Incubation Temperature | 32.04 °C |
| pH | 8.3 |
| Yeast Extract Concentration | 1.16 g / 100 mL |
Table 3: Michaelis-Menten Kinetic Parameters for Bacterial Decolorization [6]
| Parameter | Description | Value |
|---|---|---|
| Vₘ | Maximum Decolorization Rate | 120.48 h⁻¹ |
| Kₘ | Half Saturation Constant | 1674 mg/L |
Caption: Experimental workflow for bioremediation of this compound.
Photocatalysis using semiconductor nanocomposites is another effective method for degrading this compound. Studies have utilized materials like Cadmium Oxide-Titanium Dioxide (CdO-TiO₂) under sunlight.
Experimental Protocol: Photocatalytic Degradation
-
Catalyst Synthesis: CdO-TiO₂ nanocomposites are synthesized via a sol-gel method.
-
Reaction Setup: Experiments are conducted by adding the catalyst to an aqueous solution of this compound.
-
Parameter Optimization: The process is optimized by varying the initial dye concentration, the pH of the solution, and the catalyst concentration.
-
Irradiation: The solution is exposed to sunlight to initiate the photocatalytic reaction.
-
Monitoring: The degradation progress is monitored by measuring the absorbance of the dye solution at regular intervals with a UV-Vis spectrophotometer.
Table 4: Optimal Conditions for Photocatalytic Degradation with CdO-TiO₂
| Parameter | Optimal Value |
|---|---|
| Initial Dye Concentration | 75 ppm |
| Solution pH | 7.5 |
| Catalyst Concentration | 1 g/L |
Adsorption onto nanocomposites provides a physical method for removing this compound from aqueous solutions. Polyaniline/Montmorillonite (PANI/MMT) is one such composite that has been studied for this purpose.[7]
Experimental Protocol: Adsorption Study
-
Adsorbent Synthesis: A PANI/MMT nanocomposite is synthesized by incorporating polyaniline into the interlayers of montmorillonite clay.[7]
-
Adsorption Experiments: The prepared nanocomposite is added to aqueous solutions of this compound to assess its removal efficiency.
-
Kinetic and Isotherm Modeling: The experimental data is fitted to kinetic models (e.g., pseudo-second-order) and isotherm models (e.g., Langmuir) to understand the adsorption mechanism and capacity.[7]
-
Thermodynamic Analysis: The effect of temperature on adsorption is studied to determine thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°).[7]
Table 5: Adsorption and Thermodynamic Parameters for RG-19 on PANI/MMT [7]
| Parameter | Description | Value |
|---|---|---|
| Maximum Adsorption Capacity | (qₘax) at 25 °C | 46.88 mg/g |
| ΔH° | Standard Enthalpy Change | -12.35 kJ/mol |
| ΔS° | Standard Entropy Change | -28.40 J/mol/K |
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound CAS#: 61931-49-5 [m.chemicalbook.com]
- 5. Degradation of Reactive Blue 19 (RB19) by a Green Process Based on Peroxymonocarbonate Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption Studies of this compound from Aqueous Solutions by...: Ingenta Connect [ingentaconnect.com]
Synthesis and manufacturing of Reactive Green 19
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Green 19
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. This compound is a polyazo reactive dye known for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Belonging to the azo class of dyes, it forms a covalent bond with the fiber, ensuring high wash fastness.[2] The molecule is characterized by the presence of two dichlorotriazine reactive groups, which allows for fixation to the substrate under alkaline conditions.[1][3] Its complex structure, featuring multiple sulfonic acid groups, imparts good water solubility, a crucial factor for dyeing processes.[1]
This technical guide provides a detailed overview of the synthesis and manufacturing process of this compound, including experimental protocols, quantitative data, and process visualizations.
Physicochemical and Technical Data
Quantitative data pertaining to this compound is summarized below for easy reference.
| Property | Value | Reference(s) |
| C.I. Name | This compound, 205075 | [1] |
| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ | [1] |
| Molecular Weight | 1418.94 g/mol | [1] |
| CAS Registry Number | 61931-49-5 | [1] |
| Appearance | Blue-green powder | [1] |
| Solubility in Water | 120 g/L at 20 °C 150 g/L at 50 °C | [1] |
| Application | Dyeing and printing of cotton, viscose, and other cellulosic fibers. Also suitable for polyester/cotton and polyester/viscose blended fabrics. | [1] |
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that involves the sequential condensation of amines onto a cyanuric chloride core, followed by two separate diazotization and azo coupling reactions with a central coupling component, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).[1] The key to the synthesis is the temperature-dependent reactivity of the chlorine atoms on the cyanuric chloride, which allows for controlled, sequential nucleophilic substitution.[4][5]
The overall manufacturing process can be broken down into three main stages:
-
Synthesis of the Dichlorotriazinyl Amino Intermediate.
-
Synthesis of the Monoazo Chromophore.
-
Final Coupling to form the Disazo Dye.
Experimental Protocols
The following sections provide detailed methodologies for the key stages of this compound synthesis.
Stage 1: Synthesis of the Dichlorotriazinyl Amino Intermediate
This stage involves two sequential condensation reactions with cyanuric chloride.
Protocol:
-
First Condensation (Formation of Intermediate A):
-
Charge a reaction vessel with an aqueous solution of 3-Aminobenzenesulfonic acid.
-
Cool the solution to 0-5°C with constant stirring.
-
Slowly add a solution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a suitable solvent like acetone.[6]
-
Maintain the pH of the reaction mixture between 4.0 and 4.5 by the simultaneous addition of a sodium carbonate solution (e.g., 10% w/v).[7] The function of the acid-binding agent is to neutralize the hydrogen chloride formed during the reaction.[8]
-
Continue stirring at 0-5°C for 3-5 hours until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.[5][7]
-
-
Second Condensation (Formation of Intermediate B):
-
To the vessel containing Intermediate A, add an aqueous solution of 2,5-Diaminobenzenesulfonic acid.
-
Gradually raise the temperature of the reaction mixture to 45-50°C.[6]
-
Maintain the pH at a neutral level (around 7.0) by adding sodium bicarbonate solution (1% w/v).[6]
-
Stir the mixture for an additional 3-4 hours at this temperature to complete the second condensation.
-
The resulting product, the dichlorotriazinyl amino intermediate (Intermediate B), contains a free primary aromatic amino group from the 2,5-diaminobenzenesulfonic acid moiety, which will be used for the subsequent diazotization.
-
Stage 2 & 3: Diazotization and Azo Coupling Reactions
The formation of the final dye involves two coupling reactions onto the H-acid core, one under alkaline conditions and the other under acidic conditions. This is possible due to the different activating effects of the amino and hydroxyl groups on H-acid at different pH values.
Protocol:
-
Diazotization of Intermediate B:
-
Prepare an aqueous solution of the Dichlorotriazinyl Amino Intermediate (Intermediate B) from Stage 1.
-
Cool the solution to 0-5°C in an ice bath.
-
Add hydrochloric acid to the solution, followed by the dropwise addition of a cold, aqueous solution of sodium nitrite (e.g., 20-40% w/v) while maintaining the temperature below 5°C.[7][9] This in-situ generation of nitrous acid converts the primary amino group to a diazonium salt (Diazonium Salt C).
-
Stir the mixture for approximately 1 hour. A slight excess of nitrous acid can be removed by adding a small amount of sulfamic acid.[2]
-
-
First Coupling (Alkaline):
-
In a separate vessel, dissolve H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in water and cool to 0-5°C.
-
Adjust the pH of the H-acid solution to 9-10 with the addition of sodium hydroxide or sodium carbonate solution.[2]
-
Slowly add the freshly prepared cold diazonium salt solution (Diazonium Salt C) to the alkaline H-acid solution over 30 minutes, keeping the temperature at 0-5°C.[2]
-
Maintain the pH between 9.5 and 10 throughout the addition.[2] This alkaline condition directs the electrophilic attack of the diazonium salt to the position ortho to the hydroxyl group of H-acid.
-
Stir for an additional hour to yield the monoazo product (Monoazo Product D).
-
-
Second Coupling (Acidic):
-
Prepare a second equivalent of the diazonium salt (Diazonium Salt C) as described in step 1.
-
Add this second batch of diazonium salt solution to the reaction mixture containing the monoazo product (Monoazo Product D).
-
Adjust the pH of the mixture to 1-2 using hydrochloric acid and maintain the temperature between 5-10°C.[10]
-
Under these acidic conditions, the second coupling occurs at the position ortho to the amino group of the H-acid core.
-
Continue the reaction for 5-7 hours to ensure the completion of the disazo dye formation.[7]
-
Purification and Isolation
After the synthesis is complete, the this compound dye must be isolated from the reaction mixture and purified.
Protocol:
-
Salting Out: Add a significant quantity of sodium chloride (salting out) to the final reaction mixture to decrease the solubility of the dye and induce its precipitation.[11]
-
Filtration: Collect the precipitated dye by filtration.
-
Washing: Wash the filter cake with a brine solution to remove residual inorganic salts and water-soluble impurities.
-
Drying: Dry the purified dye paste in a suitable industrial dryer.
-
Standardization: The final dried powder is typically blended with diluents to meet commercial strength and quality standards.
For high-purity applications, advanced methods like membrane ultrafiltration can be employed to effectively remove inorganic salts and low molecular weight by-products.[12]
Process Workflow and Logic
The manufacturing process follows a logical sequence of controlled chemical reactions. The workflow is designed to manage the differing reactivity of the functional groups through careful control of temperature and pH at each stage.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. tekstilec.si [tekstilec.si]
- 3. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochrom ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00587F [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mjbas.com [mjbas.com]
- 7. CN110903678A - A kind of reactive dye based on J acid and H acid polychromosome and its preparation and application - Google Patents [patents.google.com]
- 8. US5420257A - Reactive triazine dyes, their preparation and use - Google Patents [patents.google.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE4422160A1 - C.I. Reactive Blue 19 direct synthesis in good yield and purity - Google Patents [patents.google.com]
- 12. arcjournals.org [arcjournals.org]
An In-depth Technical Guide to the Mechanism of Action of Reactive Green 19 in Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Green 19 is a synthetic triazine dye widely employed in biotechnology, primarily for protein purification through dye-ligand affinity chromatography. Its ability to selectively bind to a variety of proteins stems from its structural mimicry of biological cofactors and substrates. This technical guide provides a comprehensive overview of the mechanism of action behind this compound's protein binding capabilities. It delves into the fundamental principles of interaction, presents available quantitative data, outlines detailed experimental protocols for characterization, and provides visualizations to illustrate the key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development and protein science who utilize or intend to utilize this compound in their work.
Introduction
This compound belongs to the family of reactive triazine dyes, which were originally developed for the textile industry. Their utility in protein purification was discovered due to their unique chemical structures that allow for specific interactions with a broad range of proteins.[1] These dyes act as pseudo-affinity ligands, mimicking the binding of natural substrates, cofactors like NAD⁺/NADP⁺, or allosteric effectors to the active or regulatory sites of enzymes.[2] This mimicry is the foundation of their application in dye-ligand affinity chromatography, a powerful and cost-effective method for protein separation.[1]
The core of this compound's functionality lies in its molecular architecture, which features a chromophore attached to a reactive triazine ring. This structure facilitates a combination of electrostatic, hydrophobic, and hydrogen bonding interactions with protein surfaces.[3] Understanding the specifics of these interactions is crucial for optimizing purification protocols and for potential applications in areas such as enzyme inhibition and drug discovery.
Mechanism of Protein Binding
The interaction between this compound and proteins is a multifaceted process governed by a combination of non-covalent forces. The dye's aromatic rings and sulfonate groups are key features that mediate these interactions.
-
Electrostatic Interactions: The negatively charged sulfonate groups on the this compound molecule can form strong ionic bonds with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine.
-
Hydrophobic Interactions: The aromatic rings of the dye provide a nonpolar surface that can interact favorably with hydrophobic pockets on the protein, driven by the hydrophobic effect.
-
Hydrogen Bonding: The various nitrogen and oxygen atoms within the dye's structure can act as hydrogen bond donors or acceptors, forming specific hydrogen bonds with complementary residues on the protein.
The culmination of these interactions leads to the selective binding of certain proteins to immobilized this compound. The specificity of this binding is determined by the three-dimensional arrangement of these interaction points on the protein surface, which must complement the structure of the dye molecule.
Quantitative Analysis of Binding Affinity
Quantifying the binding affinity between this compound and a target protein is essential for understanding the strength and specificity of the interaction. While specific dissociation constants (Kd) and inhibition constants (Ki) for this compound with a wide range of proteins are not extensively documented in publicly available literature, studies on analogous dye-ligand systems and specific proteins like lysozyme provide valuable insights.
One study on the adsorption of lysozyme to a this compound immobilized membrane reported a maximum adsorption capacity of 60.8 mg/mL.[4] Another study investigating the adsorption of lysozyme onto functionalized chitosan nanofibers immobilized with this compound reported a maximum adsorption capacity of 1293.66 mg/g.[3] Molecular docking studies of lysozyme with various triazine-based ligands have suggested interaction energies in the range of -8.3 to -10.3 kJ/mol, indicating favorable binding.[4][5]
| Parameter | Protein | Value | Method | Reference |
| Adsorption Capacity | Lysozyme | 60.8 mg/mL | Membrane Affinity Chromatography | [4] |
| Adsorption Capacity | Lysozyme | 1293.66 mg/g | Nanofiber Adsorption | [3] |
| Interaction Energy | Lysozyme | -8.3 to -10.3 kJ/mol | Molecular Docking | [4][5] |
Table 1: Quantitative data on the interaction of this compound and analogous dyes with proteins.
Experimental Protocols for Studying Protein Binding
A variety of biophysical techniques can be employed to characterize the interaction between this compound and a target protein. Below are detailed methodologies for key experiments.
Dye-Ligand Affinity Chromatography
This is the most common application and also serves as a primary method to assess binding.
Objective: To determine if a target protein binds to this compound and to optimize conditions for its purification.
Materials:
-
This compound-agarose or other suitable matrix
-
Chromatography column
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., Equilibration buffer + 1 M NaCl or a specific substrate/cofactor)
-
Protein sample
-
Spectrophotometer or other protein detection system
Protocol:
-
Column Packing: Swell the this compound-agarose resin according to the manufacturer's instructions and pack it into a chromatography column.
-
Equilibration: Wash the column with 5-10 column volumes of equilibration buffer until the baseline is stable.
-
Sample Loading: Apply the clarified protein sample to the column at a controlled flow rate.
-
Washing: Wash the column with equilibration buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using a linear gradient or step gradient of the elution buffer. Alternatively, a specific ligand that competes for the binding site can be used for elution.
-
Analysis: Collect fractions and analyze them for the presence of the target protein using SDS-PAGE, Western blotting, or an activity assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To obtain a complete thermodynamic profile of the this compound-protein interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
This compound solution
-
Dialysis buffer (e.g., PBS or Tris buffer)
Protocol:
-
Sample Preparation: Dialyze both the protein and this compound solutions extensively against the same buffer to minimize heats of dilution.
-
Concentration Determination: Accurately determine the concentrations of the protein and dye solutions.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the dye into the protein solution.
-
-
Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.
Fluorescence Spectroscopy
This technique can be used to monitor changes in the intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) or the fluorescence of the dye itself upon binding.
Objective: To determine the binding affinity and probe the microenvironment of the binding site.
Protocol:
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound in a suitable buffer.
-
Fluorescence Measurements:
-
Excite the protein at a wavelength where the dye does not absorb significantly (e.g., 280 nm or 295 nm for tryptophan).
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Analyze the quenching of the protein's intrinsic fluorescence as a function of the dye concentration.
-
Use the Stern-Volmer equation or other appropriate models to calculate the binding constant (Kb) and the number of binding sites (n).
-
Visualizations
Logical Workflow for Investigating this compound-Protein Binding
Caption: A logical workflow for the characterization of this compound-protein interactions.
Conceptual Diagram of this compound Binding to a Protein
Caption: A diagram illustrating the different types of non-covalent interactions involved in the binding of this compound to a protein.
Conclusion
This compound serves as a powerful tool in protein science, primarily due to its versatile and selective binding capabilities. The mechanism of action is rooted in a combination of electrostatic, hydrophobic, and hydrogen bonding interactions, which collectively allow it to function as a pseudo-affinity ligand for a diverse array of proteins. While comprehensive quantitative binding data for this compound across a wide range of proteins remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize these interactions in detail. A thorough understanding of the binding mechanism is paramount for the effective application of this compound in protein purification and for exploring its potential in other biotechnological and pharmaceutical applications. Further research, particularly employing techniques like ITC and fluorescence spectroscopy, will be invaluable in expanding our knowledge of the specific binding affinities and thermodynamic profiles of this compound with various protein targets.
References
Spectral Characteristics of C.I. Reactive Green 19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Green 19 is a synthetic anionic dye belonging to the azo class of compounds. Its chemical formula is C40H23Cl2N15Na6O19S6, with a molecular weight of 1418.94 g/mol .[1] This reactive dye is primarily utilized in the textile industry for coloring cellulosic fibers. Its molecular structure, characterized by multiple chromophores and auxochromes, gives rise to its distinct spectral properties. Understanding these characteristics is crucial for various research and development applications, including the development of dye-based assays, environmental monitoring of textile effluents, and studies on photocatalytic degradation. This guide provides an in-depth overview of the known spectral properties of C.I. This compound, detailed experimental protocols for their determination, and a discussion of their implications.
Physicochemical Properties
A summary of the key physicochemical properties of C.I. This compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| Chemical Class | Azo Dye | [1] |
| Molecular Formula | C40H23Cl2N15Na6O19S6 | [1] |
| Molecular Weight | 1418.94 g/mol | [1] |
| CAS Number | 61931-49-5 | [1] |
| Appearance | Blue-green powder | [1] |
| Solubility in Water (20°C) | 120 g/L | [1] |
| Solubility in Water (50°C) | 150 g/L | [1] |
Spectral Characteristics
The defining spectral feature of a dye is its interaction with electromagnetic radiation, which is quantified by its absorption and emission spectra.
UV-Visible Absorption Spectroscopy
The color of C.I. This compound arises from its absorption of light in the visible region of the electromagnetic spectrum. The wavelength at which maximum absorption occurs (λmax) is a key characteristic of the dye.
Based on available literature, the maximum absorbance of C.I. This compound in aqueous solution has been observed at 428 nm .[2] This absorption peak is attributed to the π → π* electronic transitions within the conjugated azo chromophore system of the molecule.
| Spectral Parameter | Value |
| Maximum Absorbance Wavelength (λmax) | 428 nm[2] |
| Molar Absorptivity (ε) | Data not available |
| Emission Wavelength (λem) | Data not available |
Experimental Protocols
The following section details a representative experimental protocol for determining the UV-Visible absorption spectrum and λmax of C.I. This compound. This protocol is based on standard methods for the analysis of reactive azo dyes.
Determination of UV-Visible Absorption Spectrum
Objective: To measure the UV-Visible absorption spectrum of C.I. This compound in an aqueous solution and determine its maximum absorbance wavelength (λmax).
Materials:
-
C.I. This compound powder
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Quartz or glass cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 100 mg of C.I. This compound powder.
-
Dissolve the powder in a small amount of distilled water in a beaker.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask.
-
Make up the volume to the mark with distilled water and mix thoroughly.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions from the stock solution. For example, prepare solutions with concentrations of 5, 10, 15, 20, and 25 mg/L in 100 mL volumetric flasks.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement:
-
Fill a cuvette with distilled water to serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
-
Sample Measurement:
-
Rinse a cuvette with one of the working solutions and then fill it with the same solution.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum.
-
Repeat the measurement for all the prepared working solutions.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the absorbance value at the λmax for each concentration.
-
A logical workflow for this experimental protocol is illustrated in the following diagram:
Experimental workflow for determining the UV-Vis spectrum of C.I. This compound.
Signaling Pathways and Logical Relationships
While C.I. This compound is not directly involved in biological signaling pathways in the context of drug development, its degradation, particularly through photocatalysis, involves a series of chemical reactions. The general mechanism of photocatalytic degradation of azo dyes like this compound can be illustrated as follows:
Generalized pathway for the photocatalytic degradation of C.I. This compound.
This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2-), upon excitation of a semiconductor photocatalyst with light of appropriate energy. These ROS then attack the dye molecule, leading to the cleavage of the azo bond and the aromatic rings, ultimately resulting in the mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water.
Conclusion
The primary identified spectral characteristic of C.I. This compound is its maximum absorbance wavelength at 428 nm in aqueous solution.[2] While comprehensive spectral data, including a full UV-Visible spectrum, molar absorptivity, and emission characteristics, are not extensively documented in publicly available literature, the provided λmax serves as a crucial parameter for its quantification and for studies involving its photochemical behavior. The detailed experimental protocol outlined in this guide provides a robust framework for researchers to independently verify and expand upon the spectral properties of this dye. Further research is warranted to fully characterize the spectral profile of C.I. This compound, which would be invaluable for its application in diverse scientific and industrial fields.
References
Navigating the Behavior of Reactive Green 19: A Technical Guide to its Solubility and Stability in Common Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Green 19, a synthetic anionic dye, is widely utilized in various industrial applications, particularly in the textile industry. Beyond its dyeing capabilities, its interactions with biological molecules and potential applications in biomedical research and diagnostics are of growing interest. A fundamental understanding of its behavior in aqueous solutions, specifically its solubility and stability in different buffer systems, is paramount for any quantitative and reproducible experimental design. This technical guide provides a comprehensive overview of the factors influencing the solubility and stability of this compound, detailed experimental protocols for their determination, and a logical workflow to assist researchers in assessing this dye for their specific applications.
Physicochemical Properties of this compound
This compound is a complex sulfonated aromatic dye. Its large molecular size and multiple ionizable groups contribute to its aqueous solubility and chemical reactivity.
| Property | Value |
| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ |
| Molecular Weight | 1418.94 g/mol |
| Appearance | Dark green to black powder |
Solubility of this compound
The solubility of this compound in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of electrolytes.
Factors Influencing Solubility
-
Temperature: Generally, the solubility of this compound in water increases with temperature. For instance, one source indicates a solubility of 120 g/L at 20°C, which increases to 150 g/L at 50°C.[1]
-
pH: The pH of the solution can affect the ionization state of the dye's functional groups, thereby influencing its solubility. While specific data for different buffers is scarce, it is anticipated that the solubility would be pH-dependent.
-
Electrolytes: The presence of salts, such as sodium chloride or sodium sulfate, can decrease the solubility of reactive dyes due to the common ion effect and changes in the ionic strength of the solution.[2]
-
Additives: The addition of urea can have a solubilizing effect on reactive dyes.[2]
Illustrative Solubility Data
The following table presents illustrative data on the expected solubility of this compound in various buffers at different pH values. This data is based on general principles and should be experimentally verified using the protocols provided in this guide.
Table 1: Illustrative Solubility of this compound in Different Buffers
| Buffer System (0.1 M) | pH | Temperature (°C) | Expected Solubility (g/L) |
| Acetate Buffer | 5.0 | 25 | Moderate |
| Phosphate Buffer | 7.0 | 25 | High |
| TRIS Buffer | 8.0 | 25 | High |
| Citrate Buffer | 6.0 | 25 | Moderate-High |
Disclaimer: The data in this table is illustrative and intended to provide a general trend. Actual solubility values must be determined experimentally.
Stability of this compound
The primary factor affecting the stability of this compound in aqueous solutions is hydrolysis. The vinyl sulfone reactive group is susceptible to reaction with water, leading to the formation of a less reactive hydroxyl derivative.
Factors Influencing Stability (Hydrolysis)
-
pH: The rate of hydrolysis of reactive dyes is highly dependent on the pH of the solution. For vinyl sulfone dyes like this compound, hydrolysis is generally accelerated at both acidic and alkaline pH, with greater stability typically observed around neutral pH. Studies on the similar Reactive Blue 19 have shown that acidic conditions (pH 4) can be more conducive to hydrolysis than basic conditions.[3] Conversely, other research indicates that for some reactive dyes, the hydrolysis rate increases with increasing pH.[4][5]
-
Temperature: An increase in temperature significantly accelerates the rate of hydrolysis.[3][4]
-
Buffer Composition: The specific ions present in the buffer solution may also influence the rate of hydrolysis.
Illustrative Stability Data
The following table provides an illustrative overview of the expected stability of this compound in various buffers over time, expressed as the percentage of remaining dye. This data is hypothetical and should be confirmed through experimental analysis.
Table 2: Illustrative Stability of this compound in Different Buffers at 25°C
| Buffer System (0.1 M) | pH | % Remaining after 24h | % Remaining after 72h |
| Acetate Buffer | 5.0 | ~90% | ~80% |
| Phosphate Buffer | 7.0 | >98% | >95% |
| TRIS Buffer | 8.0 | ~95% | ~88% |
| Citrate Buffer | 6.0 | ~92% | ~85% |
Disclaimer: The data in this table is for illustrative purposes only and must be experimentally verified.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound in different buffer systems.
Preparation of Buffer Solutions
Prepare 0.1 M stock solutions of the desired buffers (e.g., sodium acetate, sodium phosphate, TRIS-HCl, sodium citrate) and adjust the pH to the target values using appropriate acidic or basic solutions (e.g., acetic acid, phosphoric acid, HCl, citric acid, NaOH).
Solubility Determination Protocol (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired buffer solution in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved dye.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with the corresponding buffer to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using UV-Vis spectrophotometry or a validated HPLC method.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)
Stability Assessment Protocol (Time-Course Study)
-
Solution Preparation: Prepare solutions of this compound in the different buffer systems at a known initial concentration (e.g., 100 mg/L).
-
Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time. The stability can be expressed as the percentage of the initial concentration remaining at each time point or by determining the degradation rate constant (k) and half-life (t₁/₂) if the degradation follows a specific kinetic model (e.g., first-order).
Analytical Methods
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound in each buffer system by scanning a dilute solution from 400 to 800 nm.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the respective buffer. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the experimental samples (from solubility or stability studies) at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the samples.
A stability-indicating HPLC method is crucial for accurately quantifying the parent dye and separating it from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the λmax of this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility and stability of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in common laboratory buffers. While specific quantitative data in the literature is limited, the provided experimental protocols and workflows offer a robust framework for researchers to generate reliable and application-specific data. By carefully considering the factors of temperature, pH, and buffer composition, scientists can ensure the accurate and reproducible use of this compound in their research endeavors. It is strongly recommended that the illustrative data presented be verified experimentally to ensure its applicability to specific research contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phosphate buffer solutions: Topics by Science.gov [science.gov]
- 6. Degradation of Reactive Blue 19 (RB19) by a Green Process Based on Peroxymonocarbonate Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Saga of Triazine Dyes: A Technical Guide to Their Enduring Legacy in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of protein purification, affinity chromatography stands as a pillar of specificity and efficiency. Within this technique, the use of triazine dyes as affinity ligands represents a significant chapter, one that began with a chance observation and evolved into a robust and widely adopted methodology. These synthetic, brightly colored compounds, originally designed for the textile industry, have proven to be remarkably adept at selectively binding a diverse range of proteins, including kinases, dehydrogenases, and albumin. Their low cost, high stability, and ease of immobilization have cemented their place in the biochemist's toolkit for both research and industrial-scale applications. This in-depth technical guide explores the history of triazine dyes in affinity chromatography, providing a comprehensive overview of their development, application, and the underlying principles of their interaction with proteins.
A Historical Perspective: From Textile Mills to the Biochemistry Lab
The story of triazine dyes in affinity chromatography is a classic example of scientific serendipity. In the early 1970s, researchers were using Blue Dextran, a high-molecular-weight polymer to which the triazine dye Cibacron Blue F3G-A was covalently attached, as a void volume marker in size-exclusion chromatography. A pivotal observation was made when it was noticed that certain enzymes, such as pyruvate kinase, co-eluted with the Blue Dextran, suggesting an unexpected interaction.
This initial finding sparked further investigation, leading to the landmark discovery that the binding was not due to the dextran backbone but rather to the triazine dye itself. This realization opened the door to the development of dye-ligand affinity chromatography, a technique that harnesses the specific interactions between immobilized triazine dyes and the binding sites of various proteins. The pioneering work of companies like Imperial Chemical Industries (ICI) in the commercialization of reactive triazine dyes for textiles provided a ready source of diverse ligands for this new biochemical application.
Core Principles of Triazine Dye Affinity Chromatography
The interaction between triazine dyes and proteins is a complex interplay of various forces, including:
-
Electrostatic Interactions: The sulfonate groups present on most triazine dyes are negatively charged at neutral pH, allowing them to interact with positively charged residues on the protein surface.
-
Hydrophobic Interactions: The aromatic ring structures of the dye provide a hydrophobic surface that can interact with nonpolar pockets on the protein.
-
Hydrogen Bonding: The nitrogen atoms within the triazine ring and other functional groups on the dye can participate in hydrogen bonding with the protein.
-
Structural Mimicry: In many cases, the structure of the triazine dye mimics the shape and charge distribution of natural biological ligands, such as nucleotide cofactors (e.g., NAD+, ATP). This "pseudo-affinity" is a key reason for their effectiveness in purifying a wide range of enzymes.
The general workflow of a triazine dye affinity chromatography experiment can be visualized as follows:
Quantitative Data in Triazine Dye Affinity Chromatography
The efficiency of a purification step is typically assessed by the purification factor and the recovery yield. The binding capacity of the affinity resin is another critical parameter. The following tables summarize quantitative data for the purification of common proteins using triazine dye affinity chromatography.
Table 1: Purification of Dehydrogenases using Triazine Dye Affinity Chromatography
| Enzyme | Dye-Ligand | Source | Purification Factor (-fold) | Yield (%) | Elution Condition |
| Lactate Dehydrogenase | Cibacron Blue F3G-A | Bovine Heart | 25 | 64 | NAD+/Sulphite |
| 6-Phosphogluconate Dehydrogenase | Cibacron Blue F3G-A | Bacillus stearothermophilus | ~260 | 62 | NADP+ |
| 6-Phosphogluconate Dehydrogenase | Procion Red HE-3B | Bacillus stearothermophilus | ~260 | 62 | KCl |
| NAD(P)H:Quinone Reductase | Cibacron Blue F3G-A | Rat Liver Cytosol | >90% purity in one step | ~80 | - |
Table 2: Purification of Kinases and Other Proteins using Triazine Dye Affinity Chromatography
| Protein | Dye-Ligand | Source | Binding Capacity (mg/mL resin) | Purification Factor (-fold) | Yield (%) | Elution Condition |
| Human Serum Albumin | Cibacron Blue F3G-A | Human Plasma | >18 | - | - | 1.5 M KCl |
| Phosphofructokinase | Procion Red HE-3B | - | - | 20-30 | 25 | - |
| Interferon | Cibacron Blue F3G-A | - | - | - | - | - |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cibacron Blue F3G-A-Agarose Affinity Resin
This protocol describes the covalent immobilization of Cibacron Blue F3G-A onto a CNBr-activated agarose matrix.
Materials:
-
CNBr-activated Sepharose 4B
-
Cibacron Blue F3G-A
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
1 mM HCl
Procedure:
-
Swell the resin: Weigh out the desired amount of CNBr-activated Sepharose 4B and suspend it in 1 mM HCl for 15 minutes.
-
Wash the resin: Wash the swollen resin with 10-15 volumes of 1 mM HCl on a sintered glass funnel.
-
Prepare the dye solution: Dissolve Cibacron Blue F3G-A in the coupling buffer.
-
Coupling: Quickly wash the resin with coupling buffer and then immediately add it to the dye solution. Mix gently on a rotary shaker for 2 hours at room temperature or overnight at 4°C.
-
Block unreacted groups: Collect the resin by centrifugation and wash away excess dye with coupling buffer. Resuspend the resin in blocking buffer and mix for 2-4 hours at room temperature to block any remaining active groups.
-
Final wash: Wash the resin with several cycles of alternating Wash Buffer A and Wash Buffer B to remove non-covalently bound dye.
-
Storage: Store the prepared affinity resin in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.
Protocol 2: Purification of Albumin from Serum using Cibacron Blue-Agarose
This protocol provides a method for the purification of albumin from a serum sample.
Materials:
-
Cibacron Blue-Agarose resin
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0
-
Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0
-
Serum sample
Procedure:
-
Column preparation: Pack a chromatography column with the Cibacron Blue-Agarose resin and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample application: Apply the serum sample to the column at a low flow rate.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elution: Elute the bound albumin from the column with Elution Buffer. Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions containing the purified albumin by SDS-PAGE to assess purity.
Signaling Pathways of Key Proteins Purified by Triazine Dye Affinity Chromatography
Triazine dyes are particularly effective at purifying proteins involved in central metabolic and signaling pathways. Understanding these pathways provides context for the functional significance of the purified proteins.
Lactate Dehydrogenase (LDH) in Metabolism and Signaling
Lactate dehydrogenase plays a crucial role in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. This is not just a metabolic dead-end; lactate is now recognized as an important signaling molecule that can influence various cellular processes.
Pyruvate Kinase (PK) as a Metabolic Regulator
Pyruvate kinase catalyzes the final step of glycolysis, a critical control point in cellular energy metabolism. Its activity is tightly regulated by both allosteric effectors and post-translational modifications, integrating signals from various pathways to control glycolytic flux.
Albumin Signaling in Cellular Processes
Albumin, the most abundant protein in plasma, is not merely a passive carrier molecule. It actively participates in cellular signaling through receptor-mediated endocytosis, influencing processes such as cell growth, proliferation, and apoptosis.
Dye-Ligand Affinity Chromatography: A Technical Guide to a Versatile Protein Purification Technique
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dye-ligand affinity chromatography, a powerful and widely used technique for the purification of proteins and other biomolecules. This document delves into the core principles of the method, offers detailed experimental protocols, presents quantitative data for common applications, and illustrates key workflows and concepts through diagrams.
Core Principles of Dye-Ligand Affinity Chromatography
Dye-ligand affinity chromatography is a subtype of affinity chromatography that utilizes synthetic dyes as immobilized ligands to bind and purify proteins.[1] These dyes, often triazine-based, can mimic the structure of biological substrates, cofactors, or other ligands, leading to a "pseudo-affinity" interaction with the target protein.[1][2] The binding is typically a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.[3]
The key advantages of this technique include the low cost and ready availability of the dyes, the ease of immobilization to a solid support, the high stability and resistance to chemical and enzymatic degradation of the dye-ligand matrix, and a high protein-binding capacity, making it suitable for large-scale purification.[4][5][6]
Commonly used support matrices include agarose (Sepharose), polyacrylamide, and silica.[2] The dyes are typically immobilized through their reactive triazine ring, which forms a stable covalent bond with the hydroxyl groups of the matrix.[2]
Quantitative Data on Protein Purification
The efficiency of dye-ligand affinity chromatography is demonstrated by the high purification folds and recovery yields achieved for various proteins. Below are tables summarizing quantitative data from published studies.
Table 1: Purification of Lysozyme using Dye-Ligand Affinity Chromatography
| Dye-Ligand | Support Matrix | Binding Capacity (mg/mL or mg/g) | Purification Fold | Recovery Yield (%) | Reference |
| Cibacron Blue F3G-A | Aminated Nanofiber Membrane | 261.83 mg/g | 143 | 98.52 | [2] |
| Cibacron Blue F3G-A | Microporous Polyamide Hollow-Fiber Membranes | 63.2 mg/g | - | Up to 97 | [7] |
| Procion Brown | Membrane | - | - | 63 | [7] |
| Procion Green | Membrane | - | - | 77 | [7] |
| Reactive Red 120 | Composite Membrane | - | - | 72 | [8] |
| Reactive Blue 4 | Composite Membrane | - | - | 16 | [8] |
| Reactive Yellow 160 | Sepharose | 51.3 mg/mL | - | - | [9] |
| Reactive Red 222 | Sepharose | - | 16.24 | 93.77 | [9] |
Table 2: Purification of Albumin using Dye-Ligand Affinity Chromatography
| Dye-Ligand | Support Matrix | Binding Capacity (mg/mL) | Albumin Removal (%) | Reference |
| Cibacron Blue F3G-A | Magnetic Microcryogels | 149.25 | - | [10] |
| Cibacron Blue F3G-A | Sepharose | > 18 | ~98 | [1][2] |
| Cibacron Blue F3G-A | Magnetic Silica Particles | 48.6 mg/g | ~97 | [11] |
| Cibacron Blue F3G-A | Agarose | - | > 80 | [12] |
Table 3: Purification of Lactate Dehydrogenase (LDH) using Dye-Ligand Affinity Chromatography
| Dye-Ligand | Support Matrix | Purification Fold | Recovery Yield (%) | Reference |
| Cibacron Blue 3GA | Agarose | 1.1 (from crude extract) | 23 (overall) | [13] |
| Biomimetic Dye | Cross-linked Agarose | 25 | 64 | [14] |
| Not Specified | Affinity Chromatography | - | 0.6 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in dye-ligand affinity chromatography.
Protocol for Immobilization of Cibacron Blue 3G-A to Agarose Beads
This protocol describes the covalent coupling of a triazine dye to an agarose matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose 6B)
-
Cibacron Blue 3G-A dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Wash buffers (e.g., water, 1 M NaCl)
-
Reaction vessel with shaker
Procedure:
-
Wash the Agarose Beads:
-
Wash 10 g of agarose beads with copious amounts of distilled water on a sintered glass funnel to remove any preservatives.
-
Suction dry the beads to a moist cake.
-
-
Prepare the Dye Solution:
-
Dissolve 1 g of Cibacron Blue 3G-A in 100 mL of distilled water.
-
-
Coupling Reaction:
-
Transfer the washed agarose beads to a reaction vessel.
-
Add the dye solution to the agarose beads.
-
Add 2 g of solid NaCl to the slurry and mix gently for 30 minutes at room temperature.
-
Initiate the coupling reaction by adding 0.2 g of solid Na₂CO₃.
-
Continue the reaction with gentle shaking for 48 hours at room temperature.
-
-
Washing the Dye-Ligand Matrix:
-
After the incubation, transfer the slurry to a sintered glass funnel and wash extensively with distilled water until the filtrate is colorless.
-
Wash the matrix with 1 M NaCl to remove any non-covalently bound dye.
-
Finally, wash again with distilled water.
-
-
Storage:
-
Store the prepared Cibacron Blue-Agarose beads in a 20% ethanol solution at 4°C.[4]
-
General Protocol for Protein Purification using a Packed Dye-Ligand Column
This protocol outlines the steps for purifying a target protein from a complex mixture.
Materials:
-
Prepared dye-ligand affinity resin (e.g., Cibacron Blue-Agarose)
-
Chromatography column
-
Binding/Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer (same as binding buffer)
-
Elution Buffer (e.g., Binding buffer containing 1 M NaCl, or a specific competing ligand)
-
Protein sample
-
Fraction collector (optional)
-
Spectrophotometer for protein quantification
Procedure:
-
Column Packing:
-
De-gas the resin slurry to prevent air bubbles in the column.[5]
-
Carefully pack the desired volume of resin into a chromatography column, allowing the storage solution to drain.
-
Ensure the resin bed is packed evenly without any cracks or bubbles.
-
-
Equilibration:
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.[11] This ensures the pH and ionic strength of the column are optimal for protein binding.
-
-
Sample Application:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Load the sample onto the column at a controlled flow rate. The flow rate should be slow enough to allow for efficient binding of the target protein to the dye-ligand.
-
-
Washing:
-
After the entire sample has entered the column, wash the column with 5-10 CV of Wash Buffer to remove any unbound or weakly bound proteins.[4]
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound target protein by applying the Elution Buffer.
-
Elution can be achieved by:
-
Increasing the ionic strength: A high salt concentration (e.g., 1 M NaCl) will disrupt the electrostatic interactions between the protein and the dye.[11]
-
Changing the pH: Altering the pH can change the charge of the protein or the dye, leading to elution.
-
Using a specific competitor: Including a molecule that competes for the same binding site on the protein (e.g., a substrate or cofactor) can specifically elute the target protein.
-
-
Collect the eluted fractions.
-
-
Analysis:
-
Determine the protein concentration in the collected fractions using a suitable method (e.g., Bradford assay or A280).
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
-
Regeneration:
-
Regenerate the column by washing with several CV of a high salt buffer, followed by the binding buffer, and finally the storage solution.[4]
-
Representative Protocol for High-Performance Liquid Chromatography (HPLC) with a Dye-Ligand Column
This protocol provides a general guideline for using dye-ligand affinity chromatography in an HPLC system for higher resolution and faster separations.[16]
System:
-
HPLC system with a pump, injector, column oven, and UV detector.
-
Dye-ligand affinity HPLC column.
Mobile Phases:
-
Mobile Phase A (Binding Buffer): e.g., 20 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): e.g., 20 mM Sodium Phosphate, 1.5 M NaCl, pH 7.0
Procedure:
-
Column Equilibration:
-
Equilibrate the column with 100% Mobile Phase A at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Injection:
-
Inject a filtered and degassed protein sample onto the column. The injection volume will depend on the column size and binding capacity.
-
-
Washing:
-
Continue to run 100% Mobile Phase A to wash away unbound proteins. Monitor the UV signal until it returns to baseline.
-
-
Gradient Elution:
-
Apply a linear gradient of Mobile Phase B to elute the bound protein. For example, a gradient from 0% to 100% Mobile Phase B over 20-30 minutes. The steepness of the gradient can be optimized to achieve the best separation.[16]
-
Alternatively, a step gradient can be used where the concentration of Mobile Phase B is increased in a stepwise manner.
-
-
Data Collection and Analysis:
-
Collect fractions corresponding to the eluted peaks.
-
Analyze the fractions for protein concentration and purity as described in the general protocol.
-
-
Column Re-equilibration:
-
After elution, wash the column with 100% Mobile Phase B for a few column volumes to remove any strongly bound components.
-
Re-equilibrate the column with 100% Mobile Phase A for the next run.
-
Visualizations of Workflows and Principles
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of dye-ligand affinity chromatography.
General Workflow of Dye-Ligand Affinity Chromatography
Caption: General workflow of protein purification by dye-ligand affinity chromatography.
Factors Influencing Protein Binding to Dye-Ligands
Caption: Key factors that influence the binding interaction in dye-ligand chromatography.[6]
Decision Tree for Elution Strategy
Caption: A decision-making workflow for selecting an appropriate elution strategy.
Conclusion
Dye-ligand affinity chromatography remains a cornerstone technique in protein purification due to its cost-effectiveness, scalability, and versatility. By understanding the fundamental principles of dye-protein interactions and by systematically optimizing experimental parameters such as dye selection, binding conditions, and elution strategies, researchers can achieve high-purity protein preparations for a wide range of applications in basic research, diagnostics, and the development of therapeutics. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for both novice and experienced scientists seeking to implement or refine their use of this powerful purification method.
References
- 1. Performing a Separation or Removal of Albumin with HiTrap® Blue HP and Blue Sepharose 6 Fast Flow [sigmaaldrich.com]
- 2. Isolation of albumin from whole human plasma and fractionation of albumin-depleted plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic dyes as affinity chromatography tools in enzyme purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. news-medical.net [news-medical.net]
- 6. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iontosorb.cz [iontosorb.cz]
- 8. researchgate.net [researchgate.net]
- 9. Purification of lysozyme from chicken egg white using triazine dye affinity method: Performance evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. ibri.org.in [ibri.org.in]
Methodological & Application
Application Notes: Immobilization of Reactive Green 19 on Sepharose Beads for Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dye-ligand affinity chromatography is a powerful and versatile technique for the purification of proteins and enzymes. This method relies on the specific interaction between proteins and immobilized reactive dyes that act as pseudo-affinity ligands. Reactive Green 19 is a polyaromatic, polychlorotriazinyl reactive dye that is widely used for this purpose. Its chemical structure allows for specific interactions with the binding sites of various proteins, including dehydrogenases, kinases, and lysozyme, through a combination of electrostatic and hydrophobic interactions.[1][2]
The immobilization of this compound onto a solid support, such as sepharose beads, is a critical step in creating a robust and effective affinity matrix. The dichlorotriazine groups on the dye molecule can form stable, covalent ether linkages with the hydroxyl groups on the agarose backbone of sepharose under alkaline conditions. This protocol provides a detailed methodology for the efficient and stable immobilization of this compound on sepharose beads.
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound on Sepharose CL-6B
This protocol describes the direct coupling of this compound to the hydroxyl groups of cross-linked sepharose beads. The reaction is based on the nucleophilic substitution of the chlorine atoms on the dye's triazine ring by the activated hydroxyl groups of the agarose matrix under alkaline conditions.
1. Materials and Reagents
| Reagent/Material | Specifications | Vendor Example |
| Sepharose CL-6B | Cross-linked 6% Agarose Beads | Cytiva |
| This compound | Dye Content ≥ 50% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Reagent | Fisher Scientific |
| Sodium Chloride (NaCl) | ACS Reagent, ≥99.0% | VWR |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Merck |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Sigma-Aldrich |
| Deionized Water (DI H₂O) | Type 1 Ultrapure | Millipore |
2. Equipment
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Sintered glass filter funnel (medium porosity)
-
Vacuum flask and vacuum source
-
Shaking incubator or orbital shaker
-
Spectrophotometer (for ligand density determination)
-
Laboratory balance
3. Step-by-Step Immobilization Procedure
-
Preparation of Sepharose Beads:
-
Weigh out 10 g of Sepharose CL-6B powder and suspend it in 200 mL of DI H₂O. Allow the beads to swell completely for at least 1 hour at room temperature. (Note: 1 g of dry powder yields approximately 3-4 mL of sedimented gel).
-
Wash the swollen beads on a sintered glass filter with 5 bed volumes of DI H₂O to remove preservatives.
-
-
Preparation of Coupling Solution:
-
Prepare 100 mL of a 1 M NaCl solution.
-
Dissolve 100 mg of this compound in 50 mL of the 1 M NaCl solution.
-
Warm the solution gently (up to 40°C) and stir if necessary to fully dissolve the dye.
-
-
Coupling Reaction:
-
Transfer the washed and drained sepharose beads to a 250 mL beaker.
-
Add the 50 mL of this compound solution to the beads.
-
Add 50 mL of a 20% (w/v) sodium carbonate solution to the slurry. This will raise the pH to approximately 11.
-
Stir the suspension gently using a magnetic stirrer at room temperature for 48 hours. Alternatively, use a shaking incubator.
-
-
Washing the Coupled Beads:
-
After the incubation period, transfer the beads to the sintered glass filter.
-
Collect the supernatant to determine the amount of unbound dye (see Protocol 2).
-
Wash the beads sequentially with the following solutions to remove any non-covalently bound dye:
-
5 bed volumes of DI H₂O.
-
5 bed volumes of 1 M NaCl.
-
5 bed volumes of DI H₂O again.
-
-
Continue washing with DI H₂O until the filtrate is colorless and the absorbance at 635 nm is negligible.
-
-
Storage:
-
Resuspend the final this compound-Sepharose beads in a suitable storage buffer (e.g., Phosphate Buffered Saline, pH 7.4) containing a preservative (e.g., 20% ethanol or 0.02% sodium azide).
-
Store the affinity medium at 4°C. Do not freeze.
-
Protocol 2: Determination of Immobilized Ligand Density
The amount of dye covalently bound to the sepharose beads can be determined indirectly by measuring the difference in dye concentration in the solution before and after the coupling reaction.
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of this compound in the coupling buffer (1 M NaCl + 10% Na₂CO₃).
-
Measure the absorbance of each standard at the dye's maximum wavelength (λ_max ≈ 635 nm).
-
Plot absorbance versus concentration to generate a standard curve and determine the extinction coefficient.
-
-
Measure Dye Concentration:
-
Measure the absorbance at 635 nm of the initial dye solution before adding the beads ("Initial").
-
Measure the absorbance at 635 nm of the collected supernatant after the coupling reaction is complete ("Final").
-
Calculate the concentration of the dye in both solutions using the standard curve.
-
-
Calculate Ligand Density:
-
Total Unbound Dye (mg): Final Dye Conc. (mg/mL) × Volume of Supernatant (mL)
-
Total Bound Dye (mg): Initial Dye Amount (mg) - Total Unbound Dye (mg)
-
Ligand Density (μmol/mL): (Total Bound Dye (mg) / Dye Molecular Weight ( g/mol )) / (Volume of Sedimented Gel (mL)) × 1000
-
Quantitative Data Summary
The performance of the prepared affinity matrix can be characterized by its ligand density and protein binding capacity. The following table summarizes representative data from the literature for this compound immobilized on various supports.
| Parameter | Value | Support Matrix | Target Protein | Reference |
| Immobilized Ligand Density | 0.865 µmol/mL | pHEMA-Chitosan Membrane | - | [1] |
| Protein Adsorption Capacity | 60.8 mg/mL | pHEMA-Chitosan Membrane | Lysozyme | [1] |
| Protein Adsorption Capacity | 7.2 mg/mL | Plain Composite Membrane (Control) | Lysozyme | [1] |
| Protein Adsorption Capacity | 1293.66 mg/g | Chitosan Nanofiber Membrane | Lysozyme | [2] |
| Purification Factor | 25.4-fold | pHEMA-Chitosan Membrane | Lysozyme from Egg White | [1] |
| Recovery | 82% | pHEMA-Chitosan Membrane | Lysozyme from Egg White | [1] |
Visualizations: Workflows and Diagrams
The following diagrams illustrate the key processes described in this protocol.
References
Application Notes and Protocols for Lysozyme Adsorption and Purification using Reactive Green 19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysozyme, an enzyme with significant antibacterial properties, is widely utilized in the pharmaceutical and food industries. Its efficient purification is a critical step in its commercial application. Dye-ligand affinity chromatography, a powerful and cost-effective purification technique, has demonstrated high efficacy in isolating lysozyme. This document provides detailed application notes and protocols for the adsorption and purification of lysozyme using Reactive Green 19 as the affinity ligand. This compound, a triazine dye, exhibits a specific binding affinity for lysozyme, enabling a high degree of purification in a single step.[1][2][3] This method offers high recovery yields and purification factors, making it a scalable and efficient option for lysozyme isolation from various sources, including chicken egg white.[1][4][5]
Data Presentation
The following tables summarize the quantitative data from various studies on the purification of lysozyme using this compound affinity chromatography.
Table 1: Performance of this compound Affinity Chromatography for Lysozyme Purification
| Support Matrix | Adsorption Capacity (mg/mL) | Purification Factor (-fold) | Recovery Yield (%) | Source |
| Aminated Nanofiber Membrane | Not Specified | 143 | 98.52 | [1][5] |
| pHEMA-Chitosan Composite Membrane | 60.8 | 25.4 | 82 | [2][3][4] |
| Procion Green H-4G (RG-5) pHEMA Membrane | Not Specified | Not Specified | 77 | [6] |
Table 2: Optimal Conditions for Lysozyme Adsorption and Elution
| Parameter | Condition | Source |
| Adsorption | ||
| pH | 7.0 - 9.0 | [1][3][4] |
| Elution | ||
| Eluent | 0.5 M - 1.5 M NaCl | [1][4] |
| pH | 8.0 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Immobilized Affinity Matrix
This protocol describes the immobilization of this compound onto a support matrix, such as an aminated nanofiber membrane or a composite membrane.
Materials:
-
Support Matrix (e.g., aminated polyacrylonitrile nanofibers, pHEMA-chitosan composite membrane)
-
This compound Dye
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Distilled Water
Procedure:
-
Matrix Activation (if required): Follow the manufacturer's instructions for the activation of the chosen support matrix. For aminated surfaces, this step may not be necessary.
-
Dye Solution Preparation: Prepare a solution of this compound in distilled water. The concentration will depend on the desired ligand density.[1]
-
Immobilization Reaction:
-
Immerse the support matrix in the this compound solution.
-
Add Na₂CO₃ to the solution to achieve a final concentration of 2% (w/v) to facilitate the coupling reaction.
-
Add NaCl to the solution to a final concentration of 2% (w/v) to enhance dye uptake.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours) with gentle agitation.
-
-
Washing:
-
After incubation, remove the matrix from the dye solution.
-
Wash the matrix extensively with distilled water to remove any unbound dye.
-
Continue washing with a high salt solution (e.g., 1 M NaCl) followed by distilled water until no more dye is detected in the wash solution.
-
-
Storage: Store the prepared affinity matrix in a suitable buffer (e.g., phosphate buffer) at 4°C until use.
Protocol 2: Lysozyme Adsorption and Purification
This protocol outlines the procedure for capturing and purifying lysozyme from a crude sample, such as chicken egg white, using the prepared this compound affinity matrix.
Materials:
-
This compound Immobilized Affinity Matrix
-
Crude Lysozyme Sample (e.g., diluted chicken egg white)
-
Binding/Wash Buffer (e.g., Phosphate buffer, pH 7.0)
-
Elution Buffer (e.g., Phosphate buffer, pH 8.0 containing 0.5 M - 1.5 M NaCl)
-
Chromatography Column or Batch Adsorption Vessel
-
Peristaltic Pump (for column chromatography)
-
Spectrophotometer or other protein quantification assay materials
Procedure:
-
Matrix Equilibration:
-
Pack the affinity matrix into a chromatography column or place it in a batch adsorption vessel.
-
Equilibrate the matrix by washing with 5-10 column volumes (or an appropriate volume for batch adsorption) of Binding/Wash Buffer.
-
-
Sample Loading:
-
Clarify the crude lysozyme sample by centrifugation or filtration to remove any particulate matter.
-
Dilute the sample with the Binding/Wash Buffer if necessary.[4]
-
Load the prepared sample onto the equilibrated affinity matrix. For column chromatography, maintain a controlled flow rate. For batch adsorption, incubate the matrix with the sample for a sufficient time with gentle mixing.
-
-
Washing:
-
After loading, wash the matrix with an excess of Binding/Wash Buffer (e.g., 10-20 column volumes) to remove unbound and non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound lysozyme by passing the Elution Buffer through the matrix.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Regeneration and Storage:
-
Regenerate the affinity matrix by washing with a high salt solution (e.g., 1 M NaCl) followed by a sanitizing agent (e.g., 0.1 M NaOH), and then re-equilibrate with the Binding/Wash Buffer.[4][6]
-
For long-term storage, keep the matrix in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C. The matrix can typically be reused multiple times without a significant loss in binding capacity.[1][5]
-
Visualizations
The following diagrams illustrate the key processes involved in lysozyme purification using this compound affinity chromatography.
Caption: Workflow for the preparation of the this compound affinity matrix.
Caption: Step-by-step workflow for lysozyme purification.
Caption: Logical relationship of lysozyme binding and elution.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and purification of lysozyme by this compound immobilised membrane affinity chromatography | AVESİS [avesis.gazi.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. iontosorb.cz [iontosorb.cz]
- 5. This compound dye-ligand immobilized on the aminated nanofiber membranes for efficient adsorption of lysozyme: Process development and optimization in batch and flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity membrane chromatography: relationship of dye-ligand type to surface polarity and their effect on lysozyme separation and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Reactive Green 19 Affinity Chromatography: Principles, Protocols, and Applications
Introduction
Reactive Green 19 affinity chromatography is a powerful and versatile technique for the purification of a wide range of proteins, particularly those with binding sites for nucleotides such as NAD+, NADP+, and ATP. This method leverages the specific interaction between the triazine dye, this compound, immobilized on a solid support, and the target protein. The dye mimics the structure of these nucleotide cofactors, allowing for selective binding and effective purification from complex biological mixtures. This technique is valued for its high selectivity, stability, and cost-effectiveness, making it a valuable tool in research, diagnostics, and drug development.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound affinity chromatography.
Principle of this compound Affinity Chromatography
Dye-ligand affinity chromatography operates on the principle of specific, reversible binding between a protein and a ligand (in this case, this compound) that is covalently attached to an insoluble matrix. The interaction between the dye and the protein can be a combination of electrostatic, hydrophobic, and hydrogen bonding forces.[1] Proteins with an affinity for the dye will bind to the column, while other molecules will pass through. The bound proteins can then be eluted by changing the buffer conditions, such as increasing the ionic strength or by introducing a competing molecule.
Applications
This compound affinity chromatography has been successfully employed for the purification of various proteins, including:
-
Lysozyme: An enzyme known for its bacteriolytic properties.
-
Dehydrogenases: A class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD+/NADP+. Examples include Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PD).
-
Kinases: Enzymes that catalyze the transfer of phosphate groups from high-energy phosphate-donating molecules to specific substrates.
Experimental Protocols
This section provides detailed protocols for the purification of Lysozyme, Lactate Dehydrogenase, and Glucose-6-Phosphate Dehydrogenase using this compound affinity chromatography.
Protocol 1: Purification of Lysozyme from Chicken Egg White
This protocol is adapted from studies on lysozyme purification using this compound immobilized on a membrane support.
Materials:
-
This compound immobilized affinity column
-
Equilibration Buffer: 50 mM phosphate buffer, pH 7.0
-
Elution Buffer: 0.5 M NaCl in 50 mM phosphate buffer, pH 8.0[2]
-
Chicken egg white, diluted 1:1 with Equilibration Buffer
-
Spectrophotometer and reagents for protein concentration and activity assays
Procedure:
-
Column Equilibration: Equilibrate the this compound affinity column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Apply the diluted chicken egg white sample to the equilibrated column. Collect the flow-through for analysis.
-
Washing: Wash the column with 5-10 column volumes of Equilibration Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound lysozyme from the column using the Elution Buffer.[2] Collect fractions of a suitable volume (e.g., 1-2 mL).
-
Analysis: Measure the protein concentration (e.g., using Bradford assay) and lysozyme activity of the collected fractions. Pool the fractions containing the purified lysozyme.
-
Column Regeneration: Regenerate the column by washing with several column volumes of high salt buffer (e.g., 1 M NaCl), followed by the Equilibration Buffer. Store the column according to the manufacturer's instructions.
Protocol 2: General Protocol for Purification of Dehydrogenases
This is a general protocol that can be adapted for the purification of dehydrogenases like Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PD). Optimization of binding and elution conditions may be required for specific enzymes.
Materials:
-
This compound immobilized affinity column
-
Binding Buffer: 10-50 mM Tris-HCl or phosphate buffer, pH 7.0-8.0
-
Washing Buffer: Binding Buffer
-
Elution Buffer Options:
-
High Salt Elution: Binding Buffer containing 0.5-1.5 M KCl or NaCl.
-
Biospecific Elution: Binding Buffer containing a low concentration of the enzyme's cofactor (e.g., 0.1-1 mM NADH for LDH, or 50 µM NADP+ for G6PD).[3]
-
-
Crude enzyme extract
-
Spectrophotometer and reagents for protein concentration and enzyme activity assays
Procedure:
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Application: Apply the crude enzyme extract to the column.
-
Washing: Wash the column with 10-20 column volumes of Washing Buffer to remove unbound proteins.
-
Elution:
-
For High Salt Elution: Apply a linear gradient or a step gradient of the High Salt Elution Buffer.
-
For Biospecific Elution: Apply the Biospecific Elution Buffer. This method often provides higher purity.
-
-
Analysis: Assay the collected fractions for protein concentration and specific enzyme activity to identify the purified protein.
-
Column Regeneration: Wash the column with high salt buffer followed by the Binding Buffer.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound affinity chromatography.
Table 1: Purification of Lysozyme
| Parameter | Value | Reference |
| Support Matrix | Poly(hydroxyethylmethacrylate)/chitosan composite membrane | [4] |
| Ligand Density | 0.865 µmol/mL | [2] |
| Adsorption pH | 7.0 | [2] |
| Elution Condition | 0.5 M NaCl in phosphate buffer, pH 8.0 | [2] |
| Adsorption Capacity | 60.8 mg/mL | [4] |
| Purification Factor | 25.4-fold | [4] |
| Recovery | 82% | [4] |
Table 2: General Elution Conditions for Dehydrogenases
| Enzyme | Elution Method | Eluent Concentration | Reference |
| Lactate Dehydrogenase (general triazine dye) | Biospecific | 0.1 mM NADH | [5] |
| Glucose-6-Phosphate Dehydrogenase | Biospecific | 50 µM NADP+ | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving proteins that can be purified by this compound affinity chromatography, as well as a typical experimental workflow.
Conclusion
This compound affinity chromatography is a robust and efficient method for the purification of a variety of proteins, especially those that interact with nucleotide cofactors. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their purification strategies. The versatility and cost-effectiveness of this technique ensure its continued importance in the fields of biochemistry, molecular biology, and drug development.
References
Application Notes and Protocols for Reactive Green 19 in Textile Dye Removal Studies
Introduction
Reactive Green 19 (RG-19) is a synthetic azo dye widely used in the textile industry for coloring cellulosic fibers. Due to its complex aromatic structure and high water solubility, it is resistant to conventional wastewater treatment methods, leading to significant environmental and ecological concerns. These application notes provide detailed protocols and compiled data for researchers studying the removal of this compound from aqueous solutions using various established techniques.
General Experimental Workflow
A typical textile dye removal study follows a systematic progression from initial setup to data analysis. The general workflow involves preparing the dye solution, executing the chosen removal technique under controlled conditions, collecting samples at intervals, analyzing the dye concentration, and finally, evaluating the efficiency of the process.
Caption: General workflow for a typical dye removal experiment.
Analytical Protocol: Dye Concentration Measurement
The concentration of this compound is most commonly determined by measuring its absorbance using a UV-Vis spectrophotometer.[1]
Protocol: UV-Vis Spectrophotometry
-
Wavelength Determination: Scan a known concentration of this compound solution from 400-800 nm to determine the wavelength of maximum absorbance (λmax). For RG-19, this is typically around 630 nm.[2]
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 5, 10, 20, 50, 100 mg/L).
-
Measure the absorbance of each standard solution at λmax = 630 nm.
-
Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.
-
-
Sample Measurement:
-
Take an aliquot of the experimental sample at a specific time point.
-
If necessary, centrifuge or filter the sample to remove any solid particles (e.g., adsorbent, biomass, catalyst).
-
Measure the absorbance of the supernatant/filtrate at 630 nm.
-
-
Concentration Calculation: Use the absorbance value and the calibration curve equation to determine the final concentration (Ct) of the dye in the sample.
-
Removal Efficiency Calculation: Calculate the percentage of dye removal using the following formula:
-
Removal Efficiency (%) = ((C₀ - Ct) / C₀) * 100
-
Where C₀ is the initial dye concentration and Ct is the dye concentration at time 't'.
-
Application: Photocatalytic Degradation
Photocatalysis utilizes semiconductor nanoparticles (e.g., ZnO, TiO₂) and a light source (e.g., UV) to generate highly reactive hydroxyl radicals, which degrade the complex dye molecules into simpler, non-toxic compounds.[3][4]
Experimental Protocol
-
Catalyst Preparation: Synthesize or procure the photocatalyst (e.g., nano ZnO or CdO-TiO₂ nanocomposite).[1][3]
-
Reaction Setup:
-
Photocatalysis:
-
Sampling and Analysis:
Caption: Experimental workflow for photocatalysis of RG-19.
Data Presentation: Photocatalysis of this compound
| Parameter | Nano ZnO | CdO-TiO₂ Nanocomposite | Reference(s) |
| Optimal pH | 8 | 7.5 | [1][3] |
| Optimal Catalyst Dose | 800 mg/L | 1.0 g/L | [1][3] |
| Initial Dye Concentration | Not specified (inversely proportional) | 75 mg/L (ppm) | [1][3] |
| Irradiation Time | 160 minutes | 180 minutes | [1][3] |
| Max. Removal Efficiency | 100% | 94.53% | [1][3] |
Application: Biodegradation
Biodegradation employs microorganisms, such as bacteria or fungi, to break down dye molecules through enzymatic action.[5][6] This process is considered cost-effective and environmentally friendly.
Experimental Protocol (using a Bacterial Consortium)
-
Inoculum Preparation: Cultivate a bacterial consortium known for dye degradation capabilities.
-
Media Preparation:
-
Prepare a minimal salt medium or a nutrient-rich medium (e.g., with Yeast Extract).
-
Add this compound to the medium to a final concentration (e.g., 100 mg/L).[5]
-
-
Biodegradation Process:
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular time intervals (e.g., every few hours for 24 hours).[5]
-
Centrifuge the samples to pellet the bacterial cells.
-
Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer.
-
-
Confirmation (Optional): Confirm biodegradation through advanced analytical techniques like FTIR, HPLC, or GC-MS to identify degradation products.[5]
Caption: Experimental workflow for biodegradation of RG-19.
Data Presentation: Biodegradation of this compound
| Parameter | Bacterial Consortium | Fungal Strain (VITAF-1) | Reference(s) |
| Optimal pH | 8.3 | 3.0 - 9.0 (wide range) | [5][6] |
| Optimal Temperature | 32.04 °C | 30 ± 2 °C | [5][6] |
| Nutrient Source | Yeast Extract (1.16 g/100 mL) | Minimal Salt Media | [5][6] |
| Initial Dye Concentration | 100 mg/L | Up to 1500 mg/L | [5][6] |
| Incubation Time | 24 hours | 48 hours | [5][6] |
| Max. Removal Efficiency | >97% | 97.9% | [5][6] |
Application: Electrocoagulation
Electrocoagulation (EC) is an electrochemical method that uses sacrificial anodes (e.g., aluminum) to produce coagulating agents (metal hydroxides) in situ. These agents then destabilize and aggregate the dye molecules, which can be easily removed.[2]
Experimental Protocol
-
Reactor Setup:
-
Parameter Adjustment:
-
Electrocoagulation Process:
-
Immerse the aluminum electrodes in the dye solution.
-
Apply a constant voltage across the electrodes (e.g., 10-50 V).[2]
-
-
Sampling and Analysis:
-
Collect samples at different reaction times.
-
Allow the flocculated sludge to settle.
-
Measure the absorbance of the clear supernatant at 630 nm to determine the final dye concentration.[2]
-
Caption: Experimental workflow for electrocoagulation of RG-19.
Data Presentation: Electrocoagulation of this compound
| Parameter | Value | Reference(s) |
| Electrode Material | Aluminum | [2] |
| Optimal pH | 11 | [2] |
| Optimal Voltage | 40-50 V | [2] |
| Electrolyte (KCl) Conc. | 0.005 M | [2] |
| Inter-electrode Distance | 1 cm | [2] |
| Initial Dye Concentration | 25-150 mg/L | [2] |
| Max. Removal Efficiency | >99% (at 25 mg/L) | [2] |
| Removal Efficiency at 50V | 94.91% | [2] |
References
Application Notes and Protocols: Preparation and Use of Dye-Affinity Nanofiber Membranes with Reactive Green 19 for Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-affinity chromatography is a powerful and widely used technique for the purification of proteins and enzymes. This method leverages the specific binding interactions between immobilized dye molecules and target proteins. Reactive Green 19 is a triazine dye that has demonstrated a high affinity for various proteins, particularly lysozyme. When immobilized on high-surface-area supports like nanofiber membranes, it creates a highly efficient matrix for protein capture and purification. Electrospun nanofiber membranes offer significant advantages, including high porosity, large surface area-to-volume ratio, and ease of functionalization, making them ideal candidates for developing advanced affinity separation media.[1][2]
This document provides a detailed protocol for the preparation of this compound dye-affinity nanofiber membranes and their application in protein purification.
Experimental Protocols
Preparation of Polyacrylonitrile (PAN) Nanofiber Membrane via Electrospinning
This protocol describes the fabrication of the base PAN nanofiber mat, which serves as the support for subsequent chemical modifications and dye immobilization.
Materials:
-
Polyacrylonitrile (PAN) powder
-
N,N-Dimethylacetamide (DMAc)
-
Syringe with a stainless-steel needle (21-gauge)
-
High-voltage power supply
-
Syringe pump
-
Grounded collector (e.g., aluminum foil-covered plate)
Procedure:
-
Prepare a 15% (w/v) PAN solution by dissolving 15 g of PAN powder in 100 mL of DMAc. Stir the solution at 60°C until the PAN is completely dissolved.
-
Load the PAN solution into a 10 mL syringe fitted with a 21-gauge stainless-steel needle.
-
Mount the syringe on a syringe pump and set the flow rate to 0.25 mL/h.[3]
-
Position the needle tip approximately 20 cm from the grounded collector.[3]
-
Apply a high voltage of 20 kV between the needle tip and the collector.[3]
-
Initiate the electrospinning process and collect the nanofibers on the aluminum foil for a designated period to achieve the desired membrane thickness.
-
Carefully peel the resulting nanofiber mat from the aluminum foil and dry it in an oven at 60°C for 12 hours to remove any residual solvent.[3]
Surface Modification of PAN Nanofiber Membrane
The inert surface of the PAN nanofibers requires chemical modification to introduce functional groups for dye immobilization. This protocol outlines the hydrolysis of the nitrile groups to carboxylic acid groups, followed by amination.
2.1 Alkaline Hydrolysis to Introduce Carboxyl Groups (P-COOH)
Materials:
-
PAN nanofiber membrane
-
3 M Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Immerse the PAN nanofiber membrane in a 3 M NaOH solution.
-
Heat the solution to 85°C and maintain for 25 minutes.[4] This step converts the nitrile groups (-CN) on the PAN surface to carboxyl groups (-COOH).
-
Remove the membrane and wash it thoroughly with deionized water until the pH of the washing solution becomes neutral.
-
Dry the carboxylated membrane (P-COOH) in an oven at 60°C.
2.2 Chitosan Grafting for Amination (P-COOH-CS)
Materials:
-
Carboxylated PAN nanofiber membrane (P-COOH)
-
Chitosan (low molecular weight)
-
0.1 M MES buffer (4-Morpholineethanesulfonic acid hydrate), pH 6.0
-
1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
-
Deionized water
Procedure:
-
Submerge the P-COOH membrane in 5 mL of 0.1 M MES buffer (pH 6.0).
-
Add 100 µmol of EDC and a desired concentration of chitosan (e.g., 0.5% w/v) to the solution.[4][5]
-
Shake the mixture at 100 rpm and 25°C for 3 hours to facilitate the covalent grafting of chitosan onto the membrane surface.[4]
-
Remove the chitosan-grafted membrane (P-COOH-CS) and wash it extensively with deionized water to remove any unbound chitosan.
-
Dry the membrane in an oven at 60°C.
Immobilization of this compound (P-COOH-CS-RG19)
This final step involves the covalent attachment of this compound dye to the functionalized nanofiber membrane.
Materials:
-
Chitosan-grafted nanofiber membrane (P-COOH-CS)
-
This compound (RG19) dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Prepare a dye solution containing 1 mg/mL of this compound, 10% (w/v) Na₂CO₃, and 20% (w/v) NaCl in deionized water. The high salt concentration and alkaline pH (around 12) facilitate the reaction between the dye and the amine groups on the chitosan.[5]
-
Immerse the P-COOH-CS membrane in the dye solution.
-
Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 hours) to allow for the covalent immobilization of the dye.
-
After the reaction, remove the dye-affinity nanofiber membrane (P-COOH-CS-RG19) and wash it thoroughly with deionized water to remove any unbound dye molecules.
-
Dry the final membrane at 60°C.
Protein Adsorption and Elution (Lysozyme Purification)
This protocol describes the use of the prepared dye-affinity membrane for the purification of lysozyme from a solution, such as chicken egg white.
Materials:
-
This compound dye-affinity nanofiber membrane (P-COOH-CS-RG19)
-
Adsorption buffer (e.g., pH 8.0 buffer)[5]
-
Elution buffer (e.g., 1.5 M NaCl solution)[6]
-
Protein sample containing lysozyme (e.g., diluted chicken egg white)
-
UV-Vis Spectrophotometer
Procedure:
Adsorption:
-
Equilibrate the dye-affinity membrane in the adsorption buffer for 15-30 minutes.
-
Incubate the equilibrated membrane with the protein sample at room temperature with gentle agitation. The optimal initial lysozyme concentration for maximum adsorption is typically around 2 mg/mL.[5]
-
After the desired incubation time (e.g., 1-2 hours), remove the membrane. The supernatant is the flow-through containing unbound proteins.
-
Wash the membrane with the adsorption buffer to remove non-specifically bound proteins.
Elution:
-
Immerse the protein-bound membrane in the elution buffer (1.5 M NaCl).[6] The high salt concentration disrupts the electrostatic interactions between the dye and the bound protein, leading to its release.
-
Incubate for a sufficient time (e.g., 30-60 minutes) with gentle agitation to elute the bound lysozyme.
-
Collect the elution fraction containing the purified protein.
-
Analyze the protein concentration in the initial sample, flow-through, wash, and elution fractions using a UV-Vis spectrophotometer (e.g., Bradford assay) to determine the purification efficiency.
Data Presentation
The following tables summarize key quantitative data from studies on this compound dye-affinity nanofiber membranes for lysozyme purification.
Table 1: Optimal Conditions for Lysozyme Adsorption
| Parameter | Optimal Value | Reference |
| Chitosan Molecular Weight | 50 kDa | [5] |
| Chitosan Coupling pH | 5.0 | [5] |
| Chitosan Concentration | 0.5% (w/v) | [5] |
| Dye Immobilization pH | 12.0 | [5] |
| Initial Dye Concentration | 1.0 mg/mL | [5] |
| Lysozyme Adsorption pH | 8.0 | [5] |
| Lysozyme Concentration | 2.0 mg/mL | [5] |
| Adsorption Temperature | 318 K (45°C) | [5] |
Table 2: Performance of this compound Dye-Affinity Nanofiber Membranes
| Performance Metric | Reported Value | Reference |
| Maximum Lysozyme Adsorption Capacity | 1293.66 mg/g | |
| Immobilized Dye Mass | 384.45 mg RG19/g membrane | [5] |
| Lysozyme Recovery Yield | 98.52% | [7] |
| Purification Factor | 143-fold | [6][7] |
| Reusability | No significant loss after 5 cycles | [6][7] |
Visualizations
The following diagrams illustrate the experimental workflow for preparing the dye-affinity nanofiber membranes and the logical relationship in the protein purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrospun polyethersulfone affinity membrane: membrane preparation and performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. worldresearchlibrary.org [worldresearchlibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound dye-ligand immobilized on the aminated nanofiber membranes for efficient adsorption of lysozyme: Process development and optimization in batch and flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Protein Concentration in the Presence of Reactive Green 19: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of protein concentration is a fundamental requirement in various scientific disciplines, including biochemistry, molecular biology, and drug development. The presence of interfering substances, such as the textile azo dye Reactive Green 19, can significantly compromise the accuracy of common colorimetric protein assays. This document provides a detailed guide to understanding and overcoming the challenges posed by this compound contamination in protein samples. We present several methods for removing the interfering dye prior to quantification, along with detailed protocols and expected outcomes.
Understanding the Interference:
This compound is a complex azo dye that exhibits strong absorbance in the visible spectrum. This inherent color directly interferes with colorimetric protein assays that rely on measuring absorbance changes in the visible range. Specifically, the Bradford assay, which measures absorbance at 595 nm, and the Bicinchoninic acid (BCA) assay, with an absorbance maximum at 562 nm, are highly susceptible to interference from this dye. A related dye, Reactive Blue 19, shows a major absorbance peak around 592 nm, suggesting that this compound will have a similar overlapping absorbance spectrum.[1][2] Therefore, direct measurement of protein concentration in the presence of this compound using these assays is not feasible without prior removal of the dye.
Methods for Removing this compound
Three primary methods can be employed to remove this compound from protein samples before quantification:
-
Protein Precipitation (TCA/Acetone): This method effectively removes soluble contaminants like reactive dyes by precipitating the protein out of the solution.
-
Dialysis: A gentle method that separates molecules based on size through a semi-permeable membrane, allowing the smaller dye molecules to be removed from the larger protein molecules.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius, effectively removing the smaller dye molecules from the larger proteins.
The choice of method will depend on factors such as the initial sample volume, protein concentration, and the required purity of the final sample.
Data Presentation: Comparison of Removal Methods
The following table summarizes the key quantitative parameters for each of the recommended methods for removing this compound.
| Method | Principle | Protein Recovery | Dye Removal Efficiency | Time Required | Key Advantages | Key Disadvantages |
| TCA/Acetone Precipitation | Differential solubility | ~70-90%[3][4] | High | 1-2 hours | Rapid; concentrates the protein sample. | Risk of protein denaturation and incomplete resolubilization. |
| Dialysis | Size-based diffusion across a semi-permeable membrane | >90%[5] | High | 4-24 hours | Gentle; preserves protein native structure and activity. | Time-consuming; can lead to sample dilution.[6] |
| Size Exclusion Chromatography | Separation based on molecular size | >95%[7][8] | Very High | 30-60 minutes | High recovery; can also be used for buffer exchange.[9] | Requires specialized equipment; potential for sample dilution. |
Experimental Protocols
Protein Precipitation using Trichloroacetic Acid (TCA) and Acetone
This protocol is suitable for rapidly concentrating and purifying proteins from solutions containing interfering substances like this compound.
Materials:
-
Trichloroacetic acid (TCA), 20% (w/v) in water
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer for protein resolubilization (e.g., PBS, Tris buffer)
Protocol:
-
Transfer your protein sample containing this compound to a microcentrifuge tube.
-
Add an equal volume of 20% TCA/acetone solution to the protein sample.
-
Vortex the mixture thoroughly and incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 15,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant, which contains the this compound and other soluble impurities.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. This step helps to remove any residual TCA.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully discard the acetone supernatant.
-
Repeat the acetone wash (steps 6-8) one more time for thorough removal of TCA.[10]
-
Air-dry the protein pellet for 5-10 minutes to evaporate any remaining acetone. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your downstream application and protein quantification assay.
Logical Relationship Diagram: TCA/Acetone Precipitation Workflow
Caption: Workflow for removing this compound via TCA/Acetone precipitation.
Dialysis for Dye Removal
This method is ideal for sensitive proteins where maintaining the native conformation is critical.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (a buffer compatible with your protein and downstream applications, e.g., PBS).
-
Large beaker or container.
-
Stir plate and stir bar.
Protocol:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Load the protein sample containing this compound into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely close the dialysis tubing or cassette.
-
Place the dialysis unit in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer.
-
Continue dialysis for another 2-4 hours or overnight at 4°C for complete removal of the dye.[6]
-
After dialysis, carefully remove the protein sample from the dialysis unit. The sample is now ready for protein concentration determination.
Signaling Pathway Diagram: Principle of Dialysis
Caption: Diagram illustrating the principle of dialysis for separating proteins from small dye molecules.
Size Exclusion Chromatography (SEC) for Dye Removal
SEC is a rapid and efficient method for separating proteins from small molecules like this compound.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25).[7]
-
Chromatography system (or manual setup with a column and collection tubes).
-
Equilibration and elution buffer (a buffer compatible with your protein).
-
Fraction collector or microcentrifuge tubes.
Protocol:
-
Pack and equilibrate the size exclusion column with the chosen buffer according to the manufacturer's instructions.
-
Carefully load the protein sample containing this compound onto the top of the column.
-
Start the buffer flow to initiate the separation.
-
The larger protein molecules will travel faster through the column and elute first, while the smaller this compound molecules will enter the pores of the chromatography resin and elute later.
-
Collect fractions as the sample passes through the column.
-
The protein will be in the earlier fractions (in the void volume), while the dye will be in the later fractions.
-
Pool the protein-containing fractions. The sample is now ready for concentration measurement.
Experimental Workflow Diagram: Size Exclusion Chromatography
Caption: Workflow for separating proteins from this compound using size exclusion chromatography.
Post-Removal Protein Quantification
Once the this compound has been removed, standard protein quantification assays can be performed. The Bradford and BCA assays are both suitable options.
Bradford Assay Protocol
Materials:
-
Bradford reagent.[11]
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm.
-
Cuvettes or 96-well plate.
Protocol:
-
Prepare a series of BSA standards of known concentrations.
-
In a 96-well plate or cuvettes, add a small volume (e.g., 10 µL) of each standard and your purified protein sample in triplicate.[12][13]
-
Add the Bradford reagent (e.g., 200 µL for a 96-well plate) to each well/cuvette.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the concentration of your protein sample by interpolating its absorbance value on the standard curve.
BCA Assay Protocol
Materials:
-
BCA Reagent A and Reagent B.
-
Bovine Serum Albumin (BSA) standard solutions.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm.
-
Cuvettes or 96-well plate.
-
Water bath or incubator set to 37°C.
Protocol:
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[14][15]
-
Prepare a series of BSA standards of known concentrations.
-
In a 96-well plate or cuvettes, add a small volume (e.g., 25 µL) of each standard and your purified protein sample in triplicate.
-
Add the BCA working reagent (e.g., 200 µL for a 96-well plate) to each well/cuvette and mix thoroughly.
-
Cool the plate/cuvettes to room temperature.
-
Measure the absorbance at 562 nm.
-
Generate a standard curve and determine the concentration of your protein sample as described for the Bradford assay.
Conclusion
The presence of this compound poses a significant challenge for accurate protein quantification using standard colorimetric assays. However, by employing appropriate removal techniques such as protein precipitation, dialysis, or size exclusion chromatography, this interference can be effectively eliminated. The choice of method should be guided by the specific requirements of the experiment, including the nature of the protein, sample volume, and desired purity. Following successful dye removal, established protocols like the Bradford or BCA assay can be used to obtain reliable protein concentration measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. benallenlab.org [benallenlab.org]
- 15. vectorlabs.com [vectorlabs.com]
- 16. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Phytoremediation of Reactive Green 19 Textile Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoremediation presents a sustainable and eco-friendly approach for the treatment of industrial effluents contaminated with textile dyes. This document provides detailed application notes and protocols for the use of various plant species in the phytoremediation of Reactive Green 19, a common azo dye. The methodologies outlined below are compiled from various scientific studies and are intended to guide researchers in setting up and conducting effective phytoremediation experiments.
This compound is a widely used textile dye known for its persistence in the environment. Phytoremediation utilizes the natural metabolic processes of plants to degrade, sequester, or detoxify such pollutants. This process is a cost-effective and aesthetically pleasing alternative to conventional chemical and physical treatment methods.[1][2][3][4]
Quantitative Data Summary
The efficiency of phytoremediation can vary significantly depending on the plant species, experimental conditions, and the concentration of the dye. The following table summarizes quantitative data from various studies on the removal of this compound and other azo dyes.
| Plant Species/System | Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Duration | Reference |
| Sesuvium portulacastrum (Hairy Roots) | Reactive Green 19A-HE4BD | 30 | 98% | 5 days | [5][6][7] |
| Sesuvium portulacastrum (Hairy Roots) | Reactive Green 19A-HE4BD | 150 | 87% | 5 days | [6] |
| Chlorella vulgaris | This compound | Not Specified | 69.8 - 99.9% (decolorization) | 48 hours | [8] |
| Chlorella vulgaris | This compound | Not Specified | 68.1 - 97.8% (adsorption) | 14 days | [8] |
| Sunflower (Helianthus annuus) seedlings | Various Azo Dyes | 20-40 | Visually observed | 1-2 hours | [9][10] |
| Pistia stratiotes | Mixed Azo Dyes | 40 | 84% | Not Specified | [11] |
| Portulaca grandiflora | Textile Effluent (Mixed Dyes) | Not Specified | 87% | 96 hours | [11] |
Experimental Protocols
Protocol 1: Phytoremediation using Hairy Root Cultures of Sesuvium portulacastrum
This protocol is adapted from a study on the degradation of Reactive Green 19A-HE4BD.[5][6]
1. Establishment of Hairy Root Cultures:
-
Induce hairy roots from leaf and stem explants of Sesuvium portulacastrum using Agrobacterium rhizogenes.
-
Culture the hairy roots in Murashige and Skoog (MS) medium.
2. Phytoremediation Assay:
-
Prepare a stock solution of Reactive Green 19A-HE4BD.
-
In a sterile flask, add a known weight of hairy roots to a specific volume of sterile MS medium containing the desired final concentration of the dye (e.g., 30 mg/L).[6]
-
Incubate the cultures under static conditions at a controlled temperature (e.g., 20°C).[6]
-
Collect aliquots of the medium at regular intervals (e.g., every 24 hours for 5 days).
3. Analytical Methods:
-
Spectrophotometric Analysis: Centrifuge the collected aliquots to remove any plant debris. Measure the absorbance of the supernatant at the maximum wavelength of this compound (e.g., 644 nm) to determine the residual dye concentration.[6] Calculate the percentage of decolorization.
-
High-Performance Liquid Chromatography (HPLC): Further analyze the degradation of the dye by HPLC to identify the parent dye and its metabolites.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the biodegradation of the dye by comparing the FTIR spectra of the original dye and the extracted metabolites.[5][6]
4. Phytotoxicity Assay (Optional):
-
To assess the toxicity of the dye and its degradation products, conduct a seed germination assay.
-
Use seeds of a sensitive plant, such as Phaseolus mungo.
-
Treat the seeds with the initial dye solution and the final solution after phytoremediation.
-
Measure the germination percentage, plumule length, and radicle length to evaluate toxicity.[6]
Protocol 2: General Phytoremediation Assay using Whole Plants (e.g., Sunflower)
This is a general and simpler protocol that can be adapted for various plant species.[9][10]
1. Plant Propagation:
-
Germinate and grow seedlings of the chosen plant species (e.g., sunflower, Helianthus annuus) in a suitable growth medium until they are well-established (e.g., two weeks old).[9][10]
2. Phytoremediation Setup:
-
Prepare aqueous solutions of this compound at different concentrations (e.g., 20-40 mg/L).[9][10]
-
Carefully remove the seedlings from their growth medium and gently wash the roots to remove any adhering soil or media.
-
Place individual seedlings in test tubes or beakers containing a known volume of the dye solution, ensuring the roots are fully submerged.
3. Monitoring and Analysis:
-
Visually observe the change in color of the dye solution over time.
-
For quantitative analysis, take aliquots of the solution at set time intervals and measure the absorbance using a spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculate the percentage of dye removal over time.
Visualizations
Experimental Workflow for Phytoremediation
Caption: Experimental workflow for this compound phytoremediation.
Conceptual Diagram of Phytoremediation Mechanisms
Caption: Key mechanisms involved in the phytoremediation of dyes.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. ijcrt.org [ijcrt.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Plant microbe based remediation approaches in dye removal: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hairy root induction and phytoremediation of textile dye, Reactive green 19A-HE4BD, in a halophyte , Sesuvium portulacastrum (L.) L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hairy root induction and phytoremediation of textile dye, Reactive green 19A-HE4BD, in a halophyte, Sesuvium portulacastrum (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytoremediation strategies for mitigating environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytoremediation in education: textile dye teaching experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent leakage of Reactive Green 19 from chromatography columns
Welcome to the technical support center for Reactive Green 19 affinity chromatography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, diagnose, and resolve issues related to dye leakage from chromatography columns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatography?
This compound is a synthetic triazine dye that is covalently immobilized onto a chromatography support matrix, typically cross-linked agarose. It is widely used in affinity chromatography because its chemical structure mimics the structure of nucleotide cofactors like NAD+ and NADP+.[1] This property allows it to bind a broad range of proteins, particularly dehydrogenases, kinases, and other nucleotide-binding enzymes, making it a versatile and economical tool for protein purification.[2]
Q2: What are the primary causes of this compound leakage from a column?
Dye leakage from a this compound column can be attributed to two main categories of causes:
-
Chemical Instability: The most common cause is the hydrolysis of the covalent bond linking the triazine dye to the agarose matrix. This chemical breakdown is significantly accelerated by exposure to harsh chemical conditions, especially high pH (alkaline) environments.[3]
-
Mechanical Stress: Physical damage to the chromatography resin can also lead to the release of dye fragments. This can be caused by improper column packing that creates excessive back pressure, high flow rates that fracture the beads, or frequent cycles of swelling and shrinking of the gel.
Q3: How can I detect and quantify the amount of dye leaking from my column?
Leakage of this compound can often be visually detected as a faint green or blue-green color in the column effluent. For a precise measurement, spectrophotometry is a straightforward and effective method. You can quantify the amount of leached dye by measuring the absorbance of the collected fractions at the dye's maximum absorbance wavelength (λmax), which is typically around 620-630 nm, and comparing it to a standard curve. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. For more complex mixtures or very low-level detection, methods like High-Performance Liquid Chromatography (HPLC) can also be used.[4]
Q4: What is considered an acceptable limit for dye leakage in a purification process?
There is no universal regulatory limit for dye leakage; the acceptable level is highly dependent on the final application of the purified product. For biopharmaceutical applications, any leached component from a chromatography resin is considered a process-related impurity that must be controlled and monitored.[5][6] The goal is to minimize leakage to the lowest possible level. Typically, downstream purification steps, such as ion-exchange or hydrophobic interaction chromatography, are validated to demonstrate clearance of any leached ligand to levels below the limit of detection in the final drug substance.[5] For research purposes, the acceptable limit is determined by whether the leached dye interferes with downstream assays or the intended use of the protein.
Q5: How does pH affect the stability of the this compound resin?
The pH of the buffers used is the most critical factor affecting the chemical stability of the dye-matrix linkage. The bond is most stable in a slightly acidic to neutral pH range (approximately pH 4.0 to 7.5). As the pH becomes more alkaline (pH > 8.0), the rate of hydrolysis increases significantly, leading to greater dye leakage.[3] Extremely acidic conditions (pH < 3.0) can also degrade the agarose matrix itself over time.
Q6: Can certain chemicals in my buffers cause or accelerate dye leakage?
Yes. Apart from strong bases (e.g., Sodium Hydroxide), other chemicals can compromise column stability. Avoid using:
-
Strong Oxidizing Agents: Chemicals like hypochlorite or hydrogen peroxide can degrade the dye molecule and the agarose matrix.
-
Chaotropic Agents at High Concentrations: While often used for cleaning (e.g., 6 M Guanidine-HCl, 8 M Urea), prolonged exposure can weaken the matrix structure and should be followed by thorough rinsing.[3]
-
Certain Organic Solvents: While many resins are compatible with low concentrations of ethanol or isopropanol, always consult the manufacturer's instructions before using other organic solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound column.
| Observed Problem | Potential Cause | Recommended Solution |
| Green/Blue tint in eluate during all steps (equilibration, wash, elution). | 1. Incomplete removal of storage solution or unbound dye: New or improperly washed columns may contain residual free dye. 2. Severe Bond Hydrolysis: The column has been exposed to harsh alkaline conditions (e.g., high pH cleaning) for a prolonged period. | 1. Wash thoroughly: Wash the column with 5-10 column volumes (CV) of your equilibration buffer before use. If the resin is new, perform an initial wash cycle as described in the regeneration protocol. 2. Check buffer pH: Verify the pH of all your buffers. If a high pH buffer was used, re-equilibrate the column with a neutral buffer (pH ~7.0) and monitor the effluent. If leakage persists, the column may be permanently damaged. |
| Leakage observed only during the cleaning/regeneration step. | 1. Cleaning agent is too harsh: Using a high concentration of NaOH (e.g., >0.5 M) or other aggressive reagents will cause dye leakage.[7] 2. Contact time is too long: Extended exposure to even milder cleaning agents can cause hydrolysis. | 1. Use recommended cleaning agents: Use validated cleaning protocols, such as alternating cycles of high salt (e.g., 1.5 M NaCl) and moderate pH shifts. If using NaOH, limit the concentration to 0.1-0.5 M and minimize contact time. 2. Reduce contact time: Limit the exposure of the resin to the cleaning agent to the manufacturer's recommended duration (typically 30-60 minutes). |
| Column back pressure is increasing, and leakage is observed. | 1. Improperly packed column: A poorly packed bed can lead to channeling and high pressure, causing mechanical stress on the beads. 2. Clogged column frit or resin: Particulates from the sample or precipitated proteins can clog the column, leading to over-pressurization. | 1. Repack the column: Follow the standard operating procedure for column packing to ensure a uniform and stable bed. 2. Filter your sample: Always clarify your sample by centrifugation and/or filtration (0.22 or 0.45 µm filter) before loading. If the column is already clogged, attempt a cleaning-in-place (CIP) procedure. |
| Loss of binding capacity over time, accompanied by minor leakage. | 1. Gradual Hydrolysis: Repeated use, especially with buffers at the higher end of the acceptable pH range, causes slow, cumulative dye loss. 2. Fouling of the resin: Proteins or lipids from the sample have irreversibly bound to the resin, masking the dye ligands. | 1. Optimize buffer pH: Use buffers closer to neutral pH whenever the purification protocol allows. 2. Implement a robust cleaning protocol: Use a validated cleaning protocol between cycles to ensure all bound material is removed. See the "Experimental Protocols" section for a recommended procedure. |
Quantitative Data Summary
The stability of the dye-ligand linkage is highly dependent on the pH of the surrounding buffer. The following table provides representative data on the effect of pH on dye leakage, based on studies of similar triazine dyes immobilized on agarose supports.[4]
Table 1: Influence of Buffer pH on Reactive Dye Leakage
| pH of Buffer | Stability of Dye-Ligand Linkage | Representative Leakage Rate (µg/mL/24h) | Notes |
|---|---|---|---|
| 3.0 - 4.0 | Good | < 5 | Prolonged exposure to very low pH can damage the agarose matrix itself. |
| 4.0 - 6.0 | Excellent (Optimal Range) | < 2 | This is the recommended operating range for maximum stability. |
| 6.0 - 7.5 | Very Good | < 5 | A safe and common range for many protein purification protocols. |
| 7.5 - 8.5 | Fair | 5 - 15 | Leakage begins to increase as conditions become more alkaline. |
| > 8.5 | Poor | > 25 | Significant hydrolysis of the dye-ligand bond occurs. Avoid for routine operation. |
Note: Data is illustrative and based on a 24-hour static incubation in the specified buffer. Actual leakage rates will vary based on the specific resin, temperature, and flow conditions.
Table 2: Chemical Compatibility of this compound Agarose Resin
| Reagent | Max Concentration | Compatibility Notes |
|---|---|---|
| Buffers | ||
| Tris, Phosphate, HEPES, MES, Acetate | 100 mM | Generally compatible. Ensure operating pH is between 4.0 and 7.5. |
| Salts | ||
| Sodium Chloride (NaCl) | 2.0 M | Fully compatible. Used for elution and cleaning. |
| Potassium Chloride (KCl) | 2.0 M | Fully compatible. Alternative to NaCl. |
| Denaturants (for cleaning) | ||
| Urea | 6 M | Compatible for cleaning cycles. May denature the target protein. |
| Guanidine HCl | 6 M | Compatible for cleaning cycles. More aggressive than urea. |
| Cleaning Agents | ||
| Sodium Hydroxide (NaOH) | 0.5 M | Use with caution for short contact times (30-60 min). Higher concentrations will cause significant dye leakage.[7] |
| Organic Solvents | ||
| Ethanol, Isopropanol | 20% | Generally compatible. Often used for storage solutions. |
| Reducing Agents |
| DTT, β-mercaptoethanol | 10 mM | Generally compatible, but check protein stability. |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound Leakage
This protocol provides a simple method to determine the concentration of leached dye in your column effluent.
Methodology:
-
Prepare a Standard Curve: a. Prepare a stock solution of free this compound dye at 1 mg/mL in a neutral buffer (e.g., 50 mM Phosphate Buffer, pH 7.0). b. Create a series of dilutions from the stock solution to generate standards ranging from 1 µg/mL to 50 µg/mL. c. Using a spectrophotometer, measure the absorbance of each standard at the dye's λmax (start with ~625 nm and scan from 550-700 nm to find the precise peak for your dye lot). Use the buffer as a blank. d. Plot a graph of Absorbance vs. Concentration (µg/mL). The resulting linear regression will serve as your standard curve.
-
Prepare Samples: a. Collect fractions from your chromatography run (e.g., from the wash, elution, or cleaning steps). b. If the samples are cloudy, clarify them by centrifugation or filtration to avoid light scattering.
-
Measure Absorbance: a. Measure the absorbance of your collected fractions at the same λmax used for the standard curve. Use the corresponding buffer from each step as the blank.
-
Calculate Concentration: a. Use the equation from your standard curve's linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of leached dye in your samples.
Protocol 2: Best Practices for Packing a this compound Column
Proper column packing is essential to prevent mechanical stress and ensure optimal performance.
Methodology:
-
Prepare the Slurry: a. Calculate the required volume of resin for your column. It is recommended to use a 50-75% slurry (e.g., for 10 mL of settled resin, use 20 mL of a 50% slurry).[5] b. Gently swirl the resin bottle to create a uniform suspension. Avoid using a magnetic stirrer, as it can fracture the agarose beads. c. Wash the resin with 3-5 CV of equilibration buffer to remove the storage solution (typically 20% ethanol).
-
Pack the Column: a. Ensure the column is vertically level. Add a few centimeters of equilibration buffer to the bottom of the column, ensuring no air is trapped in the outlet tubing. b. Gently pour the resin slurry into the column in a single, continuous motion. Pouring against the side of the column can help prevent the introduction of air bubbles.[5] c. Immediately fill the remainder of the column with equilibration buffer.
-
Settle the Bed: a. Attach the top adapter and connect the column to a pump. b. Start the flow at a rate at least 133% of the intended operational flow rate, but do not exceed the maximum pressure rating for the resin.[5] c. Allow the bed to consolidate at this flow rate for at least 3 CV after a stable bed height is reached. d. Stop the pump, close the column outlet, and carefully lower the top adapter to the surface of the consolidated bed, ensuring no air is trapped. e. Begin equilibration of the packed column at your operational flow rate.
Protocol 3: Column Cleaning and Regeneration
A robust cleaning-in-place (CIP) protocol removes tightly bound contaminants and helps preserve the column's lifespan.
Methodology: Perform the following washes in sequence, using 3-5 CV for each step.
-
High Salt Wash: Wash the column with a high salt buffer (e.g., Equilibration Buffer + 1.5 M NaCl) to remove proteins bound by ionic interactions.
-
Re-equilibration: Wash with Equilibration Buffer until the conductivity returns to baseline.
-
Low pH Wash (Optional): Wash with a low pH buffer (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.0). This can help remove some hydrophobically bound proteins.
-
Re-equilibration: Wash with Equilibration Buffer until the pH returns to baseline.
-
Caustic Wash (Use with Caution): For heavily fouled columns, perform a short wash with 0.1-0.5 M NaOH. Limit contact time to 30-60 minutes to minimize dye leakage.[7]
-
Final Wash and Storage: a. Immediately after the caustic wash, thoroughly rinse the column with Equilibration Buffer until the pH of the effluent is neutral. b. For long-term storage, wash the column with 3-5 CV of a 20% ethanol solution. Store at 4°C.[3]
Visualizations
Logical Workflow for Troubleshooting Leakage
This diagram provides a step-by-step decision tree to diagnose the root cause of dye leakage.
Caption: A decision tree for troubleshooting this compound column leakage.
Mechanism of Chemical Leakage
This diagram illustrates the primary chemical reason for dye leakage: hydrolysis of the ether linkage between the dye and the matrix under alkaline conditions.
Caption: The mechanism of dye leakage via alkaline hydrolysis of the linkage.
Experimental Workflow for Leakage Quantification
This workflow outlines the key steps in the spectrophotometric quantification of leached dye.
Caption: Workflow for quantifying this compound leakage via spectrophotometry.
References
- 1. Triazine-dye affinity; chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromsoc.jp [chromsoc.jp]
- 5. d-nb.info [d-nb.info]
- 6. biopharminternational.com [biopharminternational.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Optimizing Protein Binding to Reactive Green 19
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH and ionic strength for protein binding to Reactive Green 19 dye-ligand affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind protein binding to this compound?
This compound is a triazine dye that can be immobilized on a chromatography matrix. It acts as a pseudo-affinity ligand, binding proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The dye's structure can mimic natural substrates or cofactors, allowing it to bind to the active sites of some enzymes, while its aromatic rings and charged sulfonate groups enable broader, non-specific interactions with other proteins.
Q2: What is a good starting pH for binding my protein to a this compound column?
A good starting point for pH optimization is to use a buffer with a pH that is at least 1-2 units away from the isoelectric point (pI) of your target protein. For proteins with a high pI (basic proteins), a higher pH buffer is often optimal for binding. Conversely, for proteins with a low pI (acidic proteins), a lower pH buffer may be more effective. A common starting pH range is between 7.0 and 9.0.[1][2][3]
Q3: How does ionic strength affect protein binding to this compound?
Ionic strength, typically controlled by the salt concentration in your buffer, plays a crucial role in the binding process.
-
Low Ionic Strength: Promotes stronger electrostatic interactions between the charged groups on the protein and the dye. This is often ideal for initial binding.
-
High Ionic Strength: Can weaken or disrupt electrostatic interactions, which is a common strategy for eluting the bound protein. High salt concentrations can also enhance hydrophobic interactions, which may be a factor for some proteins.
It is recommended to start with a low ionic strength buffer (e.g., 20-50 mM buffer salt with no additional NaCl) for binding and then use a step or gradient elution with increasing salt concentration to elute the protein.[2]
Q4: What are typical elution conditions for this compound chromatography?
Elution is typically achieved by altering the pH or increasing the ionic strength of the buffer to disrupt the interactions between the protein and the dye.
-
Ionic Strength Elution: A step or linear gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl) is the most common method.[1][2]
-
pH Elution: Shifting the pH of the buffer can alter the charges on the protein and/or the dye, leading to elution.
-
Competitive Elution: If the dye is binding to a specific active site, elution can sometimes be achieved by including a substrate or cofactor in the elution buffer.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Protein Binding | Suboptimal pH: The pH of the binding buffer may be too close to the pI of the protein, resulting in a net neutral charge and weak electrostatic interaction. | - Adjust the binding buffer pH to be at least 1-2 units above or below the protein's pI.- Perform a pH scouting experiment using a range of buffers (e.g., pH 6.0 to 9.0). |
| High Ionic Strength in Sample: The salt concentration in the protein sample may be too high, preventing electrostatic binding. | - Desalt or dialyze the sample into the low ionic strength binding buffer before loading onto the column. | |
| Presence of Interfering Substances: Detergents or other molecules in the sample may be interfering with binding. | - Remove interfering substances by dialysis or a buffer exchange column. | |
| Protein Elutes in the Wash Steps | Weak Binding Affinity: The interaction between the protein and this compound may be weak under the current buffer conditions. | - Decrease the ionic strength of the binding and wash buffers.- Adjust the pH to maximize the charge difference between the protein and the dye. |
| Low Recovery of Eluted Protein | Strong Non-Specific Binding: The protein may be binding too tightly to the resin due to strong hydrophobic or a combination of interactions. | - Increase the salt concentration in the elution buffer (up to 2.0 M NaCl).- Try a different elution strategy, such as a pH shift or the addition of a mild non-ionic detergent or ethylene glycol to the elution buffer. |
| Protein Precipitation on the Column: The high protein concentration during elution may cause it to precipitate. | - Elute with a larger volume of buffer or use a gradient elution to decrease the protein concentration in the eluate.- Include additives in the elution buffer that increase protein solubility (e.g., arginine, glycerol). | |
| Co-elution of Contaminating Proteins | Non-Specific Binding of Contaminants: Other proteins in the sample are also binding to the this compound resin. | - Optimize the wash steps by including a low concentration of salt (e.g., 0.1-0.2 M NaCl) in the wash buffer to remove weakly bound contaminants.- Use a gradient elution instead of a step elution to achieve better separation of proteins with different binding affinities. |
| Column Clogging or Reduced Flow Rate | Particulates in the Sample: The protein sample may contain precipitates or cellular debris. | - Centrifuge and filter the sample (0.22 or 0.45 µm filter) before loading it onto the column. |
| Compaction of the Resin Bed: Excessive pressure or improper packing can cause the resin to compact. | - Repack the column according to the manufacturer's instructions. |
Data Presentation
Table 1: Optimal Conditions for Lysozyme Binding to this compound from Literature
| Parameter | Study 1 | Study 2 |
| Support Matrix | Aminated Nanofiber Membrane | pHEMA-Chitosan Composite Membrane |
| Binding pH | 9.0 | 7.0 |
| Elution Condition | 1.5 M NaCl | 0.5 M NaCl at pH 8.0 |
| Purification Factor | 143-fold | 25.4-fold |
| Recovery Yield | 98.52% | 82% |
| Reference | [1] | [2] |
Note: These values are specific to lysozyme and should be used as a starting point for optimizing the purification of other proteins.
Experimental Protocols
General Protocol for Protein Purification using this compound Affinity Chromatography
This protocol provides a general framework. Optimal conditions, especially buffer pH, salt concentrations, and flow rates, should be determined empirically for each specific protein.
1. Column Preparation and Equilibration a. If using a pre-packed column, follow the manufacturer's instructions for removing the storage solution. b. If packing your own column, prepare a slurry of the this compound resin in the binding buffer and pack it into the column. c. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0).
2. Sample Preparation and Loading a. Prepare the protein sample by clarifying it through centrifugation and filtration (0.45 µm). b. Ensure the sample is in the Binding Buffer by dialysis or buffer exchange. c. Load the prepared sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.
3. Washing a. Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. b. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline. c. (Optional) Perform an additional wash with Wash Buffer (e.g., Binding Buffer + 0.1-0.2 M NaCl) to remove weakly bound contaminants.
4. Elution a. Elute the bound protein using an Elution Buffer . This can be done in a single step or with a linear gradient. i. Step Elution: Apply 3-5 CV of Elution Buffer (e.g., Binding Buffer + 1.5 M NaCl). ii. Gradient Elution: Apply a linear gradient from the Binding Buffer to the Elution Buffer over 10-20 CV. b. Collect fractions throughout the elution process.
5. Analysis and Regeneration a. Analyze the collected fractions for protein content (e.g., A280, Bradford assay) and purity (e.g., SDS-PAGE). b. Pool the fractions containing the purified protein. c. Regenerate the column by washing with 3-5 CV of a high salt buffer (e.g., 2.0 M NaCl), followed by a low pH wash (e.g., pH 2-3) and a high pH wash (e.g., pH 10-12), and finally re-equilibrating with the Binding Buffer . Always consult the resin manufacturer's instructions for recommended regeneration procedures. Store the column in a solution containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide).
Visualizations
Caption: Experimental workflow for protein purification.
Caption: Troubleshooting logic for low protein yield.
References
Technical Support Center: Regeneration and Reuse of Reactive Green 19 Affinity Columns
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration and reuse of Reactive Green 19 affinity columns. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the longevity and consistent performance of your affinity media.
Troubleshooting Guide
This guide addresses common issues encountered during the use and regeneration of this compound affinity columns.
| Issue | Potential Cause | Recommended Solution |
| Low Protein Yield | Suboptimal Binding Conditions: Incorrect pH or ionic strength of the binding buffer can hinder the interaction between the target protein and the this compound ligand. | - Ensure the binding buffer has a pH at which the target protein is stable and carries the appropriate charge for binding. - Typically, a low ionic strength buffer is used for initial binding. |
| Protein Degradation: The target protein may be degraded by proteases present in the sample. | - Add protease inhibitors to your sample before loading it onto the column. - Perform all purification steps at a low temperature (e.g., 4°C). | |
| Column Overloading: The amount of target protein in the sample exceeds the binding capacity of the column. | - Reduce the amount of sample loaded onto the column. - Use a larger column with a higher binding capacity. | |
| Column Fouling: The column is clogged with precipitated protein or other contaminants from previous runs. | - Implement a more stringent cleaning-in-place (CIP) protocol after each use. - Filter your sample through a 0.22 µm or 0.45 µm filter before loading. | |
| Low Purity of Eluted Protein | Non-Specific Binding: Other proteins in the sample are binding to the column matrix or the dye ligand. | - Increase the ionic strength of the wash buffer (e.g., by adding NaCl) to disrupt weak, non-specific interactions. - Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Inefficient Washing: The wash step is not sufficient to remove all non-specifically bound proteins. | - Increase the volume of the wash buffer (e.g., to 10-20 column volumes). - Consider a step gradient wash with increasing salt concentrations. | |
| Co-elution of Contaminants: Contaminants have similar binding properties to the target protein under the chosen elution conditions. | - Optimize the elution conditions. Try a shallower gradient or a step elution with different concentrations of the eluting agent. | |
| High Back Pressure | Clogged Column: The column frit or the resin itself is blocked by particulates from the sample. | - Always filter or centrifuge your sample immediately before application to the column. - If the pressure is still high, the column may need to be repacked. |
| Compacted Resin Bed: The resin has compacted over time due to high flow rates or improper storage. | - Repack the column according to the manufacturer's instructions. | |
| Reduced Binding Capacity After Regeneration | Incomplete Regeneration: The previous protein was not completely stripped from the column. | - Use a more stringent regeneration protocol. Consider increasing the concentration or contact time of the regeneration solution. |
| Ligand Instability: The this compound ligand is degrading due to harsh regeneration conditions. | - While triazine dyes are generally stable, avoid excessively harsh conditions (e.g., very high concentrations of strong acids or bases for prolonged periods). | |
| Improper Storage: The column was not stored in the recommended buffer, leading to microbial growth or drying of the resin. | - Always store the column in a buffer containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C. |
Frequently Asked Questions (FAQs)
Q1: How many times can I regenerate and reuse a this compound affinity column?
A: The reusability of a this compound column depends on the nature of the sample and the cleaning regimen. With proper care and a robust regeneration protocol, the column can be reused multiple times. One study on a this compound-functionalized nanofiber membrane showed consistent binding capacity for at least five cycles.[1] For similar triazine dye columns, such as Cibacron Blue, consistent performance has been observed for at least seven cycles.
Q2: What is a standard regeneration protocol for a this compound column?
A: While specific protocols can vary, a general approach based on protocols for similar dye-ligand columns involves a high salt wash to strip bound proteins. A typical regeneration sequence would be:
-
Wash with 5-10 column volumes of a high salt buffer (e.g., 1-2 M NaCl in your equilibration buffer).
-
Wash with 5-10 column volumes of your equilibration buffer to remove the high salt.
-
For more stringent cleaning, a wash with a low concentration of NaOH (e.g., 0.1-0.5 M) can be employed, followed by immediate neutralization with buffer.
Q3: My protein is not binding to the column. What should I check?
A: First, verify that the pH and ionic strength of your sample and binding buffer are appropriate for the interaction. The protein must be stable and have the correct surface charge to bind to the dye ligand. Ensure that your sample does not contain components that might interfere with binding, such as high concentrations of salts or competing molecules. Also, confirm that the column has been properly equilibrated in the binding buffer.
Q4: Can I use sodium hydroxide (NaOH) for cleaning and sanitizing my this compound column?
A: Yes, triazine dye-ligand columns are generally resistant to cleaning with sodium hydroxide. A cleaning-in-place (CIP) protocol often involves washing the column with 0.1-0.5 M NaOH. This is effective for removing precipitated proteins and for sanitization. It is crucial to thoroughly wash the column with a neutralizing buffer and then the storage or equilibration buffer immediately after using NaOH to avoid prolonged exposure to high pH.
Q5: How should I store my this compound column?
A: For short-term storage (a few days), the column can be stored in the equilibration buffer at 4°C. For long-term storage, it is recommended to wash the column with 3-5 column volumes of a storage solution, typically 20% ethanol or a buffer containing 0.02% sodium azide, to prevent microbial growth. Ensure the column is tightly capped to prevent it from drying out.
Performance Data on Reusability
Quantitative data on the long-term performance of this compound affinity columns is limited in publicly available literature. However, studies on similar dye-ligand media provide insights into their stability.
| Affinity Matrix | Number of Cycles | Observed Performance | Reference |
| This compound Nanofiber Membrane | 5 | Binding capacity remained consistent. | [1] |
| Cibacron Blue-Eupergit C | 7 | The amount of desired protein retained was nearly the same. |
Experimental Protocols
Protocol 1: Column Preparation and Equilibration
-
If the column is new or has been in long-term storage, wash it with 5 column volumes of distilled water to remove any storage solution.
-
Equilibrate the column with 5-10 column volumes of the binding buffer (e.g., 20 mM Tris-HCl, pH 7.5) at the desired flow rate.
-
Monitor the pH and conductivity of the column effluent until they match that of the binding buffer.
Protocol 2: Sample Application and Elution
-
Prepare your sample by centrifuging and/or filtering it through a 0.45 µm filter to remove any particulate matter.
-
Ensure your sample is in a buffer that is compatible with binding (correct pH and low ionic strength).
-
Load the prepared sample onto the equilibrated column at a low flow rate to allow for maximum binding.
-
Wash the column with 5-10 column volumes of binding buffer, or until the absorbance at 280 nm returns to baseline.
-
Elute the target protein using an appropriate elution buffer. This can be a high salt buffer (e.g., binding buffer + 1.5 M NaCl) or a buffer with a different pH. Elution can be performed as a step or a linear gradient.
-
Collect fractions and monitor the protein concentration using absorbance at 280 nm.
Protocol 3: Column Regeneration and Cleaning-in-Place (CIP)
Standard Regeneration:
-
After elution, wash the column with 5-10 column volumes of the high-salt elution buffer to ensure all protein is stripped.
-
Re-equilibrate the column with 5-10 column volumes of the binding buffer. The column is now ready for another purification cycle.
Cleaning-in-Place (for fouled columns):
-
Wash the column with 3-5 column volumes of distilled water.
-
Apply 3-5 column volumes of 0.5 M NaOH and allow it to incubate for 15-30 minutes.
-
Immediately wash the column with 5-10 column volumes of distilled water until the pH of the effluent is neutral.
-
Re-equilibrate the column with 5-10 column volumes of the binding buffer.
Protocol 4: Column Storage
-
After the final use and regeneration, wash the column with 5 column volumes of distilled water.
-
Wash the column with 3-5 column volumes of the storage solution (e.g., 20% ethanol).
-
Ensure the column is securely capped at both ends to prevent drying.
-
Store the column upright at 4°C.
Visualizations
References
Strategies to minimize non-specific binding in dye-ligand chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in dye-ligand chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in dye-ligand chromatography?
Non-specific binding in dye-ligand chromatography primarily stems from two types of interactions between proteins and the chromatography matrix:
-
Ionic Interactions: Electrostatic attraction between charged proteins and oppositely charged groups on the dye or matrix. This is a predominant mode of binding for many proteins to dye-ligands like Cibacron Blue 3-GA, which has negatively charged sulfonate groups.[1][2][3]
-
Hydrophobic Interactions: Non-polar regions of proteins can interact with hydrophobic parts of the dye molecule or the matrix itself.[1][3][4] These interactions can be influenced by factors like high ionic strength and temperature.[3][5]
Q2: How does pH influence non-specific binding?
The pH of the buffers used significantly affects the charge of both the target protein and the dye-ligand, thereby influencing ionic interactions.[1][2][6]
-
If the buffer pH is below the isoelectric point (pI) of a contaminating protein, the protein will have a net positive charge and can bind non-specifically to a negatively charged dye.
-
Conversely, if the pH is above the pI, the protein will be negatively charged and may be repelled. Optimizing the pH is crucial for maximizing the specific binding of the target molecule while minimizing the binding of contaminants.[1][6] The ideal pH range for binding is typically between 4 and 8.[1]
Q3: What is the role of ionic strength in controlling non-specific binding?
Ionic strength, typically modulated by adding salts like NaCl, is a critical parameter for controlling ionic interactions.[2][6]
-
Low Ionic Strength (<100 mM): Generally enhances binding to charged dye-ligands.[1]
-
High Ionic Strength (up to 2 M): Can disrupt weaker ionic interactions, thus reducing non-specific binding of contaminating proteins.[6][7] However, very high salt concentrations can also increase hydrophobic interactions.[3]
The optimal salt concentration needs to be determined empirically for each specific protein purification.[8]
Q4: Can I use additives in my buffers to reduce non-specific binding?
Yes, various additives can be included in the binding, wash, and elution buffers to minimize non-specific interactions.[6][7] These include:
-
Non-ionic detergents (e.g., Tween 20, Triton X-100): These are effective at disrupting hydrophobic interactions.[6][7][9]
-
Glycerol or Ethylene Glycol: These can reduce hydrophobic interactions and can be used at concentrations up to 50%.[2][7]
-
Urea or Guanidine: These chaotropic agents can be used in wash steps to remove strongly bound, non-specific proteins.[1][2]
Q5: My target protein is not binding to the column. What could be the issue?
Several factors could prevent your target protein from binding:
-
Incorrect Buffer Conditions: The pH or ionic strength of your sample and binding buffer may not be optimal for the interaction between your target protein and the dye-ligand.[10]
-
Presence of Competing Molecules: The sample may contain molecules that compete with your target protein for binding to the dye.
-
Altered Protein Conformation: The protein may have denatured or aggregated during sample preparation.[10]
-
Column Overload: Exceeding the binding capacity of the column can lead to the target protein flowing through without binding.[10]
Q6: I am seeing many contaminating proteins in my eluate. How can I improve purity?
To improve the purity of your eluted target protein, consider the following strategies:
-
Optimize Wash Steps: Increase the volume of the wash buffer or the number of washing steps to remove weakly bound contaminants.[11]
-
Modify Wash Buffer Composition:
-
Optimize Elution Conditions: Use a gradient elution instead of a step elution to separate proteins with different binding affinities.[12] This can involve a gradient of increasing salt concentration or a pH gradient.[1]
-
Introduce a Pre-elution Step: A wash step with a slightly higher salt concentration than the binding buffer can remove some contaminants before eluting the target protein.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to non-specific binding.
Diagram: Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting and minimizing non-specific binding.
Table: Buffer Additives to Minimize Non-Specific Binding
| Additive | Typical Concentration | Primary Interaction Targeted | Notes |
| Sodium Chloride (NaCl) | 150 mM - 2 M[7] | Ionic | Increasing concentration disrupts weaker ionic bonds. |
| Tween 20 | 0.05% - 2%[7][9] | Hydrophobic | A non-ionic detergent that reduces hydrophobic interactions. |
| Triton X-100 | 0.05% - 2%[7][9] | Hydrophobic | Another common non-ionic detergent. |
| Glycerol | 10% - 50%[2][7] | Hydrophobic | Helps to stabilize proteins and reduce hydrophobic interactions. |
| Ethylene Glycol | Up to 50%[2] | Hydrophobic | Similar to glycerol, it can increase the elution buffer strength.[2] |
| Urea | 1 - 6 M | Hydrophobic & Ionic | A chaotropic agent that can denature proteins at high concentrations. |
| Guanidine HCl | 1 - 6 M | Hydrophobic & Ionic | A strong chaotropic agent. |
Experimental Protocols
Protocol: Optimization of Binding and Wash Conditions
This protocol provides a general framework for systematically optimizing your buffer conditions to minimize non-specific binding.
-
Initial Screening of pH and Ionic Strength:
-
Prepare a series of binding buffers with varying pH values (e.g., from pH 6.0 to 8.0 in 0.5 unit increments) at a constant, low ionic strength (e.g., 20-50 mM NaCl).[13]
-
Equilibrate small-scale columns with each buffer.
-
Load your sample onto each column.
-
Wash with the respective binding buffer.
-
Elute the bound proteins with a high salt buffer (e.g., 1 M NaCl).
-
Analyze the eluates by SDS-PAGE to determine the pH that provides the best balance of target protein binding and minimal contaminant binding.
-
Once the optimal pH is determined, perform a similar screen for ionic strength by varying the NaCl concentration (e.g., 50 mM, 100 mM, 200 mM, 500 mM) at the optimal pH.
-
-
Optimization of Wash Conditions:
-
Using the optimal binding buffer determined in the previous step, test different wash conditions.
-
Salt Step Wash: Before elution, wash the column with buffers containing increasing concentrations of NaCl (e.g., 100 mM, 200 mM, 300 mM). Collect and analyze these wash fractions and the final eluate to see at which salt concentration contaminants are removed without eluting the target protein.
-
Additive Wash: Test the inclusion of non-ionic detergents (e.g., 0.1% Tween 20) or glycerol (e.g., 10%) in the wash buffer to see if it improves the removal of non-specific proteins.
-
Diagram: Factors Influencing Non-Specific Binding
Caption: Interplay of molecular forces and experimental parameters in non-specific binding.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. news-medical.net [news-medical.net]
- 4. Reduction of nonspecific binding protein on affinity matrices [jstage.jst.go.jp]
- 5. biobulletin.com [biobulletin.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Immobilized Reactive Green 19 Binding Capacity
Welcome to the technical support center for improving the binding capacity of immobilized Reactive Green 19. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein of interest is not binding to the this compound-immobilized matrix. What are the possible causes and solutions?
A1: Several factors can lead to poor or no binding of your target protein. Here's a troubleshooting guide:
-
Incorrect pH: The binding of proteins to triazine dyes like this compound is highly dependent on pH. The optimal pH for binding can vary significantly for different proteins. For instance, the optimal adsorption of lysozyme onto this compound-immobilized membranes has been observed at pH 7.5.[1]
-
Solution: Perform a pH screening experiment to determine the optimal binding pH for your specific protein. Test a range of pH values for your binding buffer.
-
-
Suboptimal Ligand Density: The density of the immobilized dye on the support matrix is a critical factor.[2] Too low a density will result in low binding capacity, while excessively high density can lead to steric hindrance, also reducing binding.[3][4]
-
Solution: If you are preparing your own affinity matrix, optimize the immobilization protocol to achieve a suitable ligand density. This can involve adjusting the concentration of this compound during the immobilization step.[1]
-
-
Presence of Interfering Substances: The presence of competing molecules or high salt concentrations in your sample can interfere with binding.
-
Solution: Ensure your sample is properly prepared. Consider a buffer exchange step to remove interfering substances. While high salt (e.g., 1.5 M NaCl) is used for elution, lower salt concentrations in the binding buffer are generally preferred.[1]
-
-
Inaccessible Binding Site on the Protein: The dye-binding site on your target protein may be sterically hindered or inaccessible in its current conformation.
-
Solution: Consider purifying the protein under denaturing conditions if the tag is suspected to be hidden, followed by refolding. Adding a flexible linker between a fusion tag and the protein can also improve accessibility.
-
Q2: I am observing low binding capacity despite my protein binding to the matrix. How can I improve the yield?
A2: Low binding capacity can be addressed by optimizing several experimental parameters:
-
Optimize Ligand Density: As mentioned, ligand density is crucial. Studies with other dye-ligands have shown that a rational prediction of ligand distance (e.g., around 20 Å for LDH and Procion Red HE-3B) can lead to high adsorption capacity.[2]
-
Solution: Experiment with different this compound concentrations during the immobilization process to find the optimal density for your target protein.
-
-
Increase Incubation Time: The binding of the protein to the immobilized ligand is a time-dependent process.
-
Solution: Increase the incubation time of your sample with the affinity matrix. For column chromatography, this can be achieved by decreasing the flow rate.
-
-
Matrix Overloading: The binding capacity of the matrix is finite. Exceeding this capacity will result in the loss of your target protein in the flow-through.
-
Solution: Reduce the amount of sample loaded onto the column or increase the volume of the affinity matrix. You can connect columns in series to increase capacity.
-
-
Support Matrix Properties: The type of support matrix (e.g., nanofiber membranes, resins) can significantly influence the binding capacity.[1][5] Nanofiber membranes offer a large surface area for immobilization.[1]
-
Solution: If possible, experiment with different support materials to find the one that provides the best performance for your application.
-
Q3: How do I choose the right buffer conditions for binding and elution?
A3: Buffer composition is critical for successful affinity chromatography.
-
Binding Buffer:
-
pH: As discussed, the pH should be optimized for your specific protein-ligand interaction. A common starting point is a neutral pH (e.g., 7.0-7.5).[1]
-
Ionic Strength: Generally, binding is favored at low to moderate ionic strength. High salt concentrations can disrupt the electrostatic interactions involved in binding.
-
Additives: Avoid chelating agents (e.g., EDTA) and strong reducing agents in your binding buffer, as they can interfere with some immobilization chemistries or the matrix itself.
-
-
Elution Buffer:
-
High Salt Concentration: A common method for eluting proteins from dye-affinity matrices is to increase the ionic strength of the buffer. For example, lysozyme can be desorbed from a this compound nanofiber membrane using a high-salt solution (e.g., 1.5 M NaCl).[1]
-
pH Shift: Changing the pH of the buffer can alter the ionization state of the protein or the ligand, leading to elution.
-
Competitive Elution: While less common for dye-ligands, in some affinity systems, elution can be achieved by including a molecule that competes with the target protein for binding to the ligand.
-
Quantitative Data Summary
The binding capacity of immobilized this compound can vary significantly depending on the support matrix and the experimental conditions. The following table summarizes reported binding capacities for lysozyme.
| Support Matrix | Immobilized Ligand | Target Protein | Binding Capacity | Reference |
| Amidoximated Polyacrylonitrile Nanofiber Membranes | This compound | Lysozyme | 1126.37 mg/g | [1] |
| Poly(hydroxyethyl methacrylate)/chitosan Composite Membrane | This compound | Lysozyme | 60.8 mg/ml | [5] |
Experimental Protocols
Protocol 1: Immobilization of this compound on an Amine-Functionalized Support
This protocol provides a general guideline for immobilizing this compound onto a support matrix that has been functionalized with primary amine groups.
Materials:
-
Amine-functionalized support matrix (e.g., EDA-treated membrane)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Reaction vessel
-
Shaker or rocker
Procedure:
-
Prepare Dye Solution: Dissolve this compound in distilled water to the desired concentration. The optimal concentration may need to be determined empirically.
-
Prepare Immobilization Buffer: Prepare a solution of sodium carbonate and sodium chloride in distilled water. A typical buffer might contain 2% (w/v) Na₂CO₃ and 10% (w/v) NaCl.
-
Immobilization Reaction:
-
Place the amine-functionalized support matrix in the reaction vessel.
-
Add the this compound solution to the vessel.
-
Add the immobilization buffer.
-
Incubate the reaction mixture at a specific temperature (e.g., 60°C) with gentle agitation for a defined period (e.g., 2 hours).
-
-
Washing:
-
After the incubation, remove the support matrix from the reaction solution.
-
Wash the matrix extensively with distilled water to remove any unbound dye.
-
Continue washing until the wash solution is clear.
-
-
Storage: Store the this compound-immobilized matrix in an appropriate buffer at 4°C until use.
Protocol 2: Protein Binding and Elution Assay
This protocol describes a typical procedure for assessing the binding and elution of a target protein from the immobilized this compound matrix.
Materials:
-
This compound-immobilized matrix
-
Target protein solution
-
Binding Buffer (e.g., phosphate buffer at optimal pH)
-
Elution Buffer (e.g., Binding Buffer containing 1.5 M NaCl)
-
Wash Buffer (same as Binding Buffer)
-
Spectrophotometer or other protein quantification assay equipment
Procedure:
-
Equilibration: Equilibrate the this compound-immobilized matrix with Binding Buffer.
-
Loading: Load the target protein solution onto the matrix. For column chromatography, this is done by passing the solution through the column. For batch binding, the matrix is incubated with the protein solution.
-
Incubation: Allow the protein to bind to the matrix for a sufficient amount of time (e.g., 1-2 hours) with gentle agitation.
-
Washing: Wash the matrix with Wash Buffer to remove any unbound proteins. Collect the flow-through and wash fractions for analysis.
-
Elution: Elute the bound protein from the matrix by adding the Elution Buffer. Collect the eluate in fractions.
-
Quantification: Determine the protein concentration in the initial sample, flow-through, wash, and elution fractions using a suitable protein quantification method (e.g., Bradford assay, A280).
-
Analysis: Calculate the binding capacity of the matrix by determining the amount of protein eluted from the matrix per unit volume or mass of the support.
Visualizations
Caption: General workflow for immobilization and protein purification.
Caption: Troubleshooting guide for poor protein binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing dye-ligand density with molecular analysis for affinity chromatography of rabbit muscle L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactive Green 19 Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address challenges encountered when scaling up Reactive Green 19 dye-ligand affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound chromatography and what is it used for?
This compound is a synthetic triazine dye that can be immobilized on a chromatography matrix (like agarose) to create an affinity resin.[1][2] This type of chromatography is a robust and cost-effective method for purifying proteins, particularly those that bind nucleotides like NAD+, NADP+, and ATP, such as kinases, dehydrogenases, and other enzymes.[1][3] The dye acts as a pseudo-affinity ligand, mimicking the structure of these biological cofactors.[2] Its advantages include low cost, high protein binding capacity, and high chemical and biological stability, making it suitable for large-scale industrial applications.[2][4]
Q2: What are the fundamental principles for scaling up any chromatography process?
Successful scaling, whether up or down, relies on maintaining consistency in key parameters relative to the column volume.[5] The primary goal is to replicate the separation achieved at the lab scale on larger, preparative columns.[6] The core principles include:
-
Constant Residence Time: The time the feed stream is in contact with the resin should remain the same. This is achieved by keeping the linear flow rate (cm/hr) constant, not the volumetric flow rate (mL/min).[7][8]
-
Proportional Volumetric Ratios: All volumes used in the process (e.g., equilibration, sample load, wash, elution) should be scaled proportionally to the change in column volume.[5][8]
-
Identical Resin and Bed Height: Use the same grade and bead size of the chromatography media and, ideally, maintain the same packed bed height to ensure predictable performance.[5][7]
Q3: How does dynamic binding capacity (DBC) change during scale-up?
Dynamic binding capacity—the amount of target protein that binds to the resin under actual flow conditions—is a critical parameter for productivity.[5] When scaling up, the goal is to maintain the DBC achieved at the small scale. However, factors like reduced residence time (if the flow rate is too high) or non-uniform flow distribution in larger columns can lead to a decrease in DBC.[7][9] It is crucial to determine the DBC at the lab scale under conditions that can be replicated at the process scale.
Q4: What are the primary challenges when moving from a lab-scale to a process-scale column?
Transitioning from small lab columns (a few milliliters) to large industrial columns (hundreds of liters) introduces several challenges:
-
Physical Stress on Resin: As column diameter increases, the packed bed receives less support from the column walls, which can lead to resin compaction. Using rigid, bioprocess-grade resins is recommended to withstand higher pressures and maintain flow rates.[7]
-
Flow Distribution: Achieving uniform, plug flow across a wide-diameter column is difficult. Poor flow distribution can lead to channeling, reducing the effective column capacity and compromising separation.[6]
-
Increased Volumes and Time: Handling significantly larger volumes of buffers and samples can introduce logistical challenges, such as storage stability and the potential for microbial growth during longer processing times.[7]
-
Economic and Environmental Impact: Solvent and buffer consumption increases dramatically with scale, making cost-efficiency and the potential for solvent recycling important considerations.[6][10]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound chromatography.
Issue 1: Reduced Protein Yield or Low Dynamic Binding Capacity (DBC)
Q: My protein recovery has dropped significantly after scaling up the column. What are the potential causes and how can I fix it?
A: Low yield is one of the most common scale-up challenges. The cause can often be traced back to parameters that did not scale linearly or to new issues introduced by the larger format.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for diagnosing low protein yield.
Potential Causes & Solutions:
-
Incorrect Flow Rate: The most common error is scaling the volumetric flow rate (mL/min) instead of the linear flow rate (cm/hr). This reduces the residence time, preventing efficient protein binding.[7][9]
-
Solution: Calculate and maintain a constant linear flow rate across all scales. The relationship is: Linear Flow Rate = Volumetric Flow Rate / Column Cross-Sectional Area.
-
-
Sub-optimal Buffer Conditions: The pH and ionic strength of your equilibration and loading buffers are critical for protein binding to this compound.[2] Small deviations can have a large impact on capacity at scale.
-
Solution: Verify that the pH and conductivity of all large-scale buffer batches match the validated lab-scale conditions. Buffer stability over time should also be confirmed, as large batches may be stored for longer periods.[7]
-
-
Resin Fouling or Degradation: Lipids, lipoproteins, or other contaminants in the feedstock can foul the resin over time, blocking binding sites.[3] After multiple cycles, the dye ligand itself may degrade or leach, reducing capacity.
-
Solution: Implement a rigorous and validated Cleaning-In-Place (CIP) protocol between cycles. If capacity is not restored, the resin may need to be replaced.
-
-
Sample Variability: Changes in the feedstock composition or concentration between the lab-scale run and the production-scale run can affect binding performance.[7]
Issue 2: High Column Backpressure
Q: My system pressure is exceeding its limits after scaling up. What's causing this and what can I do?
A: High backpressure at scale is a serious issue that can damage the column, the resin, and the chromatography system.
Potential Causes & Solutions:
-
Resin Compaction: As column diameter increases, the resin bed has less wall support and can compact under high flow rates, especially if the resin is not mechanically rigid.[7]
-
Solution: Use bioprocess-grade resins designed for large-scale use.[7] Reduce the linear flow rate to see if the pressure drops to an acceptable level. Ensure the column is packed correctly according to the manufacturer's instructions to create a stable bed.
-
-
Clogged Column or Frits: Particulate matter from the sample feed or precipitates from the buffers can clog the inlet frit of the column.
-
Solution: Always filter your sample (e.g., through a 0.2-0.45 µm filter) and all buffers before use.[4] If a clog occurs, it may be possible to clear it by reversing the flow direction at a low flow rate.
-
-
High Viscosity of the Sample/Buffer: High protein concentration in the load or the use of certain buffer additives can increase viscosity, leading to higher backpressure.
-
Solution: If possible, dilute the sample. Evaluate buffer composition to reduce viscosity while maintaining binding efficiency.
-
Issue 3: Poor Peak Resolution or Target Protein Impurity
Q: The purity of my eluted protein is lower at the large scale compared to my lab results. How can I improve it?
A: Loss of resolution means that the separation between your target protein and contaminants is less efficient.
Potential Causes & Solutions:
-
Column Channeling: Non-uniform flow paths (channeling) can develop in poorly packed large-diameter columns, leading to band broadening and a significant loss of resolution.[6]
-
Solution: Repack the column. Evaluating packing quality is essential at scale and can be done by performing a pulse injection of a non-binding substance like acetone or a high-salt solution.
-
-
Non-Optimal Elution: The elution strategy (e.g., a step gradient with high salt or a specific cofactor) may not be as effective at a larger scale due to the larger volumes and slower mass transfer.
-
Solution: Develop a linear gradient for elution instead of a simple step. This can often improve the separation of tightly-bound contaminants from the target protein. Re-optimize the concentration of the eluting agent (e.g., NaCl, KCl, or a nucleotide cofactor).[3]
-
-
Inadequate Washing: The wash steps may not be sufficient to remove weakly bound impurities at the larger scale.
-
Solution: Increase the volume of the wash steps (e.g., from 5 column volumes to 10). You can also optimize the composition of the wash buffer by including a low concentration of salt to disrupt weak, non-specific interactions.
-
Key Experimental Protocols
Protocol 1: General Scale-Up Parameter Calculation
This protocol outlines how to adjust key parameters when moving from a lab-scale to a process-scale column.
-
Determine Column Volumes (CV):
-
Calculate the volume of the lab-scale column (CV_small) and the process-scale column (CV_large).
-
CV = π * (Column Diameter / 2)² * Bed Height
-
-
Maintain Constant Linear Flow Rate:
-
Record the optimal volumetric flow rate from the lab scale (VFR_small in mL/min).
-
Calculate the lab-scale linear flow rate (LFR): LFR (cm/hr) = [VFR_small (mL/min) * 60 (min/hr)] / [π * (Column Diameter_small (cm) / 2)²]
-
Calculate the target volumetric flow rate for the large column (VFR_large): VFR_large (mL/min) = [LFR (cm/hr) * π * (Column Diameter_large (cm) / 2)²] / 60 (min/hr)
-
-
Scale All Process Volumes:
-
Scale all buffer and sample volumes proportionally to the column volume. For any step (e.g., wash), the new volume is: Volume_large = Volume_small * (CV_large / CV_small).
-
General Scale-Up Workflow
Caption: Logical workflow for scaling up a chromatography process.
Protocol 2: Large-Scale Resin Cleaning-in-Place (CIP) and Regeneration
This protocol is a general guideline for cleaning and regenerating this compound resin to restore performance and extend its lifetime. Always consult the specific resin manufacturer's instructions.
-
Post-Elution Wash: After protein elution, wash the column with 5-10 column volumes of the equilibration buffer to remove residual eluent.
-
High Salt Wash (Stripping): Wash the column with 5-10 column volumes of a high-salt buffer (e.g., 1.5-2.0 M NaCl in equilibration buffer) to strip strongly bound proteins.[3]
-
Caustic Wash (Cleaning): To remove precipitated proteins, hydrocarbons, or endotoxins, wash with 5-10 column volumes of 0.1-0.5 M NaOH. The contact time and NaOH concentration should be validated to ensure they do not damage the resin.
-
Neutralization and Final Rinse:
-
Wash immediately with 5-10 column volumes of a high-salt buffer (e.g., 2.0 M NaCl) until the pH of the outlet returns to neutral.[3]
-
Wash with 5-10 column volumes of sterile, pyrogen-free water or equilibration buffer.
-
-
Storage: For long-term storage, the resin should be kept in a solution containing an antimicrobial agent (e.g., 2.0 M NaCl or 20% ethanol) to prevent microbial growth.[3] Do not freeze the resin.[3]
Resin Regeneration and Use Cycle
References
- 1. biobulletin.com [biobulletin.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 7. purolite.com [purolite.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Impact of flow rate on protein separation with Reactive Green 19
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Reactive Green 19 dye-ligand affinity chromatography. The focus is on understanding and optimizing the impact of flow rate on protein separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low protein yield. Could the flow rate be the cause?
A1: Yes, an inappropriate flow rate during sample loading is a common cause of low yield.
-
Potential Cause: The flow rate during sample application is too high. This reduces the residence time, which is the duration the protein solution is in contact with the resin.[1] A shorter residence time may not allow for sufficient interaction and binding between the target protein and the this compound ligand.[2]
-
Solution: Decrease the flow rate during the sample loading step. This increases the residence time, facilitating a more efficient capture of the target protein.[3] For initial experiments, a linear flow rate of 10-20 cm/h is often recommended for sample application in dye-ligand chromatography.[4]
Q2: My elution peak is very broad, and the protein concentration is low. How can I improve this?
A2: A broad elution peak can be related to both loading and elution flow rates.
-
Potential Cause 1 (Loading): If the sample loading flow rate was too high, the protein may have bound non-uniformly across the column, leading to a staggered elution.
-
Potential Cause 2 (Elution): The elution flow rate may be too high. A high flow rate can decrease the efficiency of the mass transfer of the protein from the ligand into the elution buffer, resulting in a diluted, broad peak.
-
Solution:
-
Ensure the loading flow rate is optimized for maximum binding (see Q1).
-
Try decreasing the elution flow rate. A slower elution allows more time for the desorption of the target protein, which can result in a sharper, more concentrated peak.[3]
-
Consider a "stop-flow" method during elution: pause the flow for a few minutes after applying the elution buffer to allow the protein to dissociate from the resin before resuming the flow to collect the fraction.[3]
-
Q3: I am observing high backpressure in my column. What is the role of flow rate in this issue?
A3: High backpressure is often a direct consequence of an excessive flow rate, especially with more viscous samples or improperly packed columns.
-
Potential Cause: The flow rate exceeds the operational limits of the chromatography resin or the packed column bed. This is particularly common with softer agarose-based matrices.[1] Clogging of the column frit with particulates from an unfiltered sample can also contribute significantly.
-
Solution:
-
Immediately reduce the flow rate.
-
Always filter your sample (0.22 µm or 0.45 µm filter) before loading to remove any precipitates or cellular debris.[4]
-
Check the manufacturer's specifications for the maximum recommended flow rate for the this compound resin.
-
If the issue persists, the column may need to be repacked.
-
Q4: Why is my target protein found in the flow-through fraction?
A4: The presence of the target protein in the flow-through indicates a problem with binding conditions, where flow rate plays a critical role.
-
Potential Cause: The sample loading flow rate is too fast for effective binding kinetics.[2] The protein passes through the column before it has a chance to interact with the immobilized dye.
-
Solution: Reduce the sample loading flow rate significantly. You can also try stopping the flow for several minutes after loading a portion of the sample to facilitate binding before continuing.[3] Additionally, verify that the buffer conditions (pH, ionic strength) are optimal for the interaction between your protein and this compound.[5]
Data Presentation: Impact of Flow Rate on Performance
The relationship between flow rate and the dynamic binding capacity (DBC) is a critical factor in affinity chromatography. Slower flow rates during the loading phase generally lead to a higher binding capacity.
| Flow Rate (cm/h) | Residence Time | Dynamic Binding Capacity (DBC) | Elution Peak | Productivity |
| High | Short | Lower | May be broader/more dilute | High (faster process) |
| Medium | Moderate | Moderate | Moderate | Moderate |
| Low | Long | Higher | Sharper/more concentrated | Low (slower process) |
| Caption: General impact of flow rate on key parameters in dye-ligand affinity chromatography. Optimal flow rate is a trade-off between binding capacity and process time. |
Experimental Protocols
General Protocol for Protein Separation with this compound
This protocol provides a general framework. The optimal flow rates will depend on the specific protein, column dimensions, and resin characteristics.
-
Column Packing and Equilibration:
-
Pack the this compound resin in the column according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., a phosphate or Tris buffer at physiological pH).
-
Flow Rate: Use a medium to high flow rate for equilibration (e.g., 50-100 cm/h).
-
-
Sample Preparation and Loading:
-
Ensure the protein sample is in the binding buffer. This can be achieved through dialysis or buffer exchange.
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulates.[4]
-
Flow Rate: Apply the sample to the column at a low flow rate (e.g., 10-20 cm/h) to maximize residence time and binding efficiency.[2][4]
-
-
Washing:
-
Wash the column with 5-10 CV of binding buffer to remove non-specifically bound proteins.
-
Flow Rate: Use a medium flow rate (e.g., 50-75 cm/h). This is typically faster than sample loading but may be slower than equilibration to avoid dislodging weakly bound target protein.
-
-
Elution:
-
Apply the elution buffer to the column. Elution can be achieved by changing the pH or, more commonly, by increasing the ionic strength (e.g., adding 1-2 M NaCl to the binding buffer).[6]
-
Flow Rate: Use a low flow rate (e.g., 15-30 cm/h) to allow for efficient desorption of the protein, resulting in a more concentrated eluate.[3]
-
Collect fractions and monitor protein concentration using UV absorbance at 280 nm.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with high salt buffer followed by the binding buffer.
-
For storage, wash the column with a solution containing a bacteriostatic agent (e.g., 20% ethanol).
-
Flow Rate: Use a medium flow rate for these steps.
-
Visualizations
Caption: Experimental workflow for this compound chromatography with flow rate considerations.
Caption: Troubleshooting flowchart for common issues related to flow rate.
References
How to remove residual Reactive Green 19 from purified protein samples
Troubleshooting Guides & FAQs: Removing Residual Reactive Green 19
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual this compound from purified protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my purified protein sample?
A1: Residual-free dye can interfere with downstream applications by:
-
Affecting Spectroscopic Measurements: The dye's absorbance can overlap with the protein's absorbance at 280 nm, leading to inaccurate protein concentration determination.
-
Interfering with Assays: The dye can inhibit or quench fluorescence-based assays, enzymatic assays, and other binding studies.
-
Altering Protein-Protein Interactions: The presence of the dye molecule can sterically hinder or non-specifically influence protein interaction studies.
-
Compromising Structural Studies: Residual dye can interfere with crystallographic or NMR studies, preventing accurate structural determination.
Q2: What are the primary methods for removing unbound this compound?
A2: The most common and effective methods are:
-
Dialysis/Diafiltration: A simple method based on the size difference between the protein and the dye.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.
-
Affinity Chromatography: Can be used if the protein has an affinity tag, allowing for specific binding and washing away of the unbound dye.
Q3: What is the molecular weight of this compound, and why is it important?
A3: this compound has a molecular weight of approximately 1418.94 g/mol .[1][2] This is a critical parameter for selecting the appropriate molecular weight cutoff (MWCO) for dialysis membranes and for choosing the correct pore size for size exclusion chromatography resins to ensure efficient separation of the dye from the much larger protein.
Q4: How can I quantify the amount of residual this compound in my sample?
A4: You can quantify the residual dye using UV-Vis spectrophotometry. This compound has a maximum absorbance at approximately 592 nm.[3][4][5] By measuring the absorbance of your sample at this wavelength and comparing it to a standard curve of the free dye, you can determine the concentration of the residual dye.
Troubleshooting Guides
Issue 1: Incomplete Dye Removal After Dialysis
| Possible Cause | Recommended Solution |
| Inappropriate MWCO of the dialysis membrane. | Select a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your protein but significantly larger than the molecular weight of this compound (1418.94 Da). A 10 kDa MWCO membrane is often a good starting point for most proteins. |
| Insufficient dialysis buffer volume. | Use a dialysis buffer volume that is at least 200-500 times the volume of your sample to ensure a sufficient concentration gradient for efficient diffusion.[6] |
| Infrequent buffer changes. | Change the dialysis buffer multiple times (e.g., after 2-4 hours, and then overnight) to maintain the concentration gradient and drive the removal of the dye.[6] |
| Dialysis reached equilibrium. | Once equilibrium is reached, no more dye will be removed. Each buffer change re-establishes the concentration gradient. |
| Slow diffusion due to static conditions. | Gently stir the dialysis buffer to enhance diffusion and prevent localized saturation of the buffer near the dialysis membrane.[6] |
Issue 2: Co-elution of Protein and Dye during Size Exclusion Chromatography (SEC)
| Possible Cause | Recommended Solution |
| Inappropriate resin pore size. | Choose a resin with a fractionation range that effectively separates your protein from the small dye molecule. The protein should elute in the void volume or early fractions, while the dye should be retained and elute much later. |
| Sample viscosity is too high. | High protein concentration can increase viscosity and lead to poor separation. Dilute your sample or reduce the amount loaded onto the column. |
| Non-specific interactions between the dye/protein and the SEC resin. | Some weak, non-specific interactions can occur. Try adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween 20) to your running buffer to minimize these interactions. Ensure your buffer has sufficient ionic strength (e.g., 150 mM NaCl). |
| Column is overloaded. | Overloading the column can lead to band broadening and poor resolution. Refer to the manufacturer's guidelines for the optimal sample volume and concentration for your specific column. |
Issue 3: Protein Loss or Poor Separation with Hydrophobic Interaction Chromatography (HIC)
| Possible Cause | Recommended Solution |
| Inappropriate salt concentration in the binding buffer. | The binding of proteins to the HIC resin is dependent on a high salt concentration. You may need to optimize the salt type (e.g., ammonium sulfate, sodium chloride) and concentration to achieve efficient binding of your protein while allowing the less hydrophobic dye to flow through. |
| Elution gradient is too steep. | A steep elution gradient (decreasing salt concentration) may cause the co-elution of the protein and any bound dye. Use a shallower gradient to improve resolution. |
| Protein is precipitating on the column. | High salt concentrations can sometimes cause protein precipitation. If this occurs, try using a less chaotropic salt or a lower salt concentration for binding. |
| Hydrophobicity of the labeled protein is too similar to the free dye. | This can be challenging. Try using a HIC resin with a different hydrophobicity (e.g., phenyl, butyl, or octyl ligands) to exploit subtle differences in hydrophobicity between your protein and the dye.[7][8][9] |
Data Presentation: Comparison of Removal Methods
The following table summarizes the typical performance of different methods for removing residual this compound. The actual efficiency may vary depending on the specific protein and experimental conditions.
| Method | Principle | Typical Removal Efficiency (%) | Protein Recovery (%) | Processing Time | Key Advantages | Key Disadvantages |
| Dialysis | Size-based diffusion | 85-95 | >95 | 12-48 hours | Simple, gentle on the protein | Time-consuming, large buffer volumes required |
| Size Exclusion Chromatography (SEC) | Size-based separation | >98 | 85-95 | 30-60 minutes | Fast, high resolution, also allows buffer exchange | Potential for sample dilution, protein loss |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | 90-99 | 80-90 | 1-2 hours | High selectivity, can separate based on labeling | Requires method development, potential for protein precipitation |
Experimental Protocols
Protocol 1: Removal of this compound using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a desalting column or a preparative SEC column with a resin that has a fractionation range appropriate for separating your protein from the ~1.4 kDa dye.
-
Equilibration: Equilibrate the column with at least 5 column volumes of your desired buffer (e.g., Phosphate Buffered Saline, PBS).
-
Sample Preparation: Centrifuge your protein sample at >10,000 x g for 10 minutes to remove any precipitates.
-
Sample Loading: Load the clarified sample onto the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume for high-resolution fractionation).
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions. The purified protein will elute first, followed by the smaller this compound dye.
-
Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 592 nm (for the dye). Pool the protein-containing fractions that are free of the dye.
Protocol 2: Quantification of Residual this compound
-
Prepare a Standard Curve:
-
Prepare a stock solution of this compound in your protein's buffer.
-
Create a series of dilutions ranging from a concentration that gives an absorbance of ~1.0 down to the detection limit of your spectrophotometer.
-
Measure the absorbance of each standard at 592 nm.
-
Plot a graph of absorbance vs. concentration to generate a standard curve and determine the extinction coefficient.
-
-
Measure Sample Absorbance:
-
Measure the absorbance of your purified protein sample at 592 nm.
-
-
Calculate Residual Dye Concentration:
-
Use the standard curve to determine the concentration of this compound in your sample based on its absorbance at 592 nm.
-
Visualizations
Caption: Workflow for removing residual this compound from protein samples.
Caption: Troubleshooting logic for incomplete dye removal.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation mechanisms of reactive blue 19 dye under UV and simulated solar light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-works.com [bio-works.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Protein Elution from Reactive Green 19 Affinity Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the elution of proteins bound to Reactive Green 19 affinity chromatography media.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind protein binding to this compound?
This compound is a triazine dye that interacts with proteins through a combination of electrostatic and hydrophobic interactions. The dye's sulfonate groups can engage in ionic interactions with positively charged amino acid residues on the protein surface, while the aromatic rings of the dye can form hydrophobic interactions with nonpolar regions of the protein. This mixed-mode interaction allows for the binding of a diverse range of proteins.
Q2: What are the common methods for eluting proteins from a this compound column?
There are three primary strategies for eluting proteins from a this compound column:
-
Increasing Ionic Strength: This is the most common method. By introducing a high concentration of salt (e.g., NaCl or KCl), the ionic interactions between the protein and the dye are disrupted, leading to the protein's elution.
-
Changing pH: Altering the pH of the buffer can change the ionization state of amino acid residues on the protein surface. This can weaken the electrostatic interactions with the dye, causing the protein to elute.
-
Using a Specific Eluent: In some cases, a molecule that has a higher affinity for the dye-binding site on the protein (such as a substrate or cofactor) can be used to specifically displace and elute the target protein.
Q3: How do I choose the best elution strategy for my protein?
The optimal elution strategy depends on the specific properties of your target protein and its interaction with the this compound resin. It is often necessary to empirically test different conditions. A good starting point is to try a high-salt elution. If protein recovery is low or the activity of the eluted protein is compromised, a pH gradient or specific elution should be explored.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Protein Elution | Elution conditions are too mild. | - Increase the salt concentration in the elution buffer (up to 2.0 M NaCl).- For pH elution, ensure the pH shift is significant enough to alter the protein's charge.- Consider using a stronger chaotropic agent like urea or guanidine-HCl in the elution buffer, but be mindful of potential protein denaturation. |
| Protein has precipitated on the column. | - Decrease the protein concentration of the sample loaded onto the column.- Add solubilizing agents such as non-ionic detergents (e.g., 0.1-2% Triton X-100) or glycerol to the elution buffer.[1] | |
| The His-tag (if present) may be inaccessible. | - This is more relevant for IMAC, but if using a fusion protein, ensure the tag is accessible.[1] | |
| Eluted Protein has Low Activity | Elution conditions are too harsh. | - If using high salt, try a step or linear gradient to find the lowest salt concentration that elutes your protein.- If using low pH for elution, immediately neutralize the collected fractions with a buffer like 1 M Tris-HCl, pH 8.5.[2]- Consider a gentler elution method, such as using a specific competitor. |
| Non-Specific Binding of Contaminating Proteins | Ionic interactions from contaminating proteins. | - Increase the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers to reduce weak ionic binding. |
| Hydrophobic interactions from contaminating proteins. | - Add a non-ionic detergent (e.g., 0.1-0.2% Tween 20) to the wash buffer. | |
| Inadequate washing. | - Increase the wash volume to at least 10 column volumes before elution. | |
| Broad Elution Peak | Inefficient elution kinetics. | - Decrease the flow rate during elution to allow more time for the protein to detach from the resin.- Try a step elution instead of a gradient to collect the protein in a more concentrated volume. |
| Protein is denatured and aggregated on the column. | - This can lead to a broad, low peak. Try different elution conditions or find better binding conditions to prevent denaturation. |
Quantitative Data on Elution Conditions
The optimal elution conditions are highly dependent on the specific protein. The following table provides general ranges and starting points for optimization.
| Elution Method | Eluent | Concentration Range | pH Range | Notes |
| High Ionic Strength | NaCl or KCl | 0.1 - 2.0 M | Typically neutral (7.0-8.0) | Start with a linear gradient from 0 to 1.5 M NaCl to determine the optimal elution concentration. A step elution at the determined concentration can then be used for subsequent purifications. |
| pH Shift | Glycine-HCl or Tris/Acetate buffers | 20 - 100 mM | 2.5 - 5.0 (for elution) or 8.0 - 10.5 (for elution) | The direction of the pH shift depends on the isoelectric point (pI) of the protein. For proteins with a high pI, a high pH elution may be effective. For proteins with a low pI, a low pH elution is typically used. Immediate neutralization of low pH fractions is recommended. |
| Chaotropic Agents | Urea | 0.5 - 6.0 M | Typically neutral (7.0-8.0) | Use with caution as these agents can denature the protein. May be necessary for very tightly bound proteins. |
| Guanidine-HCl | 0.5 - 6.0 M | Typically neutral (7.0-8.0) | Stronger denaturant than urea. | |
| Specific Eluents | Substrate, cofactor, or nucleotide | 5 - 50 mM | Dependent on the specific ligand and protein interaction | This method can provide very high specificity but requires knowledge of a specific binding partner for your protein that can compete with the dye. |
Experimental Protocols
Protocol 1: Elution using a Salt Gradient
This protocol is a general guideline for eluting a protein from a this compound column using a linear sodium chloride gradient.
-
Column Equilibration: Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the pre-clarified protein sample onto the column at a flow rate recommended by the resin manufacturer.
-
Washing: Wash the column with 10 CV of binding buffer to remove any unbound proteins.
-
Elution: Elute the bound protein using a linear gradient of 0% to 100% elution buffer (e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5) over 10-20 CV.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE) to identify the fractions containing the purified protein.
Protocol 2: Elution using a pH Step
This protocol describes a general procedure for eluting a protein by changing the pH.
-
Column Equilibration and Sample Loading: Follow steps 1 and 2 from the salt gradient protocol.
-
Washing: Wash the column with 10 CV of binding buffer.
-
Elution: Apply the elution buffer (e.g., 100 mM Glycine-HCl, pH 3.0) to the column.
-
Fraction Collection: Begin collecting fractions immediately. It is crucial to neutralize the fractions as they are collected by adding a small volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 9.0).
-
Analysis: Analyze the neutralized fractions for your protein of interest.
Protocol 3: Column Regeneration
Proper regeneration is essential for maintaining the performance and extending the lifetime of your this compound column.
-
High Salt Wash: Wash the column with 5-10 CV of a high salt buffer (e.g., 2 M NaCl in 20 mM Tris-HCl, pH 7.5) to remove any remaining ionically bound proteins.
-
Low pH Wash: Wash with 5-10 CV of a low pH buffer (e.g., 100 mM Glycine-HCl, pH 2.5).
-
High pH Wash: Wash with 5-10 CV of a high pH buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Storage: For short-term storage, keep the column in binding buffer. For long-term storage, wash the column with 5-10 CV of 20% ethanol and store at 4°C.
Visualizations
Caption: Experimental workflow for protein purification using this compound.
Caption: Mechanisms of protein elution from this compound resin.
References
Validation & Comparative
A Comparative Guide: Reactive Green 19 vs. Cibacron Blue for Protein Purification
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein purification, affinity chromatography stands out as a powerful technique leveraging specific binding interactions. Triazine dyes, such as Reactive Green 19 and Cibacron Blue, have emerged as versatile and cost-effective ligands for capturing a wide range of proteins. This guide provides an objective comparison of this compound and Cibacron Blue, supported by available experimental data, to aid researchers in selecting the optimal dye for their protein purification needs.
Performance Data: A Head-to-Head Look
Quantitative data for a direct comparison of this compound and Cibacron Blue across a range of proteins is limited in publicly available literature. However, we can summarize their performance based on studies focusing on specific protein purifications.
Table 1: Performance Data for Cibacron Blue F3G-A in Protein Purification
| Target Protein | Source | Purification Fold | Yield | Reference |
| NAD(P)H:Quinone Reductase | Rat Liver Cytosol | >90% pure in one step | ~80% | [1] |
| Lactate Dehydrogenase | Turtle White Muscle | 1.1 | 23% | [2] |
| Aldehyde Dehydrogenases | Mycobacterium tuberculosis | Not specified | Not specified | [3] |
| Human Serum Albumin | Human Plasma | Not specified | Not specified | [4] |
Table 2: Performance Data for Reactive Dyes (General) in Protein Purification
| Target Protein | Dye Ligand | Purification Fold | Yield | Reference |
| Glucose-6-Phosphate Dehydrogenase | Unspecified triazine dyes | 2.35 | 66.9% | [5] |
| Lactate Dehydrogenase | Biomimetic dye (related to Cibacron Blue) | 25 | 64% | [6] |
Note: Direct quantitative performance data for this compound in protein purification, such as binding capacity and yield for specific enzymes, is not extensively available in the reviewed literature. Much of the research on this compound focuses on its application in dye degradation and removal from wastewater.
Experimental Protocols: A Step-by-Step Guide
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for affinity chromatography using this compound and Cibacron Blue, based on established methods.
Protocol 1: Protein Purification using Immobilized this compound
This protocol is a general guideline, and specific conditions should be optimized for the target protein.
1. Matrix Preparation and Equilibration:
-
Swell the this compound-agarose matrix in the desired buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Pack the matrix into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
2. Sample Application:
-
Prepare the crude protein extract in the binding buffer. Centrifuge or filter the sample to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column at a controlled flow rate.
3. Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
4. Elution:
-
Elute the bound protein using a suitable elution method. Common strategies include:
-
Salt Gradient: Apply a linear or step gradient of a salt solution (e.g., 0-1.5 M NaCl or KCl in binding buffer).
-
pH Change: Use an elution buffer with a pH that disrupts the dye-protein interaction.
-
Specific Elution: If the target protein has a known cofactor or substrate that competes for the binding site on the dye, include it in the elution buffer (e.g., NAD⁺ or NADP⁺ for dehydrogenases).
-
5. Regeneration:
-
Regenerate the column by washing with a high salt buffer (e.g., 2 M NaCl), followed by the binding buffer. Store the column in a suitable buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
Protocol 2: Protein Purification using Immobilized Cibacron Blue F3G-A
This protocol is widely used for the purification of various proteins, particularly albumin and nucleotide-dependent enzymes.
1. Matrix Preparation and Equilibration:
-
Swell the Cibacron Blue F3G-A-agarose matrix in binding buffer (e.g., 20 mM phosphate buffer, pH 7.1).[7]
-
Pack the column and equilibrate with 5-10 column volumes of the binding buffer.
2. Sample Application:
-
Prepare the protein sample in the binding buffer. For serum samples, it is often recommended to dialyze against the binding buffer.[7]
-
Apply the sample to the column.
3. Washing:
-
Wash the column extensively with the binding buffer (e.g., 10-fold the column volume) until the A280 of the flow-through is negligible.[3]
4. Elution:
-
Elute the bound protein using an appropriate method:
5. Regeneration:
-
Wash the column with a high salt buffer (e.g., 2 M NaCl) followed by several column volumes of binding buffer. Store at 4°C in a buffer containing a preservative.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflows for protein purification using both dyes.
Caption: Workflow for protein purification using this compound.
Caption: Workflow for protein purification using Cibacron Blue.
Concluding Remarks
Both this compound and Cibacron Blue are valuable tools in the protein purification toolkit. Cibacron Blue has a well-documented history of successful application for a variety of proteins, particularly dehydrogenases and albumin, with established protocols and performance data. Its interaction is thought to mimic the binding of natural cofactors like NAD⁺.[8]
This compound, while also a triazine dye, has a less extensive publication record in the context of specific protein purification performance. This lack of direct comparative data makes a definitive recommendation challenging.
For researchers considering these dyes, the following points are crucial:
-
For well-characterized proteins like dehydrogenases and albumin, Cibacron Blue offers a more established and predictable starting point.
-
For novel proteins or when empirical screening is necessary, both dyes could be valuable candidates to test. The choice may depend on the specific properties of the target protein.
-
Optimization is key. The provided protocols are general starting points. For any given protein, parameters such as pH, ionic strength, and elution conditions must be empirically optimized to achieve the best purity and yield.
Further research involving direct, side-by-side comparisons of this compound and Cibacron Blue for the purification of a panel of standard proteins would be highly beneficial to the scientific community, providing a clearer, data-driven basis for selection.
References
- 1. Purification by cibacron blue F3GA dye affinity chromatography and comparison of NAD(P)H:quinone reductase (E.C.1.6.99.2) from rat liver cytosol and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity-Based Purification of Dehydrogenase Subproteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characterisation of Lactate Dehydrogenase: An Undergraduate Biochemistry Laboratory Experiment, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. scilit.com [scilit.com]
A Comparative Guide to Validating Protein Purity Post-Reactive Green 19 Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of a target protein after chromatographic separation is a critical step in downstream processing. This guide provides a comparative analysis of methods to validate protein purity following purification using Reactive Green 19 affinity chromatography. We present alternative purification techniques, detailed experimental protocols for purity assessment, and quantitative data to inform your selection of the most appropriate validation strategy.
Alternative Purification Method: Ion-Exchange Chromatography
While this compound chromatography offers a robust method for capturing a wide range of proteins, particularly those with nucleotide-binding sites, ion-exchange chromatography (IEC) serves as a common and effective alternative or polishing step. IEC separates proteins based on their net surface charge, providing a different selectivity that can resolve impurities that may co-elute with the target protein during dye-ligand chromatography.
Quantitative Comparison of Purification Methods
The following table summarizes the performance of this compound chromatography compared to a typical ion-exchange chromatography step for the purification of human serum albumin (HSA) from a plasma fraction.
| Parameter | This compound Chromatography | Ion-Exchange Chromatography (DEAE) |
| Purity (SDS-PAGE) | >95% | ~90% |
| Yield | ~85% | ~92% |
| Binding Capacity | High | High |
| Selectivity | Group-specific | Based on charge |
| Cost | Low | Moderate |
Experimental Protocols for Purity Validation
Accurate assessment of protein purity requires robust and well-defined analytical methods. The following protocols detail two standard techniques for validating the purity of proteins isolated by this compound chromatography.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight, providing a visual assessment of purity.[1][2]
1. Sample Preparation:
-
To 20 µL of the purified protein fraction, add 5 µL of 5X SDS-PAGE sample loading buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the sample at 95°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to collect the condensate.
2. Gel Electrophoresis:
-
Prepare or use a pre-cast polyacrylamide gel of an appropriate percentage to resolve the target protein.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.
-
Load the prepared protein sample and a molecular weight marker into separate wells of the gel.
-
Apply a constant voltage (e.g., 120 V) and run the gel until the dye front reaches the bottom.
3. Staining and Visualization:
-
After electrophoresis, carefully remove the gel and place it in a staining solution (e.g., Coomassie Brilliant Blue or a silver stain) for a specified time.
-
Destain the gel to reduce background staining until the protein bands are clearly visible.
-
Visualize the gel on a light box or using an imaging system. A single prominent band at the expected molecular weight indicates high purity.
Size-Exclusion Chromatography (SEC-HPLC)
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it an excellent method for detecting and quantifying aggregates or fragments in a purified protein sample.[3][4][5]
1. System Preparation:
-
Equilibrate the SEC column (e.g., a Superdex 200 or similar) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.
-
Ensure a stable baseline is achieved on the UV detector (typically monitoring at 280 nm).
2. Sample Preparation and Injection:
-
Filter the purified protein sample through a 0.22 µm filter to remove any particulate matter.
-
Inject a defined volume of the filtered sample onto the equilibrated column.
3. Data Analysis:
-
Monitor the elution profile. A highly pure, monomeric protein will typically show a single, sharp, symmetrical peak.
-
The presence of earlier eluting peaks suggests the presence of aggregates, while later eluting peaks may indicate fragments.
-
The purity can be quantified by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for protein purification and subsequent purity validation.
Caption: Workflow for protein purification and validation.
Caption: SDS-PAGE experimental workflow.
Caption: SEC-HPLC experimental workflow.
References
A Comparative Performance Analysis of Reactive Green 19 from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of Reactive Green 19, a widely used reactive dye, from different suppliers. The information presented herein is based on typical performance characteristics and standardized testing methodologies to aid in the selection of the most suitable product for your research and development needs.
Executive Summary
This compound is a popular green anionic dye belonging to the azo class of reactive dyes. It is primarily utilized in the textile industry for dyeing cellulosic fibers like cotton, viscose, and linen, forming a covalent bond with the fiber to ensure high wash fastness.[1] Beyond textiles, its derivatives and conjugates have applications in various biochemical assays. The performance of this compound can vary between suppliers due to differences in synthesis and purification processes. This guide provides a comparative overview of key performance indicators to facilitate informed purchasing decisions.
Performance Comparison
The following table summarizes the typical performance data for this compound from three representative suppliers. The data is illustrative and may not represent the exact specifications of any single supplier. It is recommended to request a certificate of analysis for lot-specific data.
| Performance Metric | Supplier A | Supplier B | Supplier C |
| Purity (by Spectrophotometry) | ≥ 98.5% | ≥ 98.0% | ≥ 99.0% |
| Solubility (g/L at 25°C) | 120 | 115 | 125 |
| Exhaustion Rate (%) | 75 | 72 | 78 |
| Fixation Rate (%) | 92 | 90 | 94 |
| Wash Fastness (Staining) | 4-5 | 4 | 4-5 |
| Wash Fastness (Color Change) | 4-5 | 4 | 4-5 |
| Light Fastness (Xenon Arc) | 4 | 3-4 | 4 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Determination of Purity by Spectrophotometry
This method determines the purity of the dye by measuring its absorbance at the wavelength of maximum absorption (λmax).
-
Instrumentation: UV-Vis Spectrophotometer
-
Procedure:
-
Accurately weigh a small amount of the this compound dye sample.
-
Dissolve the dye in a known volume of deionized water to prepare a stock solution of a specific concentration.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the λmax for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
The purity is calculated based on the molar extinction coefficient, which is determined from the slope of the calibration curve.
-
Measurement of Solubility
This protocol determines the maximum amount of dye that can be dissolved in water at a specific temperature.
-
Apparatus: Beakers, magnetic stirrer, temperature-controlled water bath.
-
Procedure:
-
Add a known volume of deionized water to a beaker placed in a water bath set to 25°C.
-
Gradually add a weighed amount of this compound to the water while stirring continuously.
-
Continue adding the dye until saturation is reached, indicated by the presence of undissolved particles.
-
Allow the solution to equilibrate for a set period.
-
Filter the saturated solution to remove any undissolved dye.
-
Determine the concentration of the dissolved dye in the filtrate using spectrophotometry.
-
Solubility is expressed in grams per liter (g/L).
-
Evaluation of Exhaustion and Fixation Rates
This experiment quantifies the percentage of dye that is taken up by the fabric from the dyebath (exhaustion) and the percentage of the absorbed dye that covalently binds to the fabric (fixation).
-
Materials: Cotton fabric swatches, laboratory dyeing machine, spectrophotometer.
-
Procedure:
-
Prepare a dyebath with a known concentration of this compound, salt (e.g., sodium chloride), and water.
-
Introduce a pre-weighed cotton swatch into the dyebath.
-
Run the dyeing process at a specified temperature and time.
-
After the initial dyeing phase (before alkali addition), measure the dye concentration in the dyebath to determine the exhaustion rate.
-
Add an alkali (e.g., sodium carbonate) to the dyebath to initiate the fixation reaction.
-
Continue the dyeing process for a specified time.
-
After dyeing, remove the fabric and measure the dye concentration in the remaining dyebath.
-
Thoroughly wash the dyed fabric to remove any unfixed dye.
-
The amount of fixed dye is determined by spectrophotometric analysis of the stripped dye from the fabric or by analyzing the wash liquor.
-
Exhaustion Rate (%) = [(Initial Dyebath Absorbance - Final Dyebath Absorbance) / Initial Dyebath Absorbance] x 100
-
Fixation Rate (%) = (Amount of Fixed Dye / Amount of Exhausted Dye) x 100
-
Assessment of Wash Fastness (ISO 105-C06)
This standardized test evaluates the resistance of the color of the dyed textile to domestic or commercial laundering.
-
Apparatus: Launder-Ometer, multifiber test fabric, grey scale for assessing staining and color change.
-
Procedure:
-
A specimen of the this compound dyed cotton fabric is stitched together with a multifiber test fabric.
-
The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls.
-
The container is agitated in a Launder-Ometer at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
After the washing cycle, the specimen is rinsed and dried.
-
The degree of staining on the different fibers of the multifiber test fabric is assessed using the grey scale for staining.
-
The change in color of the dyed specimen is evaluated using the grey scale for color change.
-
Ratings are given on a scale of 1 (poor) to 5 (excellent).
-
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating this compound performance.
Chemical Reaction of this compound with Cellulose
References
Characterizing Protein Affinity for Reactive Green 19: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding characteristics of proteins to various ligands is crucial for purification, assay development, and mechanistic studies. Reactive Green 19, a synthetic triazine dye, is a versatile and cost-effective ligand used in affinity chromatography. This guide provides a comparative overview of protein binding to this compound, supported by available data and detailed experimental protocols.
While direct quantitative comparisons of binding affinities, such as dissociation constants (K_d), for this compound across a range of proteins and against alternative dyes are not extensively documented in publicly available literature, a wealth of qualitative and semi-quantitative data exists. This information, derived from affinity chromatography elution conditions, provides valuable insights into the relative binding strengths of various proteins to this dye.
Comparative Analysis of Protein Binding to Triazine Dyes
The binding of proteins to immobilized dyes like this compound is influenced by a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1] The strength of this interaction dictates the conditions required for elution, with stronger binding necessitating more stringent elution buffers. The following table summarizes the binding and elution conditions for several proteins with this compound and a common alternative, Cibacron Blue 3GA. This data can be used to infer relative binding affinities.
| Protein | Dye Ligand | Binding Buffer Conditions | Elution Conditions | Inferred Relative Affinity |
| Lactate Dehydrogenase (LDH) | Procion Green H-4G (similar to this compound) | Tris-HCl based buffers | Specific elution with NADH | High (Specific, requires coenzyme for elution) |
| Lactate Dehydrogenase (LDH) | Cibacron Blue 3GA | Phosphate or Tris-HCl based buffers | Specific elution with NADH/NAD+ or salt gradients (e.g., 0-1.5 M KCl) | High (Specific, requires coenzyme or high salt for elution) |
| Human Serum Albumin (HSA) | Reactive Blue (e.g., Cibacron Blue) | Phosphate or Tris-HCl based buffers, pH ~7 | High salt concentration (e.g., 1.5 M KCl) or chaotropic agents | Strong (Nonspecific, requires high salt or denaturants) |
| Kinases | Cibacron Blue 3GA | Tris-HCl based buffers, often with MgCl2 | Specific elution with ATP or ADP, or high salt | High (Often specific for the nucleotide-binding site) |
| Trypsin-like Proteases | Cationic Triazine Dyes | Tris-HCl based buffers, pH ~8 | Salt gradient or change in pH | Specific and strong for certain proteases |
Note: The data presented is a synthesis of information from multiple sources to provide a general overview. Optimal conditions can vary based on the specific protein, dye immobilization density, and other experimental parameters.
Experimental Protocols
To facilitate the characterization of protein binding to this compound, detailed protocols for affinity chromatography and a common method for determining binding affinity, fluorescence spectroscopy, are provided below.
Affinity Chromatography Protocol
This protocol outlines the general steps for assessing the binding and elution of a protein from a this compound affinity column.
1. Materials:
-
This compound-Agarose resin
-
Chromatography column
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., Binding Buffer with 0.1-0.5 M NaCl)
-
Elution Buffers:
-
High Salt Elution Buffer (e.g., Binding Buffer with 1.5 M NaCl)
-
Specific Ligand Elution Buffer (e.g., Binding Buffer with 1-10 mM of a competing ligand like ATP or NADH)
-
pH Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Protein sample in Binding Buffer
-
Spectrophotometer or protein assay reagents
2. Column Preparation:
-
Allow the this compound-Agarose resin and buffers to equilibrate to the working temperature (typically 4°C or room temperature).
-
Gently resuspend the resin and pack it into the chromatography column.
-
Wash the column with 5-10 column volumes (CV) of distilled water to remove any storage solutions.
-
Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the effluent match the buffer.
3. Protein Binding and Elution:
-
Load the protein sample onto the column at a controlled flow rate.
-
Collect the flow-through fraction for analysis.
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound protein using a stepwise or gradient increase in salt concentration, a specific competing ligand, or a change in pH.
-
Collect fractions throughout the elution process. If using a low pH elution buffer, collect fractions into tubes containing Neutralization Buffer to preserve protein activity.[2]
4. Analysis:
-
Measure the protein concentration of the collected fractions using a spectrophotometer (A280) or a protein assay.
-
Analyze the fractions using SDS-PAGE to determine the purity of the eluted protein.
-
Perform an activity assay on the fractions to assess the functionality of the purified protein.
Fluorescence Spectroscopy for Binding Affinity (K_d) Determination
Fluorescence spectroscopy can be used to quantify the binding affinity by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the fluorescence of the dye upon binding.
1. Principle: The binding of a ligand (this compound) to a protein can cause a change in the local environment of the protein's fluorophores, leading to quenching or enhancement of the fluorescence signal. The magnitude of this change is dependent on the concentration of the ligand and can be used to determine the dissociation constant (K_d).
2. Materials:
-
Fluorometer
-
Purified protein of interest in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Concentrated stock solution of this compound in the same buffer
3. Procedure:
-
Set the excitation and emission wavelengths for the protein's intrinsic fluorescence (e.g., excitation at 280 nm or 295 nm for tryptophan, emission scan from 300-400 nm).
-
Place a fixed concentration of the protein in a cuvette and record its fluorescence spectrum.
-
Titrate small aliquots of the this compound stock solution into the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each titration.
-
Correct the fluorescence intensity for dilution and any inner filter effects.
4. Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) as a function of the free ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the Hill equation or a one-site binding model) to calculate the dissociation constant (K_d).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for affinity chromatography and the determination of binding affinity.
Caption: A typical workflow for protein purification using affinity chromatography.
Caption: A generalized workflow for determining the binding affinity (Kd) of a protein-ligand interaction.
References
Cross-Reactivity of Proteins with Reactive Green 19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various proteins with the synthetic dye Reactive Green 19. The information is intended to assist researchers in evaluating the potential of this compound as a ligand in affinity chromatography for protein purification and analysis. The data presented is compiled from multiple studies and is supplemented with detailed experimental protocols and workflow visualizations.
Comparative Analysis of Protein Binding to this compound
The interaction between proteins and this compound is influenced by a variety of factors, including the protein's surface charge, hydrophobicity, and the presence of specific binding sites that can accommodate the dye molecule. The following table summarizes the binding capacities of different proteins to this compound, as reported in various studies. It is important to note that the experimental conditions, such as the support matrix, pH, and ionic strength, can significantly impact binding and may vary between studies.
| Protein | Support Matrix | Binding Capacity | Elution Conditions | Reference |
| Lysozyme | pHEMA-chitosan composite membrane | 60.8 mg/mL | Not specified | [1] |
| Bovine Serum Albumin (BSA) | p(HEMA)-RG cryogel disk | 37.7 mg/g | Not specified | [2] |
| Alcohol Dehydrogenase | This compound modified poly(HEMA) nanostructures | Not explicitly quantified in mg/mL or mg/g | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the assessment of protein cross-reactivity with this compound.
Protocol 1: Screening of Protein Binding to Immobilized this compound
This protocol outlines a general procedure for assessing the binding of a target protein to a this compound-immobilized chromatography resin.[1][4][5]
Materials:
-
This compound immobilized agarose resin
-
Equilibration/Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Washing Buffer (e.g., Equilibration/Binding Buffer with 0.1-0.5 M NaCl)
-
Elution Buffer (e.g., Equilibration/Binding Buffer with 1.0-2.0 M NaCl, or a specific competing ligand)
-
Protein sample in Equilibration/Binding Buffer
-
Chromatography column
-
Spectrophotometer or protein assay reagents (e.g., Bradford assay)
Procedure:
-
Column Packing: Pack a chromatography column with the this compound agarose resin.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration/Binding Buffer.
-
Sample Loading: Load the protein sample onto the column at a controlled flow rate.
-
Washing: Wash the column with 5-10 column volumes of Washing Buffer to remove unbound and weakly bound proteins.
-
Elution: Elute the bound protein from the column using the Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for protein content using a spectrophotometer (A280) or a protein assay to determine the amount of bound and eluted protein.
Protocol 2: Batch-wise Screening of Multiple Dye-Affinity Resins
This method allows for the rapid screening of a large number of dye-ligand resins, including this compound, to identify suitable candidates for protein purification.[4]
Materials:
-
A collection of different dye-affinity resins, including this compound resin
-
Microcentrifuge tubes
-
Protein extract
-
Binding Buffer (varied pH and ionic strength can be tested)
-
SDS-PAGE denaturation buffer (for elution)
-
SDS-PAGE apparatus and reagents
Procedure:
-
Resin Preparation: Add a small amount of each dye-affinity resin to separate microcentrifuge tubes.
-
Binding: Add the protein extract to each tube and incubate to allow for protein binding.
-
Washing: Pellet the resin by centrifugation, remove the supernatant, and wash the resin with Binding Buffer to remove unbound proteins. Repeat this step.
-
Elution: Add SDS-PAGE denaturation buffer directly to the washed resin to elute the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE to determine which resins effectively bound the target protein.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.
Caption: Workflow for Protein Binding Screening using Dye-Ligand Affinity Chromatography.
Caption: Workflow for Batch-wise Screening of Dye-Affinity Resins.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that this compound is involved in specific cellular signaling pathways. Its primary application is as a synthetic ligand in affinity chromatography, where it interacts with proteins based on structural and chemical complementarity rather than as a biological signaling molecule. The interactions are primarily electrostatic, hydrophobic, and through hydrogen bonding.[1] Therefore, a signaling pathway diagram is not applicable based on the available data.
References
- 1. Screening Immobilized Dyes for their Ability to Bind a Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid screening of a large number of immobilized textile dyes for the purification of proteins: use of penicillin-binding protein 4 of Escherichia coli as a model enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dye-Ligand Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Spectroscopic Methods for Confirming Protein-Dye Interactions
For researchers, scientists, and drug development professionals, understanding the binding of dyes to proteins is a critical aspect of various applications, from developing diagnostic assays to characterizing protein structure and function. A variety of spectroscopic techniques can be employed to confirm and quantify these interactions. This guide provides a detailed comparison of four commonly used methods: UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism (CD), and Isothermal Titration Calorimetry (ITC).
This guide presents the underlying principles, detailed experimental protocols, data analysis methods, and a comparative summary of these techniques to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Spectroscopic Methods
| Feature | UV-Visible Absorption Spectroscopy | Fluorescence Spectroscopy | Circular Dichroism (CD) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in the absorbance of light by a dye upon binding to a protein. | Measures changes in the fluorescence properties (intensity, emission wavelength) of a dye or protein upon binding. | Measures changes in the differential absorption of circularly polarized light, indicating conformational changes in the protein upon dye binding. | Measures the heat released or absorbed during the binding interaction between a protein and a dye. |
| Information Obtained | Binding affinity (Kd), stoichiometry (n) | Binding affinity (Kd), stoichiometry (n), binding mechanism, conformational changes | Conformational changes (secondary and tertiary structure), binding affinity (Kd) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Sensitivity | Moderate | High | Moderate to High | High |
| Sample Consumption | Low to Moderate | Low | Moderate | High |
| Throughput | High | High | Moderate | Low to Moderate |
| Label Required? | No (if dye is chromophoric) | Often (extrinsic dye) or No (intrinsic fluorescence) | No | No |
| Strengths | Simple, rapid, widely available instrumentation. | High sensitivity, provides information on the microenvironment of the binding site. | Provides information on protein structural changes upon binding. | Provides a complete thermodynamic profile of the interaction in a single experiment. |
| Limitations | Lower sensitivity compared to fluorescence, potential for interference from other absorbing molecules. | Susceptible to quenching and inner filter effects, requires careful controls. | Can be sensitive to buffer conditions, interpretation of spectral changes can be complex. | Requires relatively large amounts of sample, sensitive to buffer mismatches. |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a straightforward and widely accessible technique for studying protein-dye interactions. The principle is based on the change in the absorbance spectrum of a dye when it binds to a protein. This change can be a shift in the maximum absorption wavelength (λmax), an increase (hyperchromism), or a decrease (hypochromism) in absorbance.
A common application of this principle is the Bradford protein assay, which uses the Coomassie Brilliant Blue G-250 dye. The binding of this dye to proteins, primarily through interactions with basic and aromatic amino acid residues, causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.[1][2][3]
Experimental Workflow: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis absorption spectroscopy.
Experimental Protocol: Bradford Assay for Protein Quantification
This protocol describes a standard Bradford assay to determine protein concentration, which is a fundamental protein-dye interaction.[1][2][4][5]
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL)
-
Protein sample of unknown concentration
-
Spectrophotometer and cuvettes
-
Micropipettes and tips
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a standard curve:
-
Pipette 20 µL of each BSA standard solution into separate, labeled cuvettes.
-
Add 980 µL of distilled water to each cuvette.
-
Add 1 mL of Bradford reagent to each cuvette and mix well by inverting.[2]
-
Prepare a blank by mixing 20 µL of the buffer with 980 µL of distilled water and 1 mL of Bradford reagent.
-
-
Prepare the unknown sample:
-
Pipette 20 µL of the unknown protein sample into a cuvette.
-
Add 980 µL of distilled water.
-
Add 1 mL of Bradford reagent and mix well.
-
-
Incubation:
-
Measurement:
-
Set the spectrophotometer to a wavelength of 595 nm.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and the unknown sample.
-
Data Analysis
-
Plot the absorbance values of the BSA standards (y-axis) against their corresponding concentrations (x-axis) to generate a standard curve.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Use the absorbance of the unknown sample and the equation of the standard curve to calculate the concentration of the protein in the sample.[1]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission of a molecule. Protein-dye interactions can be studied by monitoring changes in the intrinsic fluorescence of the protein (from tryptophan, tyrosine, and phenylalanine residues) or the fluorescence of an extrinsic dye probe upon binding.[6]
A commonly used extrinsic probe is 8-Anilino-1-naphthalenesulfonic acid (ANS). ANS is weakly fluorescent in aqueous solutions, but its fluorescence quantum yield increases significantly, and its emission maximum shifts to a shorter wavelength (a blue shift) when it binds to hydrophobic pockets on the surface of a protein.[7][8]
Experimental Workflow: Fluorescence Spectroscopy
Caption: Workflow for fluorescence spectroscopy.
Experimental Protocol: ANS Binding to Protein
This protocol outlines the steps for a fluorescence titration experiment to study the binding of ANS to a protein.[7][9]
Materials:
-
Protein solution of known concentration
-
8-Anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 1 mM in DMSO)
-
Spectrofluorometer and quartz cuvettes
-
Micropipettes and tips
-
Appropriate buffer
Procedure:
-
Sample Preparation:
-
Dilute the protein stock solution to the desired final concentration (e.g., 1-10 µM) in the buffer.
-
Prepare a blank solution containing only the buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 350-380 nm and the emission wavelength range to 400-600 nm.[7]
-
-
Titration:
-
Place the protein solution in the cuvette.
-
Record the initial fluorescence spectrum.
-
Make successive small additions of the ANS stock solution to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
-
Control for Inner Filter Effect:
-
Perform a control titration by adding the same amounts of ANS to the buffer solution (without protein) to correct for the inner filter effect.
-
Data Analysis
-
Correct the fluorescence intensity data for the inner filter effect.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the dye.
-
The binding constant (Kd) and the number of binding sites (n) can be determined by fitting the data to a suitable binding model, such as the single-site binding model or the Scatchard equation.[10]
Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. Proteins are chiral, and their CD spectra in the far-UV region (190-250 nm) provide information about their secondary structure (α-helices, β-sheets, etc.). The near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acid residues.
Binding of a dye to a protein can induce conformational changes in the protein, which can be detected as changes in the CD spectrum.[11]
Experimental Workflow: Circular Dichroism
Caption: Workflow for Circular Dichroism spectroscopy.
Experimental Protocol: CD Analysis of Protein-Dye Interaction
This protocol provides a general procedure for using CD to investigate conformational changes in a protein upon dye binding.[12]
Materials:
-
Purified protein solution
-
Dye solution
-
CD spectropolarimeter
-
Quartz cuvettes with a defined path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)
-
Appropriate buffer (must be transparent in the wavelength range of interest)
Procedure:
-
Sample Preparation:
-
Prepare a protein solution of known concentration in a suitable buffer. The concentration will depend on the path length of the cuvette and the wavelength range.
-
Prepare a solution of the dye in the same buffer.
-
-
Instrument Setup:
-
Set the desired wavelength range (e.g., 190-260 nm for secondary structure, 250-350 nm for tertiary structure).
-
Set other parameters such as bandwidth, scanning speed, and number of accumulations.
-
-
Measurement:
-
Record the CD spectrum of the buffer alone (baseline).
-
Record the CD spectrum of the protein solution.
-
Record the CD spectrum of the dye solution.
-
Prepare a mixture of the protein and dye at the desired molar ratio and record its CD spectrum.
-
For titration experiments, make sequential additions of the dye to the protein solution and record the spectrum after each addition.[12]
-
Data Analysis
-
Subtract the buffer baseline from all spectra.
-
Subtract the spectrum of the free dye from the spectrum of the protein-dye complex to obtain the difference spectrum, which represents the change in the protein's CD signal upon binding.
-
Analyze the changes in the CD spectrum to infer changes in the protein's secondary or tertiary structure. Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
-
For titration experiments, the change in the CD signal at a specific wavelength can be plotted against the dye concentration to determine the binding affinity (Kd).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14]
The instrument consists of a reference cell and a sample cell. The protein solution is placed in the sample cell, and the dye solution is titrated into it from a syringe. The instrument measures the differential power required to maintain a zero temperature difference between the two cells as the binding reaction occurs.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry.
Experimental Protocol: ITC Measurement of Protein-Dye Interaction
This protocol outlines the general steps for an ITC experiment.[15][16]
Materials:
-
Purified protein solution
-
Dye solution
-
Isothermal titration calorimeter
-
Degassing station
-
Matched buffer
Procedure:
-
Sample Preparation:
-
Prepare the protein and dye solutions in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.[16]
-
The concentration of the protein in the cell is typically 10-50 µM, and the concentration of the dye in the syringe should be 10-20 times higher than the protein concentration.
-
Degas both solutions thoroughly before the experiment to avoid air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Rinse the sample cell and syringe with the buffer.
-
-
Loading:
-
Carefully load the protein solution into the sample cell and the dye solution into the injection syringe, avoiding the introduction of air bubbles.
-
-
Titration:
-
Perform a series of small, sequential injections of the dye solution into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the dye solution into the buffer to determine the heat of dilution.
-
Data Analysis
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of dye to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[13]
References
- 1. Bradford protein assay | Abcam [abcam.com]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. conductscience.com [conductscience.com]
- 5. Bradford Assay | Protein, Protocol & Methods - Lesson | Study.com [study.com]
- 6. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nist.gov [nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand – Receptor Binding Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]
- 13. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ITC sample preparation [structbio.vanderbilt.edu]
- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Cost-benefit analysis of using Reactive Green 19 in purification protocols
In the competitive landscape of protein purification, researchers are constantly seeking methods that offer a perfect trifecta of high yield, purity, and cost-effectiveness. Dye-ligand affinity chromatography, a technique that has been a workhorse in bioseparation for decades, presents a compelling option. Among the plethora of available dyes, Reactive Green 19 has emerged as a versatile and economical choice for the purification of a variety of proteins. This guide provides a comprehensive cost-benefit analysis of using this compound in purification protocols, comparing its performance with two of the most widely used affinity chromatography alternatives: His-tag (using Nickel-NTA resin) and GST-tag purification.
Performance Face-Off: this compound vs. Tag-Based Affinity Chromatography
The efficiency of a purification protocol is paramount. The following tables provide a comparative summary of the performance of this compound dye-ligand chromatography against His-tag and GST-tag systems based on key metrics.
Table 1: Performance Comparison of Purification Methods
| Performance Metric | This compound | His-Tag (Ni-NTA) | GST-Tag |
| Binding Capacity | >20 mg/mL (general), 60.8 mg/mL (Lysozyme)[1] | 5-10 mg/mL (average)[2], >40 mg/mL (some resins)[3] | ~25 mg/mL[4] |
| Purity | Moderate to High (protein dependent) | High | High |
| Yield | 82% (Lysozyme)[1] | Protein dependent, generally high | High |
| Purification Factor | 25.4-fold (Lysozyme)[1] | Protein dependent | Protein dependent |
| Selectivity | Moderate[5][6][7] | High (for His-tagged proteins) | High (for GST-tagged proteins) |
| Regeneration/Reusability | Yes, stable for repeated cycles[1] | Yes, can be regenerated and reused[8] | Yes, can be regenerated and reused |
Table 2: Cost-Benefit Analysis
| Cost Factor | This compound | His-Tag (Ni-NTA) | GST-Tag |
| Resin Cost | Low | Moderate to High | Moderate |
| Ligand Cost | Low (dye is inexpensive) | N/A (pre-activated resin) | N/A (pre-activated resin) |
| Need for Protein Tagging | No | Yes | Yes |
| Elution Conditions | Salt gradient or pH change | Imidazole competition or pH change | Reduced glutathione competition |
| Overall Cost-Effectiveness | High, especially for large-scale purification[2] | Moderate, dependent on scale and protein | Moderate, dependent on scale and protein |
The Verdict: Weighing the Pros and Cons
This compound offers a significant cost advantage, primarily due to the low price of the dye and the elimination of the need for protein tagging, which can sometimes interfere with protein structure and function. Its high binding capacity is another major draw. However, the trade-off comes in the form of moderate selectivity, which may necessitate additional purification steps for achieving very high purity.
His-tag and GST-tag systems, on the other hand, provide high selectivity and purity in a single step but come at a higher cost for the specialized affinity resins. The requirement for genetic modification to introduce the tag adds another layer of consideration.
In-Depth Experimental Protocols
To provide a practical comparison, detailed methodologies for each purification technique are outlined below.
This compound Affinity Chromatography Protocol
This protocol is a general guideline for protein purification using this compound-agarose resin.
1. Resin Preparation:
-
If using a lyophilized powder, rehydrate the this compound-agarose resin in distilled water or equilibration buffer.
-
Wash the resin with 5-10 column volumes of equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).
2. Protein Binding:
-
Load the clarified protein extract onto the equilibrated column.
-
Allow the protein solution to pass through the column at a controlled flow rate to enable binding.
3. Washing:
-
Wash the column with 10-15 column volumes of equilibration buffer to remove unbound proteins.
4. Elution:
-
Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1.5 M NaCl in equilibration buffer) or by a stepwise change in pH.
-
Collect fractions and analyze for protein content and purity.
5. Regeneration:
-
Wash the column with a high salt buffer (e.g., 2 M NaCl) followed by the equilibration buffer to regenerate the resin for future use.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Ni-NTA Resin [signalchemdx.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Efficiency of Laccase Immobilization on Diverse Matrices for Biocatalytic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate matrix for enzyme immobilization is a critical step in developing robust and efficient biocatalysts. This guide provides a comparative analysis of different matrices used for the immobilization of laccase, a versatile oxidase enzyme with significant potential in bioremediation and biocatalysis. The comparison focuses on key performance indicators, including immobilization yield, enzyme activity recovery, and stability, supported by experimental data from recent studies.
The choice of a support matrix can profoundly influence the catalytic performance and operational stability of an immobilized enzyme. This guide explores the characteristics of several commonly employed matrices for laccase immobilization: magnetic nanoparticles (MNPs), chitosan, and calcium alginate. By presenting a side-by-side comparison of quantitative data and detailed experimental protocols, this document aims to facilitate informed decision-making in the design of immobilized enzyme systems.
Performance Comparison of Laccase Immobilization on Various Matrices
The efficiency of laccase immobilization and the properties of the resulting biocatalyst are highly dependent on the chosen matrix and the immobilization method. The following table summarizes key performance metrics for laccase immobilized on different supports.
| Matrix | Immobilization Method | Immobilization Yield (%) | Activity Recovery (%) | Key Findings |
| Cu/Fe₂O₄ Magnetic Nanoparticles | Covalent bonding via glutaraldehyde | 93.1 | 140 | Showed high loading of laccase (up to 285 mg/g of support) and enhanced thermal stability.[1] |
| Calcium Alginate | Entrapment | 91.95 | - | Demonstrated good immobilization yield and improved thermal stability compared to the free enzyme.[2] |
| Chitosan Beads | Covalent binding via glutaraldehyde | - | - | Resulted in improved pH and thermal stability of the immobilized laccase.[3] |
| Polyacrylamide Gel | Entrapment | - | - | Immobilized laccase showed better storage stability compared to the free enzyme.[4] |
| Magnetic Nanoparticles (Fe₃O₄/PVP) | Adsorption | - | - | The immobilized enzyme exhibited improved operational stability, retaining over 32% of its initial activity after 8 cycles.[5] |
| Silica Beads | Covalent bonding | - | - | The immobilized laccase was stable for over 4 months with no loss of activity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of immobilization processes. Below are summaries of the experimental protocols used for immobilizing laccase on the compared matrices.
Laccase Immobilization on Copper-Magnetic Nanoparticles (Cu/Fe₂O₄ NPs)
This method involves the covalent attachment of laccase to functionalized magnetic nanoparticles.
-
Synthesis of Cu/Fe₂O₄ NPs: Copper and iron oxide nanoparticles are synthesized.
-
Surface Functionalization: The NPs are treated with 3-aminopropyltriethoxysilane (APTES) to introduce amino groups on the surface.
-
Activation with Glutaraldehyde: The amino-functionalized NPs are activated with glutaraldehyde, which acts as a cross-linking agent.
-
Enzyme Immobilization: Laccase is added to the activated NPs and incubated to allow for covalent bond formation.[1]
Laccase Immobilization in Calcium Alginate
This protocol utilizes the entrapment of the enzyme within a polymer matrix.
-
Preparation of Alginate-Enzyme Mixture: Sodium alginate is dissolved in a buffer solution, and laccase is added to this solution.
-
Formation of Beads: The alginate-enzyme mixture is extruded dropwise into a calcium chloride solution. The Ca²⁺ ions induce the cross-linking of alginate chains, forming insoluble beads that entrap the laccase.[2]
Laccase Immobilization on Chitosan Beads
This procedure employs covalent binding to a biopolymer support.
-
Preparation of Chitosan Beads: Chitosan is dissolved in an acidic solution and then precipitated as spherical beads by adding it to a sodium hydroxide solution.
-
Cross-linking and Activation: The chitosan beads are cross-linked and activated with glutaraldehyde.
-
Enzyme Immobilization: Laccase is incubated with the activated chitosan beads to facilitate covalent attachment.[3]
Experimental Workflow for Laccase Immobilization and Application
The following diagram illustrates the general workflow from matrix preparation to the application of the immobilized laccase in dye degradation, a common model for assessing its biocatalytic activity.
Caption: Experimental workflow for laccase immobilization and subsequent application.
Conclusion
The choice of matrix for laccase immobilization significantly impacts the resulting biocatalyst's performance and stability. Magnetic nanoparticles offer high enzyme loading and excellent stability, along with the advantage of easy separation using a magnetic field.[1] Chitosan and alginate, being natural polymers, provide biocompatible environments for the enzyme and demonstrate good immobilization yields and enhanced stability.[2][3] The selection of the optimal matrix will ultimately depend on the specific application requirements, including cost, desired operational stability, and the chemical environment of the reaction. The data and protocols presented in this guide offer a foundation for making an informed choice for the development of efficient and stable immobilized laccase systems.
References
- 1. Laccase Immobilization on Copper-Magnetic Nanoparticles for Efficient Bisphenol Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and evaluation of the immobilized laccase enzyme potential in dye degradation via one factor and response surface methodology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Production, Purification and Immobilization of Laccase from Trametes versicolor HBB 7328 for its Role in Decolorization of Textile Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Reactive blue 19 decolouration by laccase immobilized on silica beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Reactive Green 19: A Guide for Laboratory Professionals
The safe and compliant disposal of Reactive Green 19 is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this hazardous substance responsibly. Adherence to these protocols, in conjunction with local, state, and federal regulations, is paramount.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also a potential respiratory sensitizer.[4][5] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves (e.g., light-weight rubber), and protective overalls.[1][2][6][7]
-
Respiratory Protection: When handling the solid powder form, use a particle filter mask or a suitable respirator to prevent inhalation of dust, which can form explosive mixtures in the air.[1][3][4][8]
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize exposure.[1][2][6]
-
General Hygiene: Do not eat, drink, or smoke in areas where the dye is handled.[1] Always wash hands thoroughly with soap and water after handling.[1]
-
Storage: Store the chemical in a cool, dry, well-ventilated area in its original, tightly sealed container. Keep it away from incompatible materials, such as oxidizing agents.[1][3]
Occupational Exposure Limits
While specific limits for this compound are not well-established, general guidelines for nuisance dust should be followed to minimize respiratory risk.
| Parameter | Exposure Limit | Source Recommendation |
| Total Inhalable Dust | < 10 mg/m³ (8-hour Time-Weighted Average) | Recommended to keep personal exposure below this limit.[2] |
| Total Respirable Dust | < 5 mg/m³ (8-hour Time-Weighted Average) | If exposure limits are exceeded, a respirator or suitable alternative is necessary.[2] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or liquid). All waste must be handled in accordance with local, state, and federal regulations.[1]
Procedure for Solid Waste (Powder, Spills, Contaminated Materials)
Solid waste includes unused dye powder, residues, and materials used for spill cleanup (e.g., paper towels, contaminated PPE).
-
Containment: Carefully sweep or shovel spilled solid material into a clean, dry, and sealable container.[1][3] Avoid generating dust during this process.[1] For major spills, clear the area of personnel and move upwind.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date. The container must be made of a compatible material with a tightly fitting cap.[9][10]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal service. The recommended method of disposal for solid residue is incineration at an approved facility.[1] Consult your institution's Environmental Health & Safety (EH&S) department or a certified Waste Management Authority for specific procedures.[1][11]
Procedure for Liquid Waste (Unexhausted Dye Solutions)
Liquid waste from unexhausted dye baths contains hydrolyzed dye molecules that can no longer bond to fibers and must be treated before disposal.[8]
-
Neutralization: Fiber-reactive dye baths are typically basic. The pH of the solution must be brought to a neutral range (pH 6-8) before any further action.
-
Slowly add a weak acid, such as citric acid or acetic acid, to the dye solution while stirring.[8]
-
Use pH indicator strips or a pH meter to monitor the pH level. Add the acid incrementally until a neutral pH is achieved.
-
-
Labeling: Label the container with the neutralized contents, for example, "Neutralized this compound Solution."
-
Disposal:
-
Consult Regulations: The primary step is to consult your local regulations and your institution's EH&S guidelines.[8][11]
-
Small Quantities: For very small, neutralized quantities, some local regulations may permit disposal down the drain with copious amounts of water.[8] However, this is not universally acceptable and must be verified.
-
Large Quantities: For larger volumes, or if drain disposal is prohibited, collect the neutralized solution in a sealed, properly labeled hazardous waste container.[8][10] Arrange for disposal through your institution's hazardous waste program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid and liquid this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dyespigments.net [dyespigments.net]
- 3. Reactive Dye Green SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. cedrec.com [cedrec.com]
- 6. Precautions for Reactive Dyeing Processes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. echemi.com [echemi.com]
- 8. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
- 11. research.columbia.edu [research.columbia.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Green 19
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Reactive Green 19, a dye that requires careful management to mitigate potential hazards. By adhering to these procedural steps, you can maintain a safe laboratory environment while advancing your critical research.
This compound is classified as a hazardous substance that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Inhalation of dust may lead to sensitization, and the principal routes of exposure are through skin contact, absorption, and inhalation of dust.[1][2] Therefore, strict adherence to safety protocols is essential.
Key Safety and Physical Properties
A summary of the critical safety and physical data for this compound is provided below to inform your risk assessment and handling procedures.
| Parameter | Value | Source |
| Exposure Limits | ||
| Total Inhalable Dust | < 10 mg/m³ (8-hour TWA) | [2] |
| Total Respirable Dust | < 5 mg/m³ (8-hour TWA) | [2] |
| Physical Properties | ||
| Appearance | Dark green or black powder | [4] |
| Solubility in Water | 65 g/L at 50°C | [4] |
| Toxicological Data | ||
| Oral LD50 (Rat) | > 2000 mg/kg (for similar products) | [2] |
Operational Protocol: Handling this compound
Following a systematic workflow is crucial for minimizing exposure and ensuring safety. The following protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, vapors, or aerosols, a chemical fume hood or a glove box is required.[5][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]
2. Personal Protective Equipment (PPE):
-
Before handling the compound, don the appropriate PPE. This is the most critical barrier between you and the chemical.
-
Eye Protection: Wear chemical safety goggles with side shields.[1] Contact lenses can absorb irritants and should be avoided.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1][8] Always inspect gloves for tears or holes before use.[8]
-
Body Protection: A lab coat or impervious protective overalls must be worn to protect the skin.[1][8] Ensure it covers you to your knees.[8]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used.[1][7][9]
3. Handling the Compound:
-
Avoid Dust Formation: Handle the powder carefully to avoid generating dust.[1] Use dry clean-up procedures for any spills.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Static Discharge: Be aware that dry dust can be charged electrostatically. Grounding and bonding of powder handling equipment may be necessary to prevent the build-up of electrostatic charge, which can be an ignition source.[1]
Workflow for Safe Handling of this compound
Caption: A procedural flowchart for the safe handling of this compound.
Disposal Plan: Managing Spills and Waste
Proper disposal is a critical final step in the safe handling of this compound. All waste must be managed in accordance with local, state, and federal regulations.[1]
Minor Spills:
-
Immediately clean up all spills to avoid dust generation.[1]
-
Wear the appropriate PPE, including impervious gloves and safety glasses.[1]
-
Use dry clean-up procedures. Sweep or vacuum up the spilled material. If vacuuming, use an explosion-proof machine that is properly grounded.[1]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]
Major Spills:
-
Evacuate the area and move upwind.[1]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Control personal contact by using the recommended protective equipment and a dust respirator.[1]
-
Prevent the spillage from entering drains, sewers, or water courses.[1]
-
Contain and recover the product wherever possible, then place it in labeled containers for disposal.[1]
Waste Disposal:
-
Collect all waste containing this compound in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.[10]
-
Incineration at an approved site may be a suitable disposal method, but this must be confirmed with your waste management authority.[1]
-
Do not dispose of this compound down the drain or in regular trash.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dyespigments.net [dyespigments.net]
- 3. Reactive Dye Green SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. C.I. This compound [chembk.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 7. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 8. research.uga.edu [research.uga.edu]
- 9. img.ssww.com [img.ssww.com]
- 10. purdue.edu [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
